molecular formula C21H24N4O4 B609929 PF-04620110 CAS No. 1109276-89-2

PF-04620110

Numéro de catalogue: B609929
Numéro CAS: 1109276-89-2
Poids moléculaire: 396.4 g/mol
Clé InChI: GEVVQZHMFVFGLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid is a sophisticated chemical intermediate of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its role as a key building block in the synthesis of novel, potent Bruton's tyrosine kinase (BTK) inhibitors . BTK is a critical enzyme in the B-cell receptor signaling pathway, and its dysregulation is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune diseases. This compound serves as a core structural element in the development of irreversible inhibitors, which form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of oncogenic signaling. Researchers utilize this intermediate to explore structure-activity relationships (SAR), aiming to optimize inhibitor selectivity, potency, and pharmacokinetic properties. The dihydropyrimido-oxazepin core presents a unique pharmacophore that contributes to binding affinity and is a focal point for designing next-generation therapeutics to overcome resistance mutations observed with earlier-generation BTK inhibitors. Its application is therefore pivotal in preclinical drug discovery programs focused on advancing targeted therapies for hematologic cancers and immune disorders.

Propriétés

IUPAC Name

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVVQZHMFVFGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677361
Record name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1109276-89-2
Record name PF-04620110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1109276892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04620110
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04620110
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ4M18RLJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The information presented herein is curated from key preclinical studies to support researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Potent and Selective DGAT1 Inhibition

This compound exerts its primary pharmacological effect through the direct inhibition of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the metabolic pathway responsible for the final step of triglyceride (TG) biosynthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][4] By inhibiting DGAT1, this compound effectively blocks the synthesis of triglycerides.

Quantitative Inhibition Profile

The inhibitory potency and selectivity of this compound have been well-characterized in various assays. The following table summarizes the key quantitative data.

ParameterValueSpecies/SystemReference
DGAT1 IC₅₀ 19 nMHuman[1][2][5][3]
Triglyceride Synthesis IC₅₀ 8 nMHuman HT-29 Cells[5][3]
Selectivity over DGAT2 >1000-foldHuman[1]
Selectivity over other enzymes >100-foldHuman/Mouse[5][3]

No significant activity was observed against a broad panel of other enzymes, ion channels, and receptors.[1]

Signaling Pathway of this compound's Core Action

The following diagram illustrates the central mechanism of this compound in the triglyceride synthesis pathway.

Signaling Pathway of this compound Action Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes PF04620110 This compound PF04620110->DGAT1 Inhibits Experimental Workflow: NLRP3 Inflammasome Activation start Isolate Bone Marrow-Derived Macrophages (BMDMs) priming Prime with LPS (Lipopolysaccharide) start->priming treatment Treat with This compound priming->treatment activation Activate NLRP3 with Palmitic Acid-BSA treatment->activation analysis Measure IL-1β and IL-18 (ELISA/Western Blot) activation->analysis

References

The Discovery and Synthesis of PF-04620110: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that catalyzes the final step in triglyceride biosynthesis.[1][2][3][4] Developed by Pfizer, this compound has been investigated as a potential therapeutic agent for the treatment of obesity and type 2 diabetes.[1][2][5] Its mechanism of action involves the direct inhibition of DGAT-1, leading to a reduction in triglyceride synthesis and subsequent lowering of plasma triglyceride levels.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, including its biological activity, pharmacokinetic profile, and the experimental protocols used for its evaluation.

Introduction

The rising prevalence of obesity and type 2 diabetes presents a significant global health challenge. A key pathological feature of these metabolic disorders is the dysregulation of lipid metabolism, particularly the excessive accumulation of triglycerides in various tissues. Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising therapeutic target as it plays a crucial role in the final and committed step of triglyceride synthesis.[1][2][4] Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 confers resistance to diet-induced obesity and enhances insulin sensitivity.[1][2] These findings have spurred the development of small molecule inhibitors of DGAT-1, such as this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the DGAT-1 enzyme. This enzyme is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this terminal step, this compound effectively reduces the biosynthesis of new triglycerides.

DGAT1_Inhibition_Pathway Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Lysophosphatidic_Acid Lysophosphatidic Acid Acyl_CoA->Lysophosphatidic_Acid DGAT1 DGAT-1 Acyl_CoA->DGAT1 Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic Acid Lysophosphatidic_Acid->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides PF_04620110 This compound PF_04620110->DGAT1 Inhibition

Figure 1: Triglyceride Synthesis Pathway and Inhibition by this compound.

Quantitative Biological Data

The biological activity and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biological Activity
ParameterSpeciesValueReference
DGAT-1 IC50Human19 nM[1][2][3][6]
Triglyceride Synthesis IC50HT-29 cells8 nM[3]
Selectivity vs. DGAT-2Human>1000-fold[6]
Passive Permeability1 x 10-6 cm/s[3]
Table 2: Preclinical Pharmacokinetics in Rats
ParameterRouteDoseValueReference
BioavailabilityOral5 mg/kg100%[1]
Half-life (t1/2)Oral5 mg/kg6.8 h[1]
Plasma Clearance6.7 mL/min/kg[1]
Volume of Distribution1.8 L/kg[1]
Table 3: In Vivo Efficacy in a Rat Lipid Challenge Model
Dose (Oral)Plasma Triglyceride ReductionTime PointReference
≥0.1 mg/kgStatistically significant2 hours post-lipid challenge[1][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the core pyrimidooxazepinone ring system followed by the attachment of the substituted cyclohexylacetic acid side chain. A detailed synthetic scheme is provided below.[3]

Synthesis_Workflow Triflate Triflate 5 Buchwald_Amination Buchwald Amination Triflate->Buchwald_Amination Aminoalcohol Aminoalcohol 6 Aminoalcohol->Buchwald_Amination Intermediate_7 Intermediate 7 Buchwald_Amination->Intermediate_7 Acylation Acylation Intermediate_7->Acylation Acid_Chloride Acid Chloride 8 Acid_Chloride->Acylation Intermediate_9 Intermediate 9 Acylation->Intermediate_9 Deprotection Silyl Deprotection Intermediate_9->Deprotection Alcohol_10 Alcohol 10 Deprotection->Alcohol_10 Cyclization Intramolecular Cyclization Alcohol_10->Cyclization Ester_Intermediate Ester Intermediate Cyclization->Ester_Intermediate Ammonolysis Ammonolysis Ester_Intermediate->Ammonolysis Amide_Intermediate Amide Intermediate Ammonolysis->Amide_Intermediate Hydrolysis Ester Hydrolysis Amide_Intermediate->Hydrolysis PF_04620110 This compound (3) Hydrolysis->PF_04620110

Figure 2: Synthetic Workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for key experiments cited in the characterization of this compound.

DGAT-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

Materials:

  • Human DGAT-1 enzyme (recombinant)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]-Oleoyl-CoA

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)

  • This compound or other test compounds

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the assay buffer, DGAT-1 enzyme, and varying concentrations of this compound.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrates, DAG and [14C]-Oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation.

  • Terminate the reaction by adding a quench solution (e.g., chloroform/methanol).

  • Extract the lipid products and quantify the amount of [14C]-labeled triglyceride formed using a scintillation counter.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Triglyceride Tolerance Test in Rats

This in vivo assay evaluates the effect of a test compound on postprandial hyperlipidemia.

Experimental_Workflow Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Baseline_Sample Baseline Blood Sample (t=0) Fasting->Baseline_Sample Dosing Oral Dosing (Vehicle or this compound) Baseline_Sample->Dosing TG_Analysis Plasma Triglyceride Analysis Baseline_Sample->TG_Analysis Lipid_Challenge Oral Lipid Challenge (e.g., Corn Oil) Dosing->Lipid_Challenge 30 min post-dose Blood_Sampling_1 Blood Sample (t=1h) Lipid_Challenge->Blood_Sampling_1 Blood_Sampling_2 Blood Sample (t=2h) Blood_Sampling_1->Blood_Sampling_2 Blood_Sampling_1->TG_Analysis Blood_Sampling_4 Blood Sample (t=4h) Blood_Sampling_2->Blood_Sampling_4 Blood_Sampling_2->TG_Analysis Blood_Sampling_4->TG_Analysis Data_Analysis Data Analysis and Comparison TG_Analysis->Data_Analysis

Figure 3: Workflow for a Rat Triglyceride Tolerance Test.

Procedure:

  • Fast male Sprague-Dawley rats overnight.

  • Collect a baseline blood sample (t=0).

  • Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally at the desired doses.

  • After 30 minutes, administer an oral lipid challenge, such as corn oil.

  • Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, and 4 hours).

  • Separate plasma from the blood samples.

  • Measure plasma triglyceride concentrations using a commercial assay kit.

  • Calculate the change in plasma triglyceride levels from baseline for each treatment group and assess the statistical significance of any reductions compared to the vehicle control group.

Pharmacokinetic Analysis in Rats

This protocol outlines the determination of this compound concentrations in rat plasma following administration.

Materials:

  • Rat plasma samples from a pharmacokinetic study

  • Acetonitrile

  • Internal standard (e.g., imipramine)

  • LC-MS/MS system with a C18 column

Procedure:

  • To a plasma sample, add acetonitrile containing the internal standard to precipitate proteins.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

  • Inject an aliquot of the supernatant onto the LC-MS/MS system.

  • Separate this compound and the internal standard using a C18 column with a suitable mobile phase (e.g., acetonitrile and ammonium formate buffer).[4]

  • Detect and quantify the analytes using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.[4]

  • Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the plasma samples.

  • Calculate pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution using appropriate software.

Conclusion

This compound is a well-characterized DGAT-1 inhibitor with potent in vitro activity and excellent in vivo efficacy in preclinical models.[1][2][3] Its high selectivity and favorable pharmacokinetic profile made it a promising candidate for further development. The data and protocols presented in this whitepaper provide a comprehensive technical overview of this compound, which can serve as a valuable resource for researchers in the fields of metabolic diseases and drug discovery.

References

PF-04620110: A Deep Dive into its DGAT-1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-04620110, a potent and orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the final step of triglyceride synthesis, making it an attractive target for therapeutic intervention in metabolic diseases.[1][2] This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of this compound's interaction with its primary target and its specificity against other enzymes.

Executive Summary

This compound is a highly selective inhibitor of DGAT-1 with a potent inhibitory concentration (IC50) of 19 nM.[1][3][4] Its selectivity is a critical attribute, minimizing the potential for off-target effects and associated toxicities. This guide demonstrates that this compound exhibits a selectivity of over 100-fold, and in some cases over 1000-fold, against a range of other lipid-processing enzymes, including the closely related DGAT-2.[2][3] The data presented herein underscores the precision with which this compound targets the triglyceride synthesis pathway.

Quantitative Selectivity Profile

The inhibitory activity of this compound against DGAT-1 and a panel of off-target enzymes has been quantified through various in vitro assays. The following tables summarize the available IC50 data, providing a clear comparison of the compound's potency and selectivity.

Table 1: Potency of this compound against DGAT-1

Target EnzymeIC50 (nM)Cell Line (for cellular assay)
Human DGAT-1 (enzymatic assay)19N/A
Triglyceride Synthesis (cellular assay)8HT-29

Source:[3]

Table 2: Selectivity Profile of this compound against Off-Target Enzymes

Off-Target EnzymeSpeciesIC50 (µM)Fold Selectivity vs. DGAT-1
DGAT-2Human> 10> 526
Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1)Human> 10> 526
Acyl-CoA:wax alcohol acyltransferase-1 (AWAT-1)Human> 10> 526
Acyl-CoA:wax alcohol acyltransferase-2 (AWAT-2)Human> 10> 526
Acyl-CoA:monacylglycerol acyltransferase-2 (MGAT-2)Human> 10> 526
Acyl-CoA:monacylglycerol acyltransferase-3 (MGAT-3)Human> 10> 526
MGAT-1Mouse> 10> 526

Source:[1][3]

Furthermore, this compound was tested against a broader panel of 200 enzymes, ion channels, and receptors, where it showed no significant activity (IC50 > 10 µM), confirming its high specificity for DGAT-1.[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG AcylCoA Acyl-CoA AcylCoA->LPA GPAT AcylCoA->PA AGPAT AcylCoA->TAG DGAT-1 DGAT1 DGAT-1 Inhibitor This compound Inhibitor->DGAT1

Caption: Triglyceride Synthesis Pathway and the Point of Inhibition by this compound.

start Start: Compound Library Screening primary_screen Primary Screen: DGAT-1 Enzymatic Assay start->primary_screen potency_det Potency Determination: IC50 for DGAT-1 primary_screen->potency_det selectivity_panel Selectivity Panel: DGAT-2 & Other Acyltransferases potency_det->selectivity_panel off_target_screen Broad Off-Target Screen: >200 Enzymes, Receptors, Ion Channels selectivity_panel->off_target_screen cellular_assay Cellular Assay: Triglyceride Synthesis in HT-29 cells off_target_screen->cellular_assay lead_candidate Lead Candidate Identification: This compound cellular_assay->lead_candidate

Caption: General Workflow for DGAT-1 Inhibitor Selectivity Screening.

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments cited for determining the potency and selectivity of this compound.

DGAT-1 Enzymatic Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DGAT-1.

  • Enzyme Source: Microsomal preparations from cells engineered to overexpress human DGAT-1 are commonly used.

  • Substrates: The assay typically utilizes diacylglycerol (DAG) and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH (around 7.4-7.5) containing necessary co-factors like MgCl2 is used.

  • Procedure:

    • The DGAT-1 containing microsomes are pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrates.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates, often using thin-layer chromatography (TLC).

    • The amount of product formed is quantified using scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the DGAT-1 activity, is calculated from the dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of this compound to inhibit triglyceride synthesis within a cellular context.

  • Cell Line: The human colon adenocarcinoma cell line, HT-29, is frequently used as it expresses DGAT-1.

  • Substrates: Cells are typically incubated with a radiolabeled precursor for triglyceride synthesis, such as [14C]-glycerol or [3H]-oleic acid.

  • Procedure:

    • HT-29 cells are cultured to a suitable confluency.

    • The cells are pre-treated with various concentrations of this compound.

    • Radiolabeled substrate is added to the culture medium.

    • After an incubation period, the cells are harvested, and lipids are extracted.

    • The radiolabeled triglycerides are separated from other lipid species via TLC.

    • The amount of incorporated radioactivity into the triglyceride fraction is measured.

  • Data Analysis: The IC50 value for the inhibition of cellular triglyceride synthesis is determined from the resulting dose-response data.

Off-Target Enzyme Selectivity Assays (General Protocol)

To determine the selectivity of this compound, its inhibitory activity is tested against a panel of related enzymes. The general protocol is similar to the DGAT-1 enzymatic assay, with modifications to the enzyme source and substrates.

  • Enzyme Sources: Microsomal preparations from cells overexpressing the specific human or mouse off-target enzyme (e.g., DGAT-2, ACAT-1, AWAT-1/2, MGAT-2/3).

  • Substrates: Specific substrates for each enzyme are used. For example:

    • ACAT-1: Acyl-CoA and cholesterol.

    • AWAT-1/2: Acyl-CoA and a long-chain fatty alcohol.

    • MGAT-2/3: Acyl-CoA and monoacylglycerol.

  • Procedure: The assay is conducted in a similar manner to the DGAT-1 enzymatic assay, with this compound being tested across a range of concentrations.

  • Data Analysis: The IC50 values for the off-target enzymes are determined. A high IC50 value (e.g., >10 µM) indicates weak or no inhibition, thus demonstrating the selectivity of the compound for DGAT-1.

Conclusion

The data and methodologies presented in this technical guide conclusively demonstrate that this compound is a potent and highly selective inhibitor of DGAT-1. Its robust selectivity against DGAT-2 and a wide array of other lipid-metabolizing enzymes is a key characteristic that has supported its advancement into clinical studies. This high degree of selectivity is crucial for minimizing off-target effects and provides a strong rationale for its therapeutic potential in managing diseases characterized by dysregulated triglyceride metabolism.

References

An In-depth Technical Guide to PF-04620110: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a potent and highly selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] Developed as a potential therapeutic agent for metabolic diseases such as obesity and type 2 diabetes, this compound has demonstrated significant efficacy in preclinical models by reducing plasma triglyceride levels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and evaluation are provided, along with a summary of its pharmacokinetic profile. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Chemical Structure and Properties

This compound, with the IUPAC name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1][4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid, is a complex heterocyclic molecule.[1] Its structure is characterized by a pyrimido[5,4-f][1][4]oxazepine core linked to a phenylcyclohexaneacetic acid moiety.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1][4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid[1]
Molecular Formula C21H24N4O4[1]
Molecular Weight 396.44 g/mol [1]
CAS Number 1109276-89-2[1]
SMILES String Nc1ncnc2OCCN(C(=O)c12)c3ccc(cc3)[C@@H]4CC--INVALID-LINK--CC(O)=O[5]
InChI Key GEVVQZHMFVFGLN-HDJSIYSDSA-N[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to beige powder[5]
Solubility DMSO: up to 49 mg/mL (123.6 mM)[2]
Water: Insoluble[2]
Ethanol: Insoluble[2]
pKa (Strongest Acidic) 5.03[4]
pKa (Strongest Basic) 4.41[4]
LogD (pH 7.4) -0.15[1]
Polar Surface Area 118.64 Ų[4]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 catalyzes the final and committed step in the biosynthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2] By inhibiting DGAT-1, this compound effectively blocks the synthesis of new triglycerides.[5] This mechanism is particularly relevant in the context of metabolic diseases characterized by excess lipid accumulation.

The primary signaling pathway affected by this compound is the triglyceride synthesis pathway, also known as the Kennedy pathway.

DGAT1_Inhibition_Pathway FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA GPAT AcylCoA->LPA PA Phosphatidic Acid AcylCoA->PA Triglycerides Triglycerides AcylCoA->Triglycerides LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DAG->Triglycerides DGAT-1 DGAT1 DGAT-1 PF04620110 This compound PF04620110->DGAT1

Figure 1: Mechanism of action of this compound in the triglyceride synthesis pathway.

Biological Activity and Pharmacokinetics

This compound exhibits high potency and selectivity for DGAT-1. In vitro studies have demonstrated its ability to inhibit triglyceride synthesis in cell-based assays. Preclinical pharmacokinetic studies in rats have shown that this compound is orally bioavailable.

Table 3: In Vitro Biological Activity of this compound

ParameterValueCell Line/Enzyme SourceReference
DGAT-1 IC50 19 nMHuman DGAT-1[1][2]
DGAT-2 IC50 >30,000 nMHuman DGAT-2[1]
Triglyceride Synthesis IC50 8 nMHT-29 cells[1][6]

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosingReference
Bioavailability 100%5 mg/kg, oral[1]
Cmax 2130 ng/mL5 mg/kg, oral[1]
Tmax 3.2 h5 mg/kg, oral[1]
AUC0-inf 16700 ng·h/mL5 mg/kg, oral[1]
Clearance 6.7 mL/min/kg1 mg/kg, intravenous[1]
Volume of Distribution 1.8 L/kg1 mg/kg, intravenous[1]
Half-life 6.8 h5 mg/kg, oral[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For detailed reagents and conditions, refer to Dow et al., 2011.[1]

Synthesis_Workflow start Starting Materials intermediate1 Intermediate 7 (Buchwald Amination) start->intermediate1 intermediate2 Intermediate 10 (Acylation & Deprotection) intermediate1->intermediate2 intermediate3 Cyclization intermediate2->intermediate3 intermediate4 Amination intermediate3->intermediate4 final_product This compound (Hydrolysis) intermediate4->final_product

Figure 2: Generalized synthetic workflow for this compound.
In Vitro DGAT-1 Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against DGAT-1.

Materials:

  • Human DGAT-1 enzyme (microsomal preparation)

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • [14C]Oleoyl-CoA

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 15 mM MgCl2)

  • This compound or other test compounds

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, add the assay buffer, DGAT-1 enzyme preparation, and the test compound solution.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of DOG and [14C]Oleoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a solution of 2-propanol/heptane/water (80:20:2, v/v/v).

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Spot the organic phase onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).

  • Visualize the radiolabeled triglycerides by autoradiography.

  • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Triglyceride Synthesis Assay in HT-29 Cells

This cell-based assay measures the effect of this compound on triglyceride synthesis in a whole-cell environment.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • [14C]Oleic acid complexed to bovine serum albumin (BSA)

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane/isopropanol, 3:2, v/v)

  • TLC plates

  • Scintillation counter

Procedure:

  • Seed HT-29 cells in 24-well plates and grow to confluence.

  • Wash the cells with PBS and pre-incubate with serum-free medium containing various concentrations of this compound for 1 hour.

  • Add [14C]Oleic acid-BSA complex to each well and incubate for 4 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract the total lipids using hexane/isopropanol.

  • Separate the lipid classes by TLC as described in the enzyme inhibition assay.

  • Quantify the amount of radioactivity incorporated into triglycerides using a scintillation counter.

  • Determine the IC50 value for the inhibition of triglyceride synthesis.

In Vivo Oral Lipid Tolerance Test in Rats

This in vivo model assesses the effect of this compound on postprandial triglyceride levels.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Corn oil

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Triglyceride assay kit

Procedure:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Administer this compound or vehicle orally by gavage.

  • After 1 hour, administer an oral bolus of corn oil (e.g., 5 mL/kg).

  • Collect blood samples from the tail vein at baseline (pre-dose) and at various time points post-corn oil administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Separate the plasma by centrifugation.

  • Measure the plasma triglyceride concentrations using a commercial assay kit.

  • Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each treatment group.

  • Evaluate the statistical significance of the reduction in triglyceride AUC by the test compound compared to the vehicle control.

OLT_Workflow fasting Overnight Fasting (16 hours) dosing Oral Administration (this compound or Vehicle) fasting->dosing lipid_challenge Oral Corn Oil Bolus (1 hour post-dose) dosing->lipid_challenge blood_sampling Serial Blood Sampling (0, 1, 2, 4, 6, 8 hours) lipid_challenge->blood_sampling analysis Plasma Triglyceride Measurement blood_sampling->analysis data_analysis Data Analysis (AUC Calculation) analysis->data_analysis

Figure 3: Experimental workflow for the in vivo oral lipid tolerance test.

Conclusion

This compound is a well-characterized, potent, and selective DGAT-1 inhibitor with demonstrated in vitro and in vivo activity. Its ability to reduce triglyceride synthesis and lower plasma triglyceride levels makes it a valuable research tool for studying lipid metabolism and a potential therapeutic candidate for metabolic disorders. The information and protocols provided in this guide are intended to support further investigation into the biological effects and therapeutic potential of this compound.

References

The Impact of PF-04620110 on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04620110 is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Pfizer, this compound has been investigated for its potential to modulate lipid metabolism, with implications for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism, summarizing key preclinical and clinical findings. It details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathway. While specific quantitative outcomes from clinical trials are not publicly detailed, this guide consolidates the existing knowledge to inform further research and development in this area.

Mechanism of Action: DGAT1 Inhibition

This compound exerts its effects on lipid metabolism by specifically inhibiting the enzyme Diacylglycerol Acyltransferase-1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in the triglyceride biosynthesis pathway, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG).[1][2] By blocking this step, this compound effectively reduces the synthesis of new triglycerides.

DGAT1 is highly expressed in the small intestine, where it plays a key role in the absorption and re-esterification of dietary fats into triglycerides for packaging into chylomicrons. It is also present in other tissues, including the liver and adipose tissue, where it contributes to triglyceride storage. The inhibition of DGAT1 is therefore expected to primarily impact postprandial (after a meal) triglyceride levels by limiting the absorption of dietary fats.

This compound is a highly selective inhibitor of DGAT1, with a reported in vitro 50% inhibitory concentration (IC50) of 19 nM.[3][4] This high selectivity minimizes off-target effects and underscores its targeted mechanism of action.

Preclinical and Clinical Data on Lipid Metabolism

Preclinical Studies

Preclinical investigations in rodent models have demonstrated the potent effects of this compound on lipid metabolism. The primary outcome observed was a significant reduction in plasma triglyceride levels, particularly following a lipid challenge.

Table 1: Preclinical Efficacy of this compound in a Rat Oral Lipid Tolerance Test [3]

Dose of this compoundRoute of AdministrationChallengeKey Finding
0.1 mg/kgOralCorn oil bolusStatistically significant reduction in plasma triglyceride excursion at 2 hours post-challenge.
1 mg/kgOralCorn oil bolusStatistically significant reduction in plasma triglyceride excursion at 2 hours post-challenge.
10 mg/kgOralCorn oil bolusStatistically significant reduction in plasma triglyceride excursion at 2 hours post-challenge.
Clinical Studies

This compound has been evaluated in Phase I clinical trials in healthy, overweight, and obese volunteers to assess its safety, tolerability, and pharmacokinetic profile. Two key studies are:

  • NCT00799006 (Study B0961001): A Single Dose Study of this compound in Overweight and Obese, Otherwise Healthy Volunteers.[5]

  • NCT00959426 (Study B0961002): A Multiple Dose Study of this compound in Overweight and Obese, Otherwise Healthy Volunteers.[5]

While the primary endpoint of these studies was safety, they also explored the pharmacodynamic effects on lipid metabolism.[5] Publicly available data from these trials are limited regarding specific quantitative changes in lipid profiles. However, the studies assessed the effects of a range of oral doses of this compound.

Table 2: Overview of this compound Phase I Clinical Trials [5]

Clinical Trial IdentifierStudy TitleDoses of this compound TestedKey Lipid-Related Outcome Measures
NCT00799006 (B0961001)A Single Dose Study of this compound in Overweight and Obese, Otherwise Healthy Volunteers0.3, 1, 3, 7, 10, and 21 mgPostprandial triglyceride levels following a high-fat meal
NCT00959426 (B0961002)A Multiple Dose Study of this compound in Overweight and Obese, Otherwise Healthy Volunteers5, 10, and 14 mg (daily)Changes in fasting and postprandial lipid profiles (triglycerides, LDL, HDL, free fatty acids)

Although specific percentage reductions in triglycerides, LDL, HDL, and free fatty acids are not detailed in the available literature, the progression of this compound to these clinical trials was based on its demonstrated ability to reduce plasma triglyceride levels in preclinical models.[3][4]

Signaling Pathways and Experimental Workflows

DGAT1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and the point of intervention for this compound.

DGAT1_Pathway Fatty_Acids Fatty Acids & Glycerol Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acids->DAG DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG->DGAT1 TAG Triglycerides (TAG) DGAT1->TAG Storage Lipid Droplet Storage TAG->Storage PF04620110 This compound PF04620110->DGAT1

DGAT1 catalyzes the final step in triglyceride synthesis.
Experimental Workflow for Preclinical Oral Lipid Tolerance Test

The following diagram outlines a typical workflow for an oral lipid tolerance test in a preclinical rodent model to evaluate the efficacy of a DGAT1 inhibitor like this compound.

OLTT_Workflow Start Start Fasting Overnight Fasting of Rodents Start->Fasting Grouping Randomization into Treatment Groups (Vehicle, this compound doses) Fasting->Grouping Dosing Oral Administration of Vehicle or this compound Grouping->Dosing Lipid_Challenge Oral Administration of Lipid Bolus (e.g., Corn Oil) Dosing->Lipid_Challenge Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4 hours post-challenge) Lipid_Challenge->Blood_Sampling Analysis Measurement of Plasma Triglyceride Levels Blood_Sampling->Analysis End End Analysis->End

Workflow of a preclinical oral lipid tolerance test.

Detailed Experimental Protocols

In Vitro DGAT1 Enzyme Activity Assay (Representative Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound on DGAT1 in vitro.

Objective: To determine the IC50 value of this compound against human DGAT1.

Materials:

  • Human DGAT1 enzyme (recombinant or from microsomal preparations)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]-Oleoyl-CoA (radiolabeled substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 10 mM MgCl2, and 1 mg/mL bovine serum albumin)

  • This compound in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the DGAT1 enzyme preparation, the test compound (or vehicle control), and DAG.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.

  • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a solution of isopropanol:heptane:water.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled triglyceride spots using autoradiography or a phosphorimager.

  • Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Oral Lipid Tolerance Test in Rodents (Representative Protocol)

This protocol outlines a standard procedure for an oral lipid tolerance test in rats to evaluate the in vivo efficacy of this compound.

Objective: To assess the effect of this compound on postprandial triglyceride levels in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Corn oil (or other lipid source)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Triglyceride assay kit

Procedure:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Randomly assign the rats to different treatment groups (vehicle control and various doses of this compound).

  • Administer the vehicle or this compound orally (p.o.) by gavage.

  • After a set time (e.g., 30-60 minutes), collect a baseline blood sample (t=0).

  • Administer an oral bolus of corn oil (e.g., 5 mL/kg) to all rats.

  • Collect blood samples at specified time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Process the blood samples to obtain plasma.

  • Measure the triglyceride concentrations in the plasma samples using a commercial assay kit.

  • Plot the plasma triglyceride concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the triglyceride excursion and compare the values between the this compound-treated groups and the vehicle control group.

Human Oral Fat Tolerance Test (Representative Protocol)

This protocol describes a general approach for conducting an oral fat tolerance test in a clinical setting to evaluate the effect of a drug like this compound on postprandial lipemia.

Objective: To determine the impact of this compound on the postprandial triglyceride response in human subjects.

Materials:

  • Standardized high-fat meal (e.g., a liquid meal with a defined composition of fat, carbohydrate, and protein)

  • This compound or placebo capsules

  • Blood collection supplies

  • Equipment for lipid profile analysis (triglycerides, LDL, HDL, free fatty acids)

Procedure:

  • Subjects fast overnight for at least 12 hours.

  • A baseline blood sample is collected.

  • Subjects ingest the investigational product (this compound or placebo).

  • After a specified time (e.g., 60 minutes), subjects consume the standardized high-fat meal within a set timeframe (e.g., 15 minutes).

  • Serial blood samples are collected at regular intervals for up to 8 hours post-meal (e.g., every hour).

  • Plasma or serum is separated from the blood samples.

  • A full lipid profile (total cholesterol, LDL-cholesterol, HDL-cholesterol, triglycerides, and free fatty acids) is determined for each time point.

  • The postprandial lipid curves are plotted, and parameters such as the peak concentration (Cmax), time to peak concentration (Tmax), and the incremental area under the curve (iAUC) are calculated and compared between the treatment and placebo groups.

Lipidomic Analysis using Mass Spectrometry (General Overview)

Lipidomic analysis provides a comprehensive profile of the different lipid species in a biological sample.

Objective: To identify and quantify changes in the lipidome of plasma samples from subjects treated with this compound.

Methodology:

  • Lipid Extraction: Lipids are extracted from plasma samples using a solvent system, such as a mixture of chloroform and methanol (Folch or Bligh-Dyer methods).

  • Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using liquid chromatography (LC), often ultra-high-performance liquid chromatography (UHPLC) for better resolution.

  • Mass Spectrometry (MS) Analysis: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) are commonly used to accurately determine the mass-to-charge ratio (m/z) of the lipid molecules.

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation, precursor ions are fragmented, and the resulting fragment ions are analyzed to identify the specific fatty acid chains and their positions on the glycerol backbone.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify individual lipid species by comparing the experimental data to lipid databases. Statistical analysis is then performed to identify significant differences in the lipid profiles between the this compound and placebo groups.

Conclusion

This compound is a potent and selective DGAT1 inhibitor that has demonstrated a clear effect on lipid metabolism, primarily by reducing triglyceride synthesis and absorption. Preclinical studies have consistently shown its ability to lower postprandial triglyceride levels. While detailed quantitative data from its Phase I clinical trials are not publicly available, the progression to human studies indicates a promising preclinical profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on DGAT1 inhibitors and the broader field of lipid metabolism. Further disclosure of clinical trial data would be invaluable for a more complete assessment of the therapeutic potential of this compound.

References

The Potent and Selective Inhibition of Triglyceride Synthesis by PF-04620110: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a highly potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2][3][4][5] This document provides a comprehensive technical guide on the mechanism of action of this compound, its inhibitory effects on triglyceride synthesis, and detailed experimental protocols for assessing its activity. The information presented is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

Elevated levels of triglycerides are a hallmark of dyslipidemia and are closely associated with an increased risk of cardiovascular disease, obesity, and type 2 diabetes.[1] Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes catalyze the final, committed step in the biosynthesis of triglycerides.[1][2][3][6] Of the two known isoforms, DGAT-1 has emerged as a promising therapeutic target. Genetic knockout of DGAT-1 in mice has been shown to confer resistance to diet-induced obesity and enhance insulin sensitivity.[1][2][3] this compound was developed as a potent and selective inhibitor of DGAT-1 to pharmacologically replicate these beneficial metabolic effects.[1][2][3]

Mechanism of Action: Inhibition of DGAT-1

This compound exerts its effects by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is located in the endoplasmic reticulum and catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By blocking this crucial step, this compound effectively reduces the synthesis of new triglycerides.

Signaling Pathway of Triglyceride Synthesis

Fatty Acyl-CoA Fatty Acyl-CoA Lysophosphatidic Acid Lysophosphatidic Acid Fatty Acyl-CoA->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Fatty Acyl-CoA->Phosphatidic Acid Triglyceride Triglyceride Fatty Acyl-CoA->Triglyceride Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Lysophosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) Diacylglycerol (DAG)->Triglyceride DGAT-1 DGAT-1 DGAT-1 This compound This compound This compound->DGAT-1

Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT-1.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. Furthermore, its efficacy in reducing plasma triglycerides has been demonstrated in preclinical in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineIC50 (nM)Selectivity vs. DGAT-2Reference
Enzymatic AssayHuman DGAT-119>1500-fold[1][2][3]
Cell-Based AssayHT-29 (Triglyceride Synthesis)8-[4]
Table 2: In Vivo Efficacy of this compound in a Rat Oral Lipid Tolerance Test
Dose (mg/kg, oral)Animal ModelTime PointEffect on Plasma TriglyceridesReference
0.1Sprague-Dawley Rats2 hours post lipid challengeStatistically significant reduction[1][2]
1Sprague-Dawley Rats2 hours post lipid challengeStatistically significant reduction[1][2]
10Sprague-Dawley Rats2 hours post lipid challengeStatistically significant reduction[1][2]

Detailed Experimental Protocols

In Vitro DGAT-1 Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against DGAT-1.

Objective: To measure the IC50 of this compound for the inhibition of human DGAT-1.

Materials:

  • Human DGAT-1 enzyme (recombinant)

  • ¹⁴C-labeled oleoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation cocktail

  • Microplate reader

Workflow:

Prepare Assay Plate Prepare Assay Plate Add DGAT-1 Enzyme Add DGAT-1 Enzyme Prepare Assay Plate->Add DGAT-1 Enzyme Add this compound Add this compound Add DGAT-1 Enzyme->Add this compound Incubate Incubate Add this compound->Incubate Add Substrates Add Substrates Incubate->Add Substrates DAG & ¹⁴C-oleoyl-CoA Stop Reaction Stop Reaction Incubate->Stop Reaction Add Substrates->Incubate Measure Radioactivity Measure Radioactivity Stop Reaction->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Caption: Workflow for the in vitro DGAT-1 inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, DGAT-1 enzyme, and the diluted this compound or vehicle control.

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates: DAG and ¹⁴C-labeled oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., isopropanol/heptane/water mixture).

  • Add a scintillation cocktail and measure the radioactivity of the formed ¹⁴C-labeled triglycerides using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents

This protocol describes a general procedure for an oral lipid tolerance test in rodents to evaluate the in vivo efficacy of this compound.

Objective: To assess the effect of this compound on postprandial plasma triglyceride levels following an oral lipid challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Lipid source (e.g., corn oil or olive oil)

  • Sprague-Dawley rats or C57BL/6 mice

  • Blood collection supplies (e.g., EDTA tubes)

  • Triglyceride assay kit

Workflow:

Fast Animals Fast Animals Administer this compound Administer this compound Fast Animals->Administer this compound Wait Wait Administer this compound->Wait e.g., 30-60 min Oral Lipid Challenge Oral Lipid Challenge Wait->Oral Lipid Challenge Collect Blood Samples Collect Blood Samples Oral Lipid Challenge->Collect Blood Samples at various time points Measure Plasma Triglycerides Measure Plasma Triglycerides Collect Blood Samples->Measure Plasma Triglycerides Analyze Data Analyze Data Measure Plasma Triglycerides->Analyze Data

Caption: Workflow for the in vivo oral lipid tolerance test.

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Administer this compound or vehicle orally at the desired doses (e.g., 0.1, 1, 10 mg/kg).[1][2]

  • After a specified pre-treatment period (e.g., 30-60 minutes), administer an oral bolus of a lipid source (e.g., 5-10 ml/kg of corn oil).[1]

  • Collect blood samples at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 1, 2, and 4 hours).[1]

  • Separate the plasma by centrifugation.

  • Measure the plasma triglyceride concentrations using a commercial assay kit.

  • Analyze the data by comparing the triglyceride excursion in the this compound-treated groups to the vehicle-treated control group. The area under the curve (AUC) for the triglyceride response can also be calculated.

Conclusion

This compound is a potent and selective inhibitor of DGAT-1 that effectively reduces triglyceride synthesis in both in vitro and in vivo settings. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a therapeutic agent for metabolic disorders characterized by hypertriglyceridemia. The experimental protocols provided herein offer a standardized approach for the evaluation of this compound and other DGAT-1 inhibitors. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

A Preclinical Technical Guide to PF-04620110: A Potent and Selective DGAT-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for PF-04620110, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1). The information compiled herein, including quantitative data, detailed experimental methodologies, and pathway diagrams, is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease and drug discovery.

Core Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the DGAT-1 enzyme. DGAT-1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TAG)[1]. By blocking this step, this compound effectively reduces the synthesis and subsequent secretion of triglycerides. This mechanism of action has been demonstrated to be relevant for the potential treatment of type II diabetes and obesity[1].

Signaling Pathway

DGAT1_Inhibition_Pathway cluster_0 Triglyceride Synthesis cluster_1 Pharmacological Intervention cluster_2 Downstream Effects DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triglycerides (TAG) ReducedTAG Reduced Triglyceride Synthesis DGAT1->TAG Catalyzes final step PF04620110 This compound PF04620110->DGAT1 Inhibits LowerPlasmaTG Lower Plasma Triglycerides ReducedTAG->LowerPlasmaTG NLRP3_Modulation Modulation of NLRP3 Inflammasome ReducedTAG->NLRP3_Modulation

Caption: Mechanism of action of this compound in inhibiting DGAT-1 mediated triglyceride synthesis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/SystemValueReference
DGAT-1 IC50 Human19 nM[1][2][3][4]
DGAT-2 IC50 Human>10,000 nM[2]
Selectivity DGAT-2 vs DGAT-1>1000-fold[2]
Other Targets Broad panel of enzymes, ion channels, and receptorsNo significant activity[2]
Table 2: Cellular Activity
AssayCell LineIC50Reference
Triglyceride Synthesis Inhibition HT-29 (human colon adenocarcinoma)8 nM[3]
Table 3: Rat Pharmacokinetic Profile
ParameterDoseValueReference
Oral Bioavailability 5 mg/kg100%[1]
Plasma Clearance 5 mg/kg (oral)6.7 mL/min/kg[1]
Volume of Distribution 5 mg/kg (oral)1.8 L/kg[1]
Half-life 5 mg/kg (oral)6.8 h[1]
Table 4: In Vivo Efficacy in Rodent Models
Animal ModelDosingEffectReference
Rat Lipid Challenge Model ≥0.1 mg/kg (oral)Reduction in plasma triglyceride levels[1][3]
db/db Mice (Type 2 Diabetes Model) 0.3, 3, and 15 mg/kg for 21 daysSignificant reduction in hepatic triglycerides[5]
High-Fat Diet-Induced Diabetic Mice 3 mg/kg for 4 weeksReduced plasma IL-1β and IL-18; reduced fasting blood glucose[6]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay determines the inhibitory activity of this compound on the DGAT-1 enzyme.

Workflow:

DGAT1_Assay_Workflow start Start prep_inhibitor Prepare this compound dilution series start->prep_inhibitor prep_reaction Prepare reaction mix: - Human intestinal microsomes (DGAT-1 source) - Diacylglycerol (substrate) - Acyl-CoA (substrate) start->prep_reaction incubate Incubate inhibitor with reaction mix prep_inhibitor->incubate prep_reaction->incubate add_radiolabel Add radiolabeled Acyl-CoA to initiate reaction incubate->add_radiolabel stop_reaction Stop reaction add_radiolabel->stop_reaction extract_lipids Extract lipids stop_reaction->extract_lipids tlc Separate lipids by Thin Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify radiolabeled triglycerides tlc->quantify calculate_ic50 Calculate IC50 value quantify->calculate_ic50 end End calculate_ic50->end OLTT_Workflow start Start fast_animals Fast Sprague-Dawley rats overnight start->fast_animals baseline_blood Collect baseline blood sample (t=0) fast_animals->baseline_blood administer_compound Administer this compound or vehicle orally baseline_blood->administer_compound lipid_challenge Administer oral corn oil bolus administer_compound->lipid_challenge collect_blood Collect blood samples at multiple time points (e.g., 1, 2, 4 hours) lipid_challenge->collect_blood measure_tg Measure plasma triglyceride levels collect_blood->measure_tg analyze_data Analyze triglyceride excursion over time measure_tg->analyze_data end End analyze_data->end

References

The Modulatory Role of PF-04620110 on NLRP3 Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interplay between PF-04620110, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, and the NLRP3 inflammasome. While primarily investigated for its therapeutic potential in metabolic disorders, emerging evidence indicates that this compound exerts a significant inhibitory effect on the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide array of inflammatory diseases. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways to serve as a valuable resource for researchers in immunology and drug development.

Introduction to this compound and the NLRP3 Inflammasome

This compound is an orally bioavailable small molecule that selectively inhibits DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1][2][3][4] Its primary mechanism of action involves the reduction of triglyceride levels, which has been a focal point for its development as a potential treatment for type 2 diabetes and obesity.[1][2][3][4]

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells, primarily macrophages, that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[5][6][7] Its activation is a critical step in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[5][6][7] Dysregulation of the NLRP3 inflammasome is associated with a range of chronic inflammatory and autoimmune diseases.

Recent studies have revealed an intriguing secondary role for this compound in suppressing the activation of the NLRP3 inflammasome, particularly in the context of fatty acid-induced inflammation.[8] This suggests a potential therapeutic application for this compound beyond metabolic disorders, extending into the realm of inflammatory diseases.

Mechanism of Action: How this compound Modulates NLRP3 Inflammasome Activation

The inhibitory effect of this compound on the NLRP3 inflammasome is linked to its primary function as a DGAT1 inhibitor. The prevailing hypothesis is that by blocking DGAT1, this compound reduces the synthesis of triglycerides.[8] This reduction in triglyceride accumulation within macrophages is thought to prevent the downstream cellular stress signals that typically trigger NLRP3 inflammasome activation, such as potassium (K+) efflux.[8]

Specifically, this compound has been shown to inhibit the formation of ASC (Apoptosis-associated speck-like protein containing a CARD) specks, which are large protein aggregates crucial for the assembly and activation of the NLRP3 inflammasome.[8] By preventing ASC speck formation, this compound effectively halts the downstream cascade leading to caspase-1 activation and the subsequent maturation and release of IL-1β and IL-18.[8] It is important to note that this compound's inhibitory action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on NLRP3 inflammasome activation and related biological markers.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by this compound in Macrophages

ParameterTreatment ConditionsResultReference
IL-1β Secretion LPS-primed BMDMs + Palmitate-BSA, treated with this compound (50 µM)Significant reduction in IL-1β secretion compared to vehicle control.[8]
LPS-primed BMDMs + Palmitate-BSA, dose-dependent treatment with this compoundDose-dependent suppression of IL-1β secretion.[8]
LPS-primed BMDMs + Nigericin or ATP, treated with this compound (50 µM)Significant decrease in IL-1β secretion compared to vehicle control.[8]
IL-18 Secretion LPS-primed BMDMs + Palmitate-BSA, treated with this compound (50 µM)Significant reduction in IL-18 secretion compared to vehicle control.[8]
LPS-primed BMDMs + Nigericin or ATP, treated with this compound (50 µM)Significant decrease in IL-18 secretion compared to vehicle control.[8]
Triglyceride (TG) Synthesis LPS-primed BMDMs + Palmitate-BSA, treated with this compoundSignificant reduction in TG levels compared to vehicle control.[8]
LPS-primed BMDMs + Palmitate-BSA, dose-dependent treatment with this compoundDose-dependent reduction in TG synthesis.[8]
ASC Speck Formation LPS-primed BMDMs + Palmitate-BSA, treated with this compoundInhibition of ASC speck formation.[8]
Potassium (K+) Efflux LPS-primed BMDMs + Palmitate-BSA, treated with this compoundInhibition of K+ efflux.[8]

BMDMs: Bone Marrow-Derived Macrophages LPS: Lipopolysaccharide BSA: Bovine Serum Albumin ATP: Adenosine Triphosphate

Table 2: In Vivo Effects of this compound in a High-Fat Diet (HFD) Mouse Model

ParameterTreatment ConditionsResultReference
Plasma IL-1β Levels Wild-type mice on HFD treated with this compoundLower plasma levels of IL-1β compared to vehicle-treated control mice.[8]
Plasma IL-18 Levels Wild-type mice on HFD treated with this compoundLower plasma levels of IL-18 compared to vehicle-treated control mice.[8]
Blood Glucose Levels Wild-type mice on HFD treated with this compoundReduction in fasting and basal blood glucose levels relative to vehicle control.[8]

Table 3: Potency and Selectivity of this compound

ParameterValueReference
DGAT-1 IC50 19 nM[3][4][9]
Triglyceride Synthesis IC50 (HT-29 cells) 8 nM[9]
Selectivity over DGAT-2 >1000-fold[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and NLRP3 inflammasome research.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in BMDMs.[1][10]

Materials:

  • Bone marrow cells isolated from mice

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.

  • Cell Seeding: Seed the differentiated BMDMs into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs by treating them with 1 µg/mL of LPS for 4 hours.

  • Inhibitor Treatment: After priming, wash the cells with PBS and then pre-treat with this compound at the desired concentrations (or vehicle control) for 1-2 hours.

  • Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator, such as 10 µM nigericin for 45 minutes or 5 mM ATP for 30 minutes.

  • Sample Collection: After stimulation, centrifuge the plates and collect the supernatants for downstream analysis of cytokine secretion (e.g., IL-1β ELISA). Cell lysates can also be prepared for immunoblot analysis.

ASC Speck Visualization by Immunofluorescence

This protocol details the method for visualizing ASC speck formation, a hallmark of inflammasome activation.[11][12][13][14][15]

Materials:

  • BMDMs cultured on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody: Rabbit anti-ASC

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat BMDMs on coverslips as described in Protocol 4.1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent foci within the cytoplasm.

Caspase-1 Activity Assay

This protocol outlines a fluorometric assay to measure the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.[16][17][18][19]

Materials:

  • Cell lysates or supernatants from treated cells (Protocol 4.1)

  • Caspase-1 substrate (e.g., YVAD-AFC)

  • Assay buffer

  • Fluorometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or use the collected supernatants from the inflammasome activation protocol.

  • Assay Reaction: In a 96-well black plate, add the cell lysate/supernatant, assay buffer, and the caspase-1 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase-1 activity in the sample.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of secreted IL-1β in cell culture supernatants.[20][21][22][23][24]

Materials:

  • Cell culture supernatants from treated cells (Protocol 4.1)

  • Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the IL-1β capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the IL-1β standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated IL-1β detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color change is observed.

  • Reaction Stoppage and Absorbance Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription Pro_IL1B_2 Pro-IL-1β NLRP3_active NLRP3 (active) Stimuli Activation Stimuli (e.g., Nigericin, ATP, Fatty Acids) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Speck Formation ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage Casp1_2 Caspase-1 IL1B IL-1β (active) Pyroptosis Pyroptosis Pro_IL1B_2->IL1B Casp1_2->Pyroptosis Casp1_2->Pro_IL1B_2 Cleavage

Caption: Canonical NLRP3 inflammasome activation pathway.

PF04620110_Inhibition_Pathway cluster_metabolism Fatty Acid Metabolism cluster_inflammasome NLRP3 Inflammasome Activation FattyAcids Fatty Acids DGAT1 DGAT1 FattyAcids->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Triglyceride_Accumulation Triglyceride Accumulation PF04620110 This compound PF04620110->DGAT1 Inhibits Cellular_Stress Cellular Stress (e.g., K+ Efflux) Triglyceride_Accumulation->Cellular_Stress NLRP3_Activation NLRP3 Activation Cellular_Stress->NLRP3_Activation ASC_Speck ASC Speck Formation NLRP3_Activation->ASC_Speck Caspase1_Activation Caspase-1 Activation ASC_Speck->Caspase1_Activation IL1B_Secretion IL-1β Secretion Caspase1_Activation->IL1B_Secretion Inhibition_Point->Triglyceride_Accumulation Reduced

Caption: Mechanism of this compound-mediated NLRP3 inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: BMDM Culture priming 1. Priming: LPS (4 hours) start->priming treatment 2. Treatment: This compound or Vehicle (1-2 hours) priming->treatment activation 3. Activation: Nigericin or ATP (30-45 mins) treatment->activation collection 4. Sample Collection: Supernatant & Lysate activation->collection elisa IL-1β ELISA (Supernatant) collection->elisa caspase_assay Caspase-1 Activity (Lysate/Supernatant) collection->caspase_assay asc_speck ASC Speck Staining (Fixed Cells) collection->asc_speck

Caption: In vitro experimental workflow for studying this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that this compound, in addition to its role as a DGAT1 inhibitor, is a potent modulator of the NLRP3 inflammasome. By mitigating fatty acid-induced cellular stress, this compound effectively suppresses a key inflammatory pathway. This dual functionality opens up exciting new avenues for the therapeutic application of this compound in a host of inflammatory conditions where NLRP3 inflammasome hyperactivation is a contributing factor.

Future research should focus on elucidating the precise molecular links between triglyceride metabolism and NLRP3 activation. Further in vivo studies are warranted to explore the efficacy of this compound in various models of inflammatory disease. The detailed protocols and compiled data within this guide are intended to facilitate these future investigations and accelerate the potential translation of these findings into novel therapeutic strategies.

References

Safety and Toxicity Profile of PF-04620110: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). The development of this compound was discontinued due to an adverse safety profile observed in early-phase clinical trials. This document summarizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and logical frameworks related to its safety and toxicity.

Introduction

This compound was investigated as a potential therapeutic agent for type 2 diabetes. Its mechanism of action involves the inhibition of DGAT-1, an enzyme responsible for the final step in triglyceride synthesis.[1] While preclinical studies showed promising pharmacological activity, clinical development was halted due to safety concerns, primarily related to gastrointestinal adverse events.[2][3]

Preclinical Safety and Toxicology

Preclinical evaluation of this compound included in vitro and in vivo studies to assess its safety profile.

In Vitro Toxicology

Genotoxicity: this compound was evaluated for its mutagenic potential using the bacterial reverse mutation assay (Ames test). The compound tested negative, indicating a lack of mutagenic activity in this assay.[4]

In Vivo Toxicology and Safety Pharmacology

Animal studies were conducted to understand the compound's effects in a biological system.

Pharmacology and Selectivity: this compound is a potent inhibitor of human DGAT-1 with a high degree of selectivity over DGAT-2.[4][5] This selectivity is a key aspect of its design, though as discussed later, on-target inhibition of DGAT-1 in the gastrointestinal tract is the likely cause of the observed toxicity.

Cardiovascular Safety: In preclinical cardiovascular studies in rats, this compound did not show any effects on heart rate.[4]

Gastrointestinal Toxicity in Animal Models: A study in mice investigating the effects of DGAT1 and DGAT2 inhibition found that the simultaneous administration of a selective DGAT1 inhibitor (this compound) and a DGAT2 inhibitor induced severe watery diarrhea and, in some cases, death.[6] This effect was accompanied by intestinal injury and barrier failure.[6] While this compound is selective for DGAT1, this study highlights the critical role of DGAT enzymes in maintaining intestinal homeostasis.

Quantitative Preclinical Data Summary

ParameterSpecies/SystemResultReference
DGAT-1 IC50 Human19 nM[4][5]
DGAT-2 IC50 Human> 10 µM[4]
Genotoxicity (Ames Test) In vitroNegative[4]
Cardiovascular Effects (Heart Rate) RatNo effect[4]

Note: Detailed quantitative data from repeat-dose toxicology studies in animals, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not publicly available in the reviewed literature.

Clinical Safety and Tolerability

This compound underwent Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Clinical Trial Overview

Two key Phase I, randomized, double-blind, placebo-controlled trials were conducted:

  • NCT00799006: A single-dose study in overweight and obese, otherwise healthy volunteers.[2]

  • NCT00959426: A multiple-dose study in overweight and obese, otherwise healthy volunteers.[2]

Adverse Events

The primary reason for the discontinuation of this compound development was its adverse safety profile, specifically common gastrointestinal side effects.[2][3]

Summary of Clinical Adverse Events

Adverse EventStudy PopulationDoses AdministeredSeverityFrequencyReference
DiarrheaHealthy Volunteers0.3, 1, 3, 5, 7, 10, 14, and 21 mgNot specified in detailCommon[2]
NauseaHealthy Volunteers0.3, 1, 3, 5, 7, 10, 14, and 21 mgNot specified in detailCommon[2]
VomitingHealthy Volunteers0.3, 1, 3, 5, 7, 10, 14, and 21 mgNot specified in detailCommon[2]

Note: A detailed quantitative breakdown of the incidence and severity of these adverse events at each dose level is not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not fully available in the public domain. However, based on standard practices, the following methodologies are likely to have been employed.

Ames Test (Bacterial Reverse Mutation Assay)

Purpose: To assess the mutagenic potential of a substance. Methodology:

  • Several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli), which carry mutations in genes involved in histidine or tryptophan synthesis, are used.

  • These bacteria are exposed to this compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • The bacteria are plated on a minimal agar medium lacking the specific amino acid they cannot synthesize.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

  • A significant increase in the number of revertant colonies compared to the control group indicates a mutagenic potential.

In Vivo Rodent Safety Pharmacology and Toxicology Studies

Purpose: To evaluate the potential adverse effects of a drug candidate on major physiological systems and to determine its toxicity profile with repeated dosing. Methodology (General Approach):

  • Animal Model: Typically, studies are conducted in at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Dose Administration: this compound would be administered orally (e.g., by gavage) at multiple dose levels, including a vehicle control group.

  • Duration: Studies can range from single-dose to repeat-dose studies of varying durations (e.g., 14-day, 28-day, or 90-day).

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and overall health.

    • Body Weight and Food Consumption: Measured regularly to assess general health and toxicity.

    • Cardiovascular Assessment: Telemetry or other methods to monitor heart rate, blood pressure, and electrocardiogram (ECG).

    • Clinical Pathology: Blood and urine samples are collected at specified intervals to analyze hematology, clinical chemistry, and urinalysis parameters.

    • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.

  • Toxicokinetics: Blood samples are taken at various time points to determine the plasma concentration of this compound and its metabolites, allowing for the correlation of drug exposure with toxicological findings.

Visualizations

Signaling Pathway

DGAT1_Signaling_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes PF04620110 This compound PF04620110->DGAT1 Inhibits Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets Intestinal_Homeostasis Intestinal Homeostasis Lipid_Droplets->Intestinal_Homeostasis Maintains GI_Toxicity_Workflow start Hypothesis: DGAT-1 inhibition causes GI toxicity animal_model Select Animal Model (e.g., Mice on High-Fat Diet) start->animal_model dosing Administer this compound (Multiple Doses vs. Vehicle) animal_model->dosing clinical_obs Clinical Observation (Diarrhea Scoring, Body Weight) dosing->clinical_obs histopath Intestinal Histopathology (Injury and Barrier Integrity) dosing->histopath fecal_analysis Fecal Lipid Analysis dosing->fecal_analysis data_analysis Data Analysis and Correlation with Exposure clinical_obs->data_analysis histopath->data_analysis fecal_analysis->data_analysis conclusion Conclusion on GI Toxicity Mechanism data_analysis->conclusion Discontinuation_Logic preclinical Promising Preclinical Efficacy (DGAT-1 Inhibition) phase1 Phase I Clinical Trials Initiated (NCT00799006, NCT00959426) preclinical->phase1 adverse_events Observation of Common Gastrointestinal Adverse Events (Nausea, Vomiting, Diarrhea) phase1->adverse_events unfavorable_profile Unfavorable Safety and Tolerability Profile adverse_events->unfavorable_profile discontinuation Discontinuation of Clinical Development unfavorable_profile->discontinuation

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo experimental use of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). This compound has been investigated for its potential therapeutic effects in metabolic disorders such as type 2 diabetes and obesity. This document outlines detailed protocols for animal studies, including oral administration, lipid challenge models, and high-fat diet-induced obesity models. Furthermore, it includes methodologies for the quantification of key biomarkers such as plasma triglycerides, gut hormones (GLP-1, PYY), and inflammatory cytokines (IL-1β, IL-18). Quantitative data from various studies are summarized in tabular format for easy reference and comparison. Finally, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanism of action and experimental designs.

Introduction

This compound is a highly selective and orally bioavailable inhibitor of DGAT-1, an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Inhibition of DGAT-1 has been shown to reduce plasma triglyceride levels, increase insulin sensitivity, and promote weight loss in preclinical models.[1][2] In vivo studies are crucial for evaluating the efficacy and pharmacodynamics of this compound. This document serves as a practical guide for researchers planning and executing in vivo experiments with this compound.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the DGAT-1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in the liver and adipose tissue. By blocking DGAT-1, this compound prevents the esterification of diacylglycerol to triacylglycerol, thereby reducing the absorption and synthesis of dietary fats. This leads to a decrease in circulating triglyceride levels and can also modulate the secretion of gut hormones involved in appetite regulation and glucose homeostasis.[3]

Signaling Pathway

DGAT1_Inhibition_Pathway cluster_Enterocyte Enterocyte cluster_Systemic_Effects Systemic Effects Dietary_Fat Dietary Fat Fatty_Acids_MAG Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids_MAG DAG Diacylglycerol (DAG) Fatty_Acids_MAG->DAG TG Triglycerides (TG) DAG->TG DGAT-1 Increased_GLP1_PYY Increased GLP-1 & PYY Secretion DAG->Increased_GLP1_PYY Modulates Decreased_GIP Decreased GIP Secretion DAG->Decreased_GIP Modulates Chylomicrons Chylomicrons TG->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream Reduced_TG Reduced Plasma Triglycerides Bloodstream->Reduced_TG PF04620110 This compound PF04620110->DAG Inhibits

Caption: DGAT-1 Inhibition by this compound in an Enterocyte.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: Effect of this compound on Plasma Triglycerides in a Rat Lipid Challenge Model

Dosage (mg/kg, p.o.)VehiclePlasma Triglyceride Reduction at 2hReference
0.15% MethylcelluloseStatistically significant[1]
15% MethylcelluloseStatistically significant[1]
105% MethylcelluloseStatistically significant[1]

Table 2: Effect of this compound on Gut Hormones in a Mouse Lipid Challenge Model

Dosage (mg/kg, p.o.)VehicleChange in Active GLP-1Change in Total PYYChange in Total GIPReference
0.010.5% MethylcelluloseIncreasedIncreasedBlunted[3]
0.10.5% MethylcelluloseIncreasedIncreasedBlunted[3]
10.5% MethylcelluloseIncreasedIncreasedBlunted[3]
100.5% MethylcelluloseIncreasedIncreasedBlunted[3]

Table 3: Effect of this compound on Inflammatory Cytokines in a High-Fat Diet Mouse Model

TreatmentPlasma IL-1β LevelsPlasma IL-18 LevelsReference
HFD + VehicleIncreased vs. Normal DietIncreased vs. Normal Diet[4]
HFD + this compound (3 mg/kg/day)Reduced vs. HFD + VehicleReduced vs. HFD + Vehicle[4]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Materials:

  • This compound powder

  • Vehicle:

    • Option A: 0.5% (w/v) Methylcellulose in sterile water[3]

    • Option B: 5% (w/v) Methylcellulose in sterile water[1]

    • Option C: Suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5]

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Procedure:

  • Vehicle Preparation (Option A or B):

    • Slowly add the required amount of methylcellulose powder to sterile water while continuously stirring or vortexing to prevent clumping.

    • Continue to stir or vortex until a homogenous suspension is formed. For higher concentrations, gentle heating may aid in dissolution, followed by cooling to room temperature.

  • Vehicle Preparation (Option C):

    • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[5]

    • In a sterile tube, add the required volume of the DMSO stock solution.[5]

    • Add PEG300 and mix thoroughly.[5]

    • Add Tween-80 and mix until the solution is homogenous.[5]

    • Finally, add saline to reach the final desired volume and concentration.[5]

  • This compound Suspension:

    • Weigh the appropriate amount of this compound powder based on the desired final concentration and dosing volume.

    • Add a small amount of the chosen vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to break up any aggregates.

  • Oral Administration:

    • Gently restrain the animal.

    • Measure the required volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension.

    • Monitor the animal briefly after administration to ensure no adverse effects.

Protocol 2: Oral Lipid Tolerance Test (OLTT) in Mice

Materials:

  • Fasted mice (e.g., 4-6 hours)

  • This compound or vehicle control

  • Lipid source (e.g., corn oil or olive oil)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • Triglyceride quantification kit

Procedure:

  • Fasting: Fast mice for 4-6 hours prior to the experiment, with free access to water.

  • Compound Administration: Administer this compound or vehicle control via oral gavage 30-60 minutes before the lipid challenge.[3]

  • Baseline Blood Sample: Collect a baseline blood sample (Time 0) from the tail vein or another appropriate site.

  • Lipid Challenge: Administer a bolus of lipid (e.g., 10 mL/kg corn oil) via oral gavage.[3]

  • Post-Lipid Blood Sampling: Collect blood samples at specified time points after the lipid challenge (e.g., 30, 60, 90, 120, and 240 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Triglyceride Measurement: Measure plasma triglyceride concentrations using a commercial enzymatic assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of this compound on postprandial lipemia.

Protocol 3: High-Fat Diet (HFD)-Induced Obesity Model

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • High-fat diet (e.g., 45% or 60% kcal from fat)

  • Standard chow diet

  • This compound or vehicle control

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week with ad libitum access to standard chow and water.

  • Diet Induction: At 6-8 weeks of age, divide the mice into two groups: one receiving a high-fat diet and the other continuing on a standard chow diet.

  • Obesity Development: Maintain the mice on their respective diets for a period of 8-12 weeks to induce an obese phenotype in the HFD group.[6][7][8]

  • Treatment Initiation: After the induction period, begin daily administration of this compound or vehicle control via oral gavage.

  • Monitoring: Monitor body weight, food intake, and other relevant parameters throughout the treatment period.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of various endpoints, including plasma lipids, glucose, insulin, and inflammatory markers.

Protocol 4: Measurement of Plasma Cytokines and Gut Hormones by ELISA

Materials:

  • Plasma samples collected with appropriate anticoagulants and protease inhibitors (especially for GLP-1 and PYY)

  • Commercially available ELISA kits for mouse IL-1β, IL-18, GLP-1, and PYY

  • Microplate reader

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. If necessary, dilute the samples according to the ELISA kit instructions.

  • ELISA Protocol: Follow the specific instructions provided with each commercial ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating the plate.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the target analyte in the unknown samples.

Experimental Workflow Diagram

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Model_Induction Model Induction (e.g., High-Fat Diet for 8-12 weeks) Animal_Acclimation->Model_Induction Randomization Randomization into Treatment Groups Model_Induction->Randomization Treatment Daily Treatment with this compound or Vehicle (Oral Gavage) Randomization->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Terminal_Procedures Terminal Procedures Monitoring->Terminal_Procedures Blood_Collection Blood Collection (Cardiac Puncture) Terminal_Procedures->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Adipose, Intestine) Terminal_Procedures->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis Blood_Collection->Biochemical_Analysis Tissue_Harvesting->Biochemical_Analysis Plasma_Analysis Plasma Analysis (Triglycerides, Hormones, Cytokines) Biochemical_Analysis->Plasma_Analysis Tissue_Analysis Tissue Analysis (Histology, Gene Expression) Biochemical_Analysis->Tissue_Analysis Data_Analysis Data Analysis and Interpretation Plasma_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: General In Vivo Experimental Workflow for this compound.

References

Application Notes and Protocols for PF-04620110 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of PF-04620110, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, in various mouse models. The protocols and data presented are synthesized from peer-reviewed research to guide the design and execution of experiments investigating metabolic diseases.

Introduction

This compound is a small molecule inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride biosynthesis.[1][2][3] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[2][3][4] Studies in DGAT1 knockout mice have demonstrated resistance to diet-induced obesity and enhanced insulin sensitivity, highlighting the therapeutic potential of targeting this enzyme.[1][2][3][5] this compound has been shown to reduce plasma triglyceride levels in rodents and has advanced to human clinical studies.[1][2][3]

Mechanism of Action

This compound selectively inhibits DGAT1, thereby blocking the conversion of diacylglycerol and acyl-CoA to triglycerides. This action primarily affects the small intestine, reducing the absorption of dietary fats and decreasing the synthesis and secretion of chylomicrons. The reduced lipid absorption can lead to lower body weight, improved glucose tolerance, and decreased hepatic steatosis. Additionally, this compound has been shown to suppress the activation of the NLRP3 inflammasome in macrophages, suggesting a role in mitigating chronic inflammation associated with metabolic diseases.[6]

cluster_enterocyte Inside Enterocyte Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte DAG Diacylglycerol (DAG) Fatty_Acids->DAG Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides PF04620110 This compound PF04620110->DGAT1 Inhibits Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Reduced_TG_Absorption Reduced TG Absorption Bloodstream->Reduced_TG_Absorption

Caption: Mechanism of this compound in inhibiting intestinal fat absorption.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice
ParameterVehicle Control (HFD)This compound (3 mg/kg, HFD)% ChangeReference
Plasma IL-1β (pg/mL)~150~75↓ ~50%[6]
Plasma IL-18 (pg/mL)~250~150↓ ~40%[6]
Fasting Blood Glucose (mg/dL)~200~150↓ ~25%[6]
Basal Blood Glucose (mg/dL)~225~175↓ ~22%[6]

Data are approximated from graphical representations in the cited literature and represent values after 4 weeks of treatment.

Table 2: Effects of a DGAT1 Inhibitor (H128) on Metabolic Parameters in db/db Mice
ParameterVehicle ControlH128 (3 mg/kg)H128 (10 mg/kg)Reference
Body Weight Gain (g) after 5 weeks~12~8~4[7]
Cumulative Food Intake (g) over 5 weeks~205~188~191[7]

Note: H128 is another potent DGAT1 inhibitor with a similar mechanism of action to this compound.

Experimental Protocols

Protocol 1: Induction of Obesity and Type 2 Diabetes in Mice

This protocol describes the induction of a diabetic phenotype in C57BL/6J mice using a high-fat diet (HFD).

Materials:

  • C57BL/6J mice (male, 6 weeks old)

  • Regular diet (RD)

  • High-fat diet (HFD) with 0.15% cholesterol (e.g., 21% crude fat, 19.5% casein)

  • Metabolic cages for monitoring

Procedure:

  • Acclimate mice to the housing facility for at least one week with free access to RD and water.

  • Randomly assign mice to two groups: RD and HFD.

  • House the mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide the respective diets and water ad libitum for 12 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the 12-week period, confirm the diabetic phenotype by measuring fasting blood glucose levels. Mice on HFD are expected to have significantly higher blood glucose than those on RD.[6]

Start 6-week-old C57BL/6J mice Acclimation 1-week Acclimation (Regular Diet) Start->Acclimation Grouping Random Grouping Acclimation->Grouping RD_Group Regular Diet (RD) Grouping->RD_Group Control HFD_Group High-Fat Diet (HFD) Grouping->HFD_Group Experimental Feeding 12 weeks of respective diets RD_Group->Feeding HFD_Group->Feeding Monitoring Weekly monitoring of body weight & food intake Feeding->Monitoring Endpoint Confirmation of Diabetic Phenotype (Fasting Glucose) Feeding->Endpoint Monitoring->Feeding

Caption: Workflow for inducing a diet-induced obesity model in mice.
Protocol 2: Administration of this compound in HFD-Fed Mice

This protocol details the daily administration of this compound to HFD-induced diabetic mice.

Materials:

  • HFD-fed diabetic mice (from Protocol 1)

  • This compound

  • Vehicle control (e.g., Dimethyl sulfoxide - DMSO)

  • Oral gavage needles

Procedure:

  • Following the 12-week HFD feeding period, divide the HFD-fed mice into two groups: Vehicle control and this compound treatment.

  • Prepare the this compound solution in the vehicle at the desired concentration (e.g., for a 3 mg/kg dose).

  • Administer either the vehicle or this compound solution to the respective groups once daily via oral gavage.[6]

  • Continue the HFD for the duration of the treatment period (e.g., 4 weeks).

  • Continue weekly monitoring of body weight and food intake.

  • At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, and inflammatory cytokines (e.g., IL-1β, IL-18).[6]

  • Tissues such as the liver, adipose tissue, and intestine can be harvested for further analysis.

Protocol 3: Oral Lipid Tolerance Test (LTT)

This protocol is used to assess the acute effect of this compound on intestinal fat absorption.

Materials:

  • Fasted mice (e.g., overnight fast)

  • This compound or vehicle

  • Corn oil or other lipid source

  • Blood collection supplies (e.g., heparinized capillary tubes)

Procedure:

  • Fast mice overnight but allow free access to water.

  • Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle via oral gavage.[8]

  • After a set period (e.g., 30 minutes), administer a bolus of corn oil via oral gavage.[8]

  • Collect a baseline blood sample just prior to the oil bolus (time 0).

  • Collect subsequent blood samples at various time points post-oil administration (e.g., 1, 2, 4 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Measure plasma triglyceride concentrations at each time point to assess the extent of lipid excursion. A reduction in the area under the curve (AUC) for plasma triglycerides in the this compound-treated group compared to the vehicle group indicates inhibition of fat absorption.[2][3]

Signaling Pathway Visualization

Fatty_Acids Elevated Fatty Acids DGAT1_activity DGAT1 Activity (TG Synthesis) Fatty_Acids->DGAT1_activity K_efflux K+ Efflux DGAT1_activity->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Activation ASC_specks ASC Speck Formation NLRP3_Inflammasome->ASC_specks PF04620110 This compound PF04620110->DGAT1_activity Inhibits K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation ASC_specks->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Inflammation Chronic Inflammation Cytokines->Inflammation

Caption: this compound's role in suppressing NLRP3 inflammasome activation.

Concluding Remarks

The administration of this compound in mouse models is a valuable tool for studying the role of DGAT1 in metabolic diseases. The protocols outlined above provide a framework for investigating the efficacy and mechanism of action of this compound. Researchers should optimize dosages and treatment durations based on the specific mouse model and experimental goals. Careful monitoring of animal health is crucial, especially in studies involving combined DGAT1 and DGAT2 inhibition, which has been reported to cause severe diarrhea and intestinal injury in mice on a high-fat diet.[9][10]

References

Application Notes and Protocols for PF-04620110 in HT-29 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol acyltransferase-1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol and fatty acyl-CoA to triglycerides.[4][5] This pathway is crucial for lipid metabolism and energy storage. In the context of cancer, altered lipid metabolism is a hallmark of many malignancies, with cancer cells often exhibiting increased lipid synthesis and storage to meet the demands of rapid proliferation.

The human colorectal adenocarcinoma cell line, HT-29, is a widely used in vitro model for studying colon cancer.[6][7] These cells are known to possess mutations in key signaling pathways, such as the Wnt/β-catenin pathway, which are common in colorectal cancers.[8] The study of DGAT1 inhibition by this compound in HT-29 cells provides a valuable model for understanding the role of lipid metabolism in colorectal cancer and for the preclinical evaluation of potential therapeutic agents.

These application notes provide detailed protocols for the use of this compound in HT-29 cell culture, including methods for assessing its effects on triglyceride synthesis, cell viability, and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineIC50 ValueReference
DGAT-1 InhibitionHuman (recombinant)19 nM[1][2]
Triglyceride Synthesis InhibitionHT-298 nM[1][4][9]
Table 2: Illustrative Effects of this compound on HT-29 Cell Viability (72-hour incubation)
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
195
582
1065
2548
5030

Note: The data in Table 2 is illustrative and intended for demonstration purposes to show a potential dose-dependent effect on cell viability. Actual results may vary.

Table 3: Illustrative Effects of this compound on Apoptosis in HT-29 Cells (48-hour incubation)
This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)2.51.84.3
108.75.414.1
2515.210.125.3
5024.618.943.5

Note: The data in Table 3 is illustrative and intended for demonstration purposes. Actual results may vary.

Experimental Protocols

HT-29 Cell Culture

Aseptic cell culture techniques should be followed at all times.

Materials:

  • HT-29 cells (ATCC® HTB-38™)

  • McCoy's 5a Medium Modified (ATCC® 30-2007™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75) and plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the vial of frozen HT-29 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Maintaining Cultures:

    • Change the medium every 2-3 days.

    • Observe cells daily for confluence and morphology.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluence, aspirate the medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^6 cells or as required for experiments. A subcultivation ratio of 1:3 to 1:8 is recommended.[10]

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

Triglyceride Synthesis Assay

This protocol is based on the principle of measuring the incorporation of a labeled precursor into triglycerides.

Materials:

  • HT-29 cells

  • Complete growth medium

  • This compound

  • [³H]-glycerol or other suitable labeled lipid precursor

  • Lysis buffer

  • Scintillation counter and vials

  • Reagents for thin-layer chromatography (TLC) or a commercial triglyceride quantification kit

Protocol:

  • Seed HT-29 cells in 6-well plates and allow them to adhere and grow to 70-80% confluence.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Add the labeled lipid precursor (e.g., [³H]-glycerol) to each well and incubate for 4-6 hours.

  • Aspirate the medium and wash the cells twice with cold PBS.

  • Lyse the cells and extract the total lipids.

  • Separate the triglycerides from other lipid species using TLC.

  • Quantify the amount of labeled triglyceride using a scintillation counter.

  • Alternatively, use a colorimetric or fluorometric commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Normalize the results to the total protein content of each sample.

Cell Viability Assay (MTT Assay)

Materials:

  • HT-29 cells

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in complete growth medium. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • HT-29 cells

  • 6-well culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HT-29 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

DGAT1_Signaling_Pathway This compound Mechanism of Action Fatty_Acids Fatty Acids Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Wnt_Signaling Wnt/β-catenin Signaling DGAT1->Wnt_Signaling Potential Modulation Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets Cell_Proliferation Cancer Cell Proliferation & Survival Lipid_Droplets->Cell_Proliferation Supports PF04620110 This compound PF04620110->DGAT1 Inhibits Wnt_Signaling->Cell_Proliferation Promotes

Caption: Mechanism of this compound action on triglyceride synthesis.

Experimental_Workflow Experimental Workflow for this compound in HT-29 Cells cluster_assays Assays start Start culture Culture HT-29 Cells (to 80% confluence) start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (24, 48, or 72 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI Staining) incubate->apoptosis tg_synthesis Triglyceride Synthesis Assay incubate->tg_synthesis analyze Data Analysis (IC50, % Apoptosis, etc.) viability->analyze apoptosis->analyze tg_synthesis->analyze end End analyze->end

Caption: General workflow for studying this compound effects in HT-29 cells.

Wnt_Signaling_Pathway Simplified Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 LRP->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates DGAT1_Inhibition DGAT1 Inhibition (by this compound) Wnt_Signaling_Pathway Wnt_Signaling_Pathway DGAT1_Inhibition->Wnt_Signaling_Pathway Potential Modulation

Caption: Simplified Wnt/β-catenin signaling pathway in colon cancer.

References

Application Notes and Protocols for PF-04620110 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1][2] DGAT-1 inhibition is a therapeutic target for metabolic diseases, as demonstrated by studies where DGAT-1 knockout mice showed resistance to diet-induced obesity and increased insulin sensitivity.[1][2] this compound has an IC50 of 19 nM for DGAT-1 and has been shown to be orally bioavailable, making it a valuable tool for in vivo studies.[2][3] These application notes provide detailed protocols for the use of this compound in rodent studies, based on established research.

Data Presentation

Table 1: this compound Dosage and Administration in Rat Studies
Animal ModelDosageAdministration RouteVehicleStudy DurationKey FindingsReference
Sprague-Dawley rats0.1, 1, 10 mg/kgOral (p.o.)5% methyl celluloseAcute (single dose)Statistically significant reduction in plasma triglyceride excursion at 2 hours post-lipid challenge.[1][3]
Sprague-Dawley rats5 mg/kgOral (p.o.)5% aqueous methylcellulosePharmacokinetic studyCmax = 2130 ng/mL, Tmax = 3.2 h, AUC0-inf = 16700 ng h/mL.[1]
Sprague-Dawley rats1 mg/mLIntravenous (i.v.)Not specifiedPharmacokinetic studyClearance of 1.8 L/kg.[1]
Wistar Kyoto (WKY) rats0.1 mg/kg/dayOralNot specified1 weekInvestigated effects on fructose-induced hypertension.[4]
Table 2: this compound Dosage and Administration in Mouse Studies
Animal ModelDosageAdministration RouteVehicleStudy DurationKey FindingsReference
C57BL/6J mice3 mg/kg/dayOralDimethyl sulfoxide (DMSO)4 weeksSuppressed high-fat diet-induced IL-1β and IL-18 production and reduced fasting blood glucose levels.[5]
C57BL/6J mice10 mg/kgOral gavageNot specifiedAcute (single dose)Increased postprandial plasma glucagon-like peptide-1 (GLP-1) levels.[6]
TallyHo/JngJ (TH) and ICR miceNot specifiedNot specifiedNot specifiedAcuteInvestigated pharmacokinetic and pharmacodynamic effects on triglycerides and cholesterol.[7]
db/db mice3 and 10 mg/kgNot specifiedNot specified5 weeksModestly reduced food intake.[8]

Experimental Protocols

Protocol 1: Acute Lipid Challenge in Rats

Objective: To evaluate the acute effect of this compound on postprandial plasma triglyceride levels.

Materials:

  • This compound

  • Vehicle: 5% methyl cellulose in sterile water

  • Sprague-Dawley rats

  • Corn oil

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Triglyceride assay kit

Procedure:

  • Fast Sprague-Dawley rats overnight.

  • Prepare this compound in 5% methyl cellulose to the desired concentrations (e.g., 0.1, 1, and 10 mg/kg).

  • Administer the this compound formulation or vehicle control to the rats via oral gavage.

  • Thirty minutes after compound administration, administer a bolus of corn oil via oral gavage.[1]

  • Collect blood samples at baseline (pre-dose) and at 1, 2, and 4 hours post-corn oil administration.[1]

  • Process blood samples to obtain plasma by centrifugation.

  • Measure plasma triglyceride concentrations using a commercial assay kit.

Protocol 2: Chronic Efficacy Study in a Diet-Induced Obesity Mouse Model

Objective: To assess the long-term effects of this compound on metabolic parameters in mice fed a high-fat diet.

Materials:

  • This compound

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • C57BL/6J mice

  • High-fat diet (HFD) and regular diet (RD)

  • Blood collection supplies

  • Glucose meter

  • ELISA kits for IL-1β and IL-18

Procedure:

  • Induce obesity and diabetes in C57BL/6J mice by feeding them a high-fat diet for 12 weeks. A control group should be fed a regular diet.[5]

  • After the induction period, divide the HFD-fed mice into two groups: vehicle control and this compound treatment.

  • Prepare this compound in DMSO.

  • Administer this compound (e.g., 3 mg/kg) or vehicle control orally once daily for 4 weeks.[5]

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, collect blood samples for analysis.

  • Measure fasting blood glucose levels using a glucose meter.[5]

  • Measure plasma levels of IL-1β and IL-18 using ELISA kits to assess inflammatory markers.[5]

Visualizations

Signaling Pathway

DGAT1_Inhibition_Pathway PF04620110 This compound DGAT1 DGAT-1 PF04620110->DGAT1 Inhibits Triglyceride_Synthesis Triglyceride Synthesis DGAT1->Triglyceride_Synthesis Catalyzes Triglycerides Triglycerides Triglyceride_Synthesis->Triglycerides Diacylglycerol Diacylglycerol Diacylglycerol->Triglyceride_Synthesis Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Triglyceride_Synthesis Metabolic_Diseases Obesity & Type 2 Diabetes Triglycerides->Metabolic_Diseases Contributes to

Caption: Mechanism of action of this compound.

Experimental Workflow

Rodent_Study_Workflow Start Start: Acclimatize Rodents Grouping Group Assignment: - Vehicle Control - this compound Treatment Start->Grouping Dosing Daily Oral Administration Grouping->Dosing Monitoring Monitor: - Body Weight - Food Intake - Clinical Signs Dosing->Monitoring Endpoint Endpoint Measurements: - Blood Collection - Tissue Harvesting Monitoring->Endpoint Analysis Data Analysis: - Biochemical Assays - Statistical Analysis Endpoint->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: General workflow for a chronic rodent study.

Logical Relationship

Dosage_Effect_Relationship Dosage This compound Dosage DGAT1_Inhibition DGAT-1 Inhibition Dosage->DGAT1_Inhibition Increases TG_Reduction Reduced Plasma Triglycerides DGAT1_Inhibition->TG_Reduction Glucose_Control Improved Glucose Control DGAT1_Inhibition->Glucose_Control Anti_Inflammatory Anti-Inflammatory Effects DGAT1_Inhibition->Anti_Inflammatory

Caption: Relationship between this compound dosage and its effects.

References

Application Notes and Protocols for PF-04620110 in Lipid Droplet Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2][3] By inhibiting DGAT1, this compound effectively reduces the formation of triglycerides and subsequently the biogenesis of lipid droplets, making it an invaluable tool for studying lipid metabolism and related diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to investigate its effects on lipid droplet formation.

Mechanism of Action

This compound specifically targets DGAT1, an integral membrane protein located in the endoplasmic reticulum. DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This is the terminal and committed step in the synthesis of triglycerides which are then stored in lipid droplets. Inhibition of DGAT1 by this compound directly curtails this process, leading to a decrease in cellular triglyceride levels and a reduction in the number and size of lipid droplets.[3][4]

Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) Catalyzes Lipid Droplet Lipid Droplet Triglyceride (TG)->Lipid Droplet Storage This compound This compound This compound->DGAT1 Inhibits cluster_0 Cell Culture and Treatment cluster_1 Staining and Imaging Seed Cells Seed Cells Induce Lipid Droplets\n(Oleic Acid) Induce Lipid Droplets (Oleic Acid) Seed Cells->Induce Lipid Droplets\n(Oleic Acid) Treat with this compound Treat with this compound Induce Lipid Droplets\n(Oleic Acid)->Treat with this compound Stain with BODIPY 493/503 Stain with BODIPY 493/503 Treat with this compound->Stain with BODIPY 493/503 Fix and Mount Fix and Mount Stain with BODIPY 493/503->Fix and Mount Fluorescence Microscopy Fluorescence Microscopy Fix and Mount->Fluorescence Microscopy Image Analysis\n(e.g., ImageJ) Image Analysis (e.g., ImageJ) Fluorescence Microscopy->Image Analysis\n(e.g., ImageJ) cluster_0 Obesity Induction cluster_1 Treatment and Monitoring cluster_2 Analysis Acclimatize Mice Acclimatize Mice High-Fat Diet Feeding High-Fat Diet Feeding Acclimatize Mice->High-Fat Diet Feeding This compound Oral Gavage This compound Oral Gavage High-Fat Diet Feeding->this compound Oral Gavage Monitor Body Weight\nand Food Intake Monitor Body Weight and Food Intake This compound Oral Gavage->Monitor Body Weight\nand Food Intake Metabolic Testing\n(GTT, ITT) Metabolic Testing (GTT, ITT) This compound Oral Gavage->Metabolic Testing\n(GTT, ITT) Blood and Tissue Collection Blood and Tissue Collection Metabolic Testing\n(GTT, ITT)->Blood and Tissue Collection Plasma Lipid Analysis Plasma Lipid Analysis Blood and Tissue Collection->Plasma Lipid Analysis Histology (Oil Red O) Histology (Oil Red O) Blood and Tissue Collection->Histology (Oil Red O) Tissue Triglyceride Measurement Tissue Triglyceride Measurement Blood and Tissue Collection->Tissue Triglyceride Measurement

References

Application of PF-04620110 in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for type 2 diabetes and obesity, primarily due to the observation that DGAT-1 knockout mice exhibit resistance to diet-induced obesity and enhanced insulin sensitivity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in diabetes research, focusing on its mechanism of action, and its effects on glucose metabolism and inflammation.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides. Elevated levels of triglycerides are closely associated with insulin resistance, a hallmark of type 2 diabetes. By inhibiting DGAT-1, this compound reduces the synthesis of triglycerides, thereby offering a potential mechanism to improve insulin sensitivity and manage diabetic conditions. Research has also indicated that this compound can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response often dysregulated in chronic metabolic diseases like type 2 diabetes.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
DGAT-1 IC5019 nMHuman DGAT-1 enzyme[1][2]
Triglyceride Synthesis IC508 nMHT-29 cells
In Vivo Pharmacokinetics of this compound in Rats
Parameter (5 mg/kg, oral)ValueUnitReference
Cmax2130ng/mL[1]
Tmax3.2h[1]
AUC(0-inf)16700ng·h/mL[1]
Clearance (1 mg/kg, IV)1.8L/kg·h[1]
In Vivo Effects of this compound in Rodent Models
Animal ModelTreatmentKey FindingsReference
Sprague-Dawley Rats0.1, 1, 10 mg/kg this compound (oral)Dose-dependent reduction in plasma triglycerides following a lipid challenge.[1]
High-Fat Diet-Fed MiceNot specifiedReduction in blood glucose levels.
High-Fat Diet-Fed Mice5 mg/kg this compound (with DGAT-2 inhibitor)Reduction in plasma fatty acids.

Signaling Pathways and Mechanisms of Action

DGAT-1 Inhibition and Insulin Signaling

Inhibition of DGAT-1 by this compound is hypothesized to improve insulin sensitivity through several mechanisms. By reducing the intracellular accumulation of triglycerides and their lipotoxic intermediates, such as diacylglycerols (DAGs), this compound may alleviate the inhibition of the insulin signaling pathway. Specifically, reduced DAG levels can lead to decreased activation of protein kinase C (PKC) isoforms that are known to phosphorylate and inhibit the insulin receptor and its downstream substrate, IRS-1. This, in turn, can lead to enhanced activation of the PI3K/Akt signaling cascade, culminating in the translocation of GLUT4 to the cell membrane and increased glucose uptake. Studies with other DGAT-1 inhibitors have shown an upregulation of insulin receptor substrate 2 (IRS2) and increased phosphorylation of Akt in the liver of diet-induced obese mice, suggesting a similar mechanism for this compound.

DGAT1_Inhibition_Insulin_Signaling cluster_cell Adipocyte / Myocyte cluster_inhibition Mechanism of this compound Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 (membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake PF04620110 This compound DGAT1 DGAT-1 PF04620110->DGAT1 inhibits Triglycerides Triglycerides DGAT1->Triglycerides synthesizes DAG DAGs Triglycerides->DAG PKC PKC DAG->PKC activates PKC->IRS1 inhibits

Caption: Proposed mechanism of improved insulin signaling by this compound.
This compound and NLRP3 Inflammasome Inhibition

Chronic low-grade inflammation is a key contributor to insulin resistance. In the context of type 2 diabetes, excess fatty acids can act as a trigger for the activation of the NLRP3 inflammasome in immune cells like macrophages. This leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18, which can impair insulin signaling. This compound has been shown to suppress fatty acid-induced NLRP3 inflammasome activation.

NLRP3_Inhibition Fatty_Acids Excess Fatty Acids NLRP3_Inflammasome NLRP3 Inflammasome Activation Fatty_Acids->NLRP3_Inflammasome PF04620110 This compound PF04620110->NLRP3_Inflammasome inhibits Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_IL18 IL-1β / IL-18 Production Caspase1->IL1b_IL18 Inflammation Inflammation IL1b_IL18->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance In_Vitro_Workflow start Start: Culture BMDMs prime Prime with LPS (1 µg/mL, 4h) start->prime treat Treat with this compound (50 µM) or Vehicle (1h) prime->treat stimulate Stimulate with Palmitate-BSA (200 µM, 6h) treat->stimulate collect Collect Supernatants stimulate->collect analyze Analyze IL-1β and IL-18 by ELISA collect->analyze end End: Assess Inflammasome Inhibition analyze->end In_Vivo_Workflow start Start: Induce Diabetes with High-Fat Diet (8-12 weeks) treat Treat with this compound or Vehicle (daily, 2-4 weeks) start->treat ogtt Perform Oral Glucose Tolerance Test (OGTT) treat->ogtt itt Perform Insulin Tolerance Test (ITT) treat->itt analyze Analyze Blood Glucose Levels and Calculate AUC ogtt->analyze itt->analyze end End: Evaluate Effects on Glucose Homeostasis analyze->end

References

PF-04620110: A Potent and Selective DGAT-1 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, catalyzing the final and committed step in the pathway. Its role in lipid metabolism has made it an attractive target for the development of therapeutics for metabolic diseases such as obesity and type 2 diabetes. PF-04620110 is a potent and selective small molecule inhibitor of DGAT-1, making it an invaluable tool for studying the physiological and pathophysiological functions of this enzyme.[1][2] This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings.

Chemical and Physical Properties

PropertyValue
Chemical Name trans-4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][3][4]oxazepin-6(5H)-yl)phenyl]-cyclohexaneacetic acid
Molecular Formula C21H24N4O4
Molecular Weight 396.44 g/mol
CAS Number 1109276-89-2
Appearance White to off-white solid
Solubility Soluble in DMSO

Data Presentation

In Vitro Activity

The following table summarizes the in vitro inhibitory activity of this compound against DGAT-1 and its effect on triglyceride synthesis in a cellular context.

AssayTarget/Cell LineSpeciesIC50 (nM)Reference
DGAT-1 Enzymatic InhibitionRecombinant DGAT-1Human19[2][5][6]
Triglyceride SynthesisHT-29 cellsHuman8[5]

Selectivity: this compound demonstrates high selectivity for DGAT-1 over DGAT-2 (>1000-fold) and a panel of other lipid-processing enzymes.[5][7]

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of this compound in Sprague-Dawley rats highlights its excellent oral bioavailability and moderate half-life, supporting its use in in vivo studies.

ParameterRouteDose (mg/kg)ValueReference
Bioavailability Oral5100%[8]
Half-life (t1/2) Oral56.8 hours[8]
Cmax Oral52130 ng/mL
Tmax Oral53.2 hours
AUC0-inf Oral516700 ng·h/mL
Clearance Intravenous16.7 mL/min/kg

Signaling Pathway and Experimental Workflow

DGAT-1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT-1 DGAT-1 Fatty Acyl-CoA->DGAT-1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT-1 Triglyceride (TG) Triglyceride (TG) DGAT-1->Triglyceride (TG) Lipid Droplet Lipid Droplet Triglyceride (TG)->Lipid Droplet Storage This compound This compound This compound->DGAT-1 Inhibition

Caption: DGAT-1 catalyzes the final step in triglyceride synthesis.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay DGAT-1 Enzymatic Assay Cellular_Assay Cellular Triglyceride Synthesis Assay PK_Study Pharmacokinetic Study Cellular_Assay->PK_Study Lipid_Challenge Oral Lipid Tolerance Test End End Lipid_Challenge->End End Start Start Start->Enzymatic_Assay

References

Application Notes: Developing Assays with PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2][3] DGAT-1 is a key enzyme that catalyzes the final step in the biosynthesis of triglycerides.[2] Due to its critical role in lipid metabolism, DGAT-1 is an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[2] this compound serves as an essential research tool for investigating the physiological roles of DGAT-1, validating it as a drug target, and exploring its effects on related signaling pathways, including inflammatory responses.[2][4] These application notes provide detailed protocols for in vitro, cell-based, and in vivo assays to characterize the activity of this compound and similar DGAT-1 inhibitors.

Mechanism of Action & Signaling Pathways

This compound exerts its effects by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG), the primary form of energy storage in cells.[2] By blocking this step, this compound effectively reduces the synthesis and storage of triglycerides.[5]

Recent studies have revealed that the effects of DGAT-1 inhibition extend beyond simple lipid storage. This compound has been shown to suppress the activation of the NLRP3 inflammasome in macrophages, a key component of the innate immune system linked to chronic inflammation in metabolic diseases.[4] The proposed mechanism involves the inhibition of triglyceride synthesis which, in turn, suppresses potassium (K+) efflux and the subsequent assembly of the NLRP3 inflammasome complex.[4]

DGAT1_Pathway DAG Diacylglycerol (DAG) + Acyl-CoA DGAT1 DGAT-1 DAG->DGAT1 TAG Triacylglycerol (TAG) (Triglyceride Synthesis) DGAT1->TAG Inhibitor This compound Inhibitor->DGAT1

Caption: Inhibition of Triglyceride Synthesis by this compound.

NLRP3_Inhibition cluster_cell Macrophage FA Fatty Acids DGAT1 DGAT-1 FA->DGAT1 TGS Triglyceride Synthesis DGAT1->TGS Efflux K+ Efflux TGS->Efflux regulates NLRP3 NLRP3 Inflammasome Activation Efflux->NLRP3 triggers IL1b IL-1β / IL-18 Secretion NLRP3->IL1b leads to Inhibitor This compound Inhibitor->DGAT1

Caption: this compound suppresses fatty acid-induced NLRP3 inflammasome activation.

Data Presentation: Quantitative Summary

This compound is characterized by its high potency against DGAT-1 and excellent selectivity over other acyltransferases, including DGAT-2.

ParameterSpecies/SystemValueReference
DGAT-1 IC₅₀ Human (recombinant)19 nM[1][2][3]
Rat (recombinant)64 nM[2]
Triglyceride Synthesis IC₅₀ HT-29 Cells8 nM[1][2]
Selectivity vs. DGAT-2 Human>1000-fold (>30,000 nM)[2][3]
Selectivity vs. Other Enzymes ACAT-1, AWAT-1/-2, MGAT-2/-3>100-fold[1][2]
Oral Bioavailability Rat100%[6]
Plasma Half-life Rat6.8 hours[6]

Experimental Protocols

Protocol 1: In Vitro DGAT-1 Enzymatic Inhibition Assay

This protocol details a biochemical assay to determine the inhibitory activity of compounds against recombinant DGAT-1 enzyme.

Objective: To quantify the IC₅₀ value of this compound against DGAT-1.

Principle: The assay measures the incorporation of a radiolabeled acyl-CoA donor ([³H]n-decanoyl CoA) into a diacylglycerol (DG) substrate to form [³H]-triacylglycerol (TAG).[7] The amount of radioactivity incorporated into the TAG product is quantified by scintillation counting and is inversely proportional to the activity of the DGAT-1 inhibitor.

DGAT1_Assay_Workflow A Prepare Assay Plate: Add Buffer, Recombinant DGAT-1, and this compound dilutions B Add Substrate 1: Diacylglycerol (in detergent) A->B C Pre-incubate at RT B->C D Initiate Reaction: Add Substrate 2 ([³H]Acyl-CoA) C->D E Incubate at RT (e.g., 20 minutes) D->E F Stop Reaction (e.g., add 2-propanol/heptane/water) E->F G Extract Lipids (Vortex & Centrifuge) F->G H Transfer Organic Phase to Scintillation Vial & Evaporate G->H I Add Scintillation Cocktail & Quantify [³H]-TAG via LSC H->I

Caption: Workflow for the DGAT-1 enzymatic inhibition assay.

Materials:

  • Recombinant human DGAT-1 enzyme

  • This compound (and other test compounds) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 1 mg/mL BSA

  • Substrate 1: 1,2-Dioleoyl-sn-glycerol (DOG)

  • Substrate 2: [³H]n-decanoyl Coenzyme A

  • Stop Solution: Isopropanol/Heptane/Water (80:20:2 v/v/v)

  • 96-well reaction plates

  • Liquid Scintillation Counter (LSC) and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute into the Assay Buffer.

  • To a 96-well plate, add 20 µL of Assay Buffer, 10 µL of recombinant DGAT-1 enzyme (e.g., 38 nmol/L final concentration), and 10 µL of the compound dilution.[7]

  • Add 10 µL of the diacylglycerol substrate.

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of [³H]n-decanoyl CoA.

  • Incubate for 20 minutes at room temperature with gentle shaking.

  • Terminate the reaction by adding 150 µL of Stop Solution.

  • Add 100 µL of heptane and 50 µL of deionized water. Seal the plate and vortex for 1 minute to extract the lipids.

  • Centrifuge the plate to separate the phases.

  • Transfer an aliquot of the upper organic (heptane) phase containing the [³H]-TAG to a scintillation vial.

  • Evaporate the solvent, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

  • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Triglyceride Synthesis Inhibition Assay

This protocol uses a human intestinal cell line (HT-29) to measure the effect of this compound on triglyceride synthesis in a whole-cell environment.

Objective: To determine the cellular potency (IC₅₀) of this compound in inhibiting triglyceride synthesis.

Principle: HT-29 cells are incubated with the inhibitor followed by the addition of a radiolabeled precursor, [³H]-glycerol.[7] The cells incorporate the [³H]-glycerol into newly synthesized triglycerides. After incubation, total lipids are extracted, and the amount of radioactivity in the triglyceride fraction is measured to assess the inhibitory effect of the compound.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • [³H]-glycerol

  • Phosphate-Buffered Saline (PBS)

  • Lipid Extraction Solvents: Hexane/Isopropanol (3:2 v/v)

  • TLC plates (Silica Gel 60) and developing solvent (e.g., Heptane/Isopropylether/Acetic Acid 60:40:3)

  • Scintillation counter and fluid

Procedure:

  • Seed HT-29 cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Add [³H]-glycerol to each well and incubate for an additional 4 hours at 37°C.

  • Stop the assay by aspirating the medium and washing the cells twice with ice-cold PBS.

  • Lyse the cells and extract the total lipids by adding Hexane/Isopropanol (3:2 v/v) to each well.

  • Spot the lipid extracts onto a TLC plate and develop the plate using the appropriate solvent system to separate the lipid classes (triglycerides, phospholipids, etc.).

  • Identify the triglyceride band (using a standard), scrape the corresponding silica into a scintillation vial, add scintillation fluid, and quantify using a liquid scintillation counter.

Data Analysis:

  • Determine the radioactivity corresponding to triglyceride synthesis for each concentration.

  • Calculate the percent inhibition relative to the DMSO control and plot against the log of inhibitor concentration to determine the cellular IC₅₀.

Protocol 3: In Vivo Oral Lipid Tolerance Test in Rodents

This in vivo model assesses the ability of this compound to suppress the rise in plasma triglycerides following an oral fat challenge.

Objective: To evaluate the in vivo efficacy of orally administered this compound.

Principle: Animals are fasted to establish a baseline triglyceride level. The test compound is administered orally, followed by a bolus of corn oil.[2] DGAT-1 in the enterocytes of the small intestine is crucial for absorbing and re-esterifying dietary fats into triglycerides for secretion into the circulation. Inhibition of DGAT-1 by this compound is expected to blunt the postprandial spike in plasma triglycerides.[2]

Materials & Animals:

  • Male Sprague-Dawley rats or C57BL/6J mice.[2][7]

  • This compound

  • Vehicle (e.g., 5% methyl cellulose)

  • Corn oil

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Plasma triglyceride assay kit

Procedure:

  • Fast animals overnight (approx. 16 hours) but allow free access to water.

  • Collect a baseline blood sample (t=0) via tail vein or other appropriate method.

  • Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle by oral gavage.[2]

  • After 30 minutes, administer a corn oil bolus by oral gavage.[2][7]

  • Collect blood samples at specified time points post-oil challenge (e.g., 1, 2, and 4 hours).[2]

  • Process blood samples to obtain plasma by centrifugation.

  • Measure plasma triglyceride concentrations using a commercial assay kit.

Data Analysis:

  • Plot the mean plasma triglyceride concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the triglyceride excursion for each group.

  • Determine the percent reduction in triglyceride AUC for the this compound-treated groups compared to the vehicle group. Statistical significance can be assessed using an appropriate test (e.g., ANOVA).

Protocol 4: Macrophage NLRP3 Inflammasome Activation Assay

This protocol is designed to test the anti-inflammatory properties of this compound by measuring its effect on NLRP3 inflammasome activation in macrophages.

Objective: To determine if this compound can suppress fatty acid-induced secretion of IL-1β and IL-18 from macrophages.

Principle: The assay uses a two-signal model for inflammasome activation. Bone marrow-derived macrophages (BMDMs) are first primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 components (Signal 1). They are then treated with this compound before being stimulated with a fatty acid like palmitate, which acts as the second signal to trigger inflammasome assembly and cytokine secretion (Signal 2).[4] The levels of secreted cytokines are measured by ELISA.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from mice

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LPS (Lipopolysaccharide)

  • This compound dissolved in DMSO

  • Palmitate conjugated with fatty acid-free BSA (PA-BSA)

  • ELISA kits for mouse IL-1β and IL-18

  • TNF-α ELISA kit (as a control for LPS priming)

Procedure:

  • Isolate and culture BMDMs according to standard protocols. Plate the cells in 96-well plates.

  • Priming (Signal 1): Stimulate the BMDMs with LPS (e.g., 100 ng/mL) for 4 hours.

  • Remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound (e.g., 50 µM) or a DMSO vehicle control.[4]

  • Pre-incubate with the inhibitor for 2 hours.

  • Activation (Signal 2): Add the NLRP3 activator, PA-BSA, to the wells and incubate for an additional 6 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-1β, IL-18, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Compare the levels of IL-1β and IL-18 secreted from this compound-treated cells to the vehicle-treated control.[4]

  • TNF-α levels should be unchanged by this compound, confirming the inhibitor does not interfere with the initial TLR4 signaling pathway from LPS.[4]

  • Calculate the percent inhibition of cytokine secretion and determine statistical significance.

References

Application Notes and Protocols: PF-04620110 in Combination with Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] Inhibition of DGAT1 has been explored as a therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity.[2][3] The rationale for combining this compound with other metabolic inhibitors stems from the potential for synergistic effects by targeting multiple nodes within the complex network of cellular metabolism. This document provides an overview of preclinical findings and detailed protocols for investigating this compound in combination with other metabolic inhibitors.

I. Combination of this compound with a DGAT2 Inhibitor (PF-06424439)

Targeting both DGAT1 and DGAT2, the two key enzymes in triglyceride synthesis, offers a dual-front approach to modulating lipid metabolism. Preclinical studies have explored the combined inhibition of these enzymes.

Signaling Pathway: Triglyceride Synthesis

G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT1 DGAT1 TAG->DGAT1 DGAT2 DGAT2 TAG->DGAT2 ACoA Acyl-CoA ACoA->G3P ACoA->LPA ACoA->DAG PF04620110 This compound PF04620110->DGAT1 Inhibits PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits

Caption: Triglyceride synthesis pathway and points of inhibition.

Quantitative Data Summary
Study TypeModel SystemCombinationKey FindingsReference
In VivoMice on High-Fat DietThis compound + PF-06424439Drastically decreased intestinal triglyceride secretion and accumulation. Induced severe watery diarrhea.[4]
In VitroHepG2 CellsDGAT1 Inhibitor + DGAT2 InhibitorGreater reduction in triglyceride synthesis compared to single inhibitors. Counteracted ER and oxidative stress.[3]
Experimental Protocol: In Vivo Mouse Study

Objective: To evaluate the in vivo effects of combined DGAT1 and DGAT2 inhibition on lipid absorption and gastrointestinal tolerance in mice fed a high-fat diet.

Materials:

  • This compound

  • PF-06424439

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • High-Fat Diet (HFD), e.g., 60% kcal from fat

  • Standard laboratory mice (e.g., C57BL/6J)

Procedure:

  • Animal Acclimatization and Diet:

    • Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.

    • Feed mice a high-fat diet (60% of calories from fat) for 4 weeks to induce a relevant metabolic phenotype.

  • Drug Formulation and Administration:

    • Prepare suspensions of this compound and PF-06424439 in the vehicle. A recommended starting dose for this compound is 10 mg/kg and for PF-06424439 is 30 mg/kg, administered orally (p.o.) by gavage.

    • Administer the inhibitors, alone or in combination, twice daily for 2-3 days. A vehicle-only group should be included as a control.

  • Monitoring and Sample Collection:

    • Monitor mice for signs of diarrhea and record fecal water content.

    • Collect all feces during the treatment period for lipid excretion analysis.

    • At the end of the study, collect blood samples to measure plasma triglyceride levels.

    • Euthanize mice and collect intestinal tissues for histological analysis and measurement of triglyceride accumulation.

  • Data Analysis:

    • Analyze plasma and tissue triglyceride levels using a commercial colorimetric assay kit.

    • Assess fecal water content by weighing feces before and after drying.

    • Perform histological examination of intestinal sections to evaluate for any pathological changes.

II. Combination of this compound with a Mitochondrial Inhibitor (Etomoxir)

Inhibition of DGAT1 can lead to an accumulation of fatty acids that are then shunted to mitochondria for β-oxidation. Combining a DGAT1 inhibitor with an inhibitor of fatty acid oxidation, such as the CPT1 inhibitor etomoxir, can reveal critical insights into cellular bioenergetics and lipotoxicity.

Signaling Pathway: Fatty Acid Metabolism and Mitochondrial Function

FFA Free Fatty Acids AcylCoA Fatty Acyl-CoA FFA->AcylCoA TAG Triglyceride AcylCoA->TAG CPT1 CPT1 AcylCoA->CPT1 DGAT1 DGAT1 TAG->DGAT1 Mitochondrion Mitochondrion BetaOxidation β-oxidation Mitochondrion->BetaOxidation ATP ATP BetaOxidation->ATP PF04620110 This compound PF04620110->DGAT1 Inhibits Etomoxir Etomoxir Etomoxir->CPT1 Inhibits CPT1->Mitochondrion

Caption: Interplay of triglyceride synthesis and mitochondrial fatty acid oxidation.

Quantitative Data Summary
Study TypeModel SystemCombinationKey FindingsReference
In VitroMouse Embryonic Fibroblasts (MEFs)DGAT1 Inhibitor + EtomoxirCo-treatment with etomoxir rescued the mitochondrial membrane potential that was reduced by the DGAT1 inhibitor during starvation.[1]
Experimental Protocol: In Vitro Cell Culture Study

Objective: To investigate the effect of combined DGAT1 and CPT1 inhibition on mitochondrial function in cultured cells.

Materials:

  • This compound

  • Etomoxir

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., Hank's Balanced Salt Solution - HBSS)

  • Mitochondrial membrane potential dye (e.g., TMRE or JC-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture MEFs to ~80% confluency in complete medium.

    • For starvation experiments, replace the complete medium with HBSS.

    • Treat cells with this compound (e.g., 10 µM), etomoxir (e.g., 50 µM), or a combination of both for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

  • Measurement of Mitochondrial Membrane Potential:

    • At the end of the treatment period, add the mitochondrial membrane potential dye (e.g., 200 nM TMRE) to the cells and incubate according to the manufacturer's instructions (typically 30 minutes at 37°C).

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.

    • Compare the mitochondrial membrane potential in cells treated with the DGAT1 inhibitor alone versus the combination with etomoxir.

III. Combination of this compound with an Antioxidant (MitoQ)

Oxidative stress is a common feature of metabolic diseases. Combining this compound with a mitochondria-targeted antioxidant like MitoQ could provide a dual benefit of improving lipid metabolism and reducing cellular damage.

Experimental Workflow

cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays HepG2 HepG2 Cells PAOA Palmitic/Oleic Acid (SLD/MASH medium) HepG2->PAOA Induce Steatosis Inhibitors This compound + MitoQ PAOA->Inhibitors Treat TG Triglyceride Content Inhibitors->TG ROS Oxidative Stress (ROS levels) Inhibitors->ROS Mito Mitochondrial Respiration Inhibitors->Mito

Caption: Workflow for in vitro combination of this compound and MitoQ.

Quantitative Data Summary
Study TypeModel SystemCombinationKey FindingsReference
In VitroHepG2 CellsDGAT1/2 Inhibitors + MitoQImproved cell viability and dampened free fatty acid release by stimulating β-oxidation compared to DGAT inhibitors alone.[3]
Experimental Protocol: In Vitro Hepatocyte Study

Objective: To assess the combined effect of DGAT inhibition and mitochondrial-targeted antioxidant on hepatocyte lipid metabolism and oxidative stress.

Materials:

  • This compound

  • MitoQ

  • HepG2 cells

  • DMEM supplemented with palmitic/oleic acids (PAOA) to induce steatosis

  • Triglyceride quantification kit

  • ROS detection reagent (e.g., DCFDA)

  • Seahorse XF Analyzer for measuring mitochondrial respiration

Procedure:

  • Induction of Steatosis and Treatment:

    • Culture HepG2 cells in DMEM. To induce steatosis, supplement the medium with a PAOA mixture.

    • Treat the steatotic HepG2 cells with this compound (e.g., 25 µM), MitoQ (e.g., 1 µM), or the combination for 24-48 hours.

  • Triglyceride Measurement:

    • Lyse the cells and measure the intracellular triglyceride content using a commercial colorimetric assay kit.

  • Oxidative Stress Assessment:

    • Incubate the treated cells with a ROS detection reagent (e.g., DCFDA) and measure the fluorescence, which is proportional to the level of intracellular reactive oxygen species.

  • Mitochondrial Respiration Analysis:

    • Measure the oxygen consumption rate (OCR) of the treated cells using a Seahorse XF Analyzer to assess mitochondrial function.

  • Data Analysis:

    • Compare the levels of triglycerides, ROS, and OCR between the different treatment groups to determine the effect of the combination therapy.

Conclusion

The combination of this compound with other metabolic inhibitors presents a promising avenue for enhancing therapeutic efficacy in metabolic diseases. The provided protocols offer a framework for researchers to explore these synergistic interactions in both in vivo and in vitro models. Further investigation is warranted to elucidate the precise molecular mechanisms underlying these combined effects and to explore combinations with other classes of metabolic modulators, such as glycolysis inhibitors and antidiabetic agents.

References

Application Notes and Protocols for Measuring PF-04620110 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04620110 is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2][3] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[2][3] Accurate and reproducible measurement of this compound efficacy in relevant cell-based assays is crucial for its preclinical and clinical development.

These application notes provide detailed protocols for key cell-based assays to determine the efficacy of this compound. The protocols are designed to be comprehensive and easy to follow for researchers in the field of metabolic disease and drug discovery.

Mechanism of Action

DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). This is the final and committed step in the synthesis of triglycerides.[4][5][6] this compound selectively binds to and inhibits the activity of DGAT1, thereby reducing the synthesis of new triglycerides.[1][2] This leads to a decrease in intracellular lipid storage in the form of lipid droplets and can protect cells from lipotoxicity induced by excessive fatty acid accumulation.

DGAT1_Pathway cluster_0 Endoplasmic Reticulum Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 DAG Diacylglycerol DAG->DGAT1 TG Triglyceride DGAT1->TG LD Lipid Droplet TG->LD Storage PF04620110 This compound PF04620110->DGAT1 Inhibits

Figure 1: Simplified signaling pathway of DGAT1-mediated triglyceride synthesis and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesIC50 (nM)Reference
DGAT-1 InhibitionHuman19[1][2][3]
Triglyceride SynthesisHuman (HT-29 cells)8[7]

Table 2: Selectivity of this compound

Enzyme/ReceptorSelectivity (fold vs. DGAT-1)Reference
DGAT-2>1000[8]
Human Estrogen Receptor 6>1578[8]

Experimental Protocols

Triglyceride Synthesis Assay using Radiolabeled Oleic Acid

This assay directly measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acid into triglycerides.

TG_Synthesis_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells (e.g., HT-29, HepG2) B 2. Pre-treat with this compound (or vehicle control) A->B C 3. Add [14C]Oleic Acid B->C D 4. Incubate C->D E 5. Wash Cells D->E F 6. Lipid Extraction E->F G 7. Thin Layer Chromatography (TLC) F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Calculate % Inhibition) H->I

Figure 2: Workflow for the radiolabeled triglyceride synthesis assay.

Materials:

  • Cell line (e.g., HT-29, HepG2)

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]Oleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Thin Layer Chromatography (TLC) plates

  • TLC mobile phase (e.g., Heptane:Isopropyl ether:Acetic acid, 60:40:3 v/v/v)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment: On the day of the assay, aspirate the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) in serum-free medium for 1 hour at 37°C.

  • Labeling: Prepare a labeling solution of [¹⁴C]oleic acid complexed to fatty acid-free BSA in serum-free medium. Add the labeling solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add lipid extraction solvent to each well and incubate for 30 minutes to extract the total lipids.

  • Thin Layer Chromatography (TLC):

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in a chamber containing the mobile phase until the solvent front reaches near the top of the plate.

    • Allow the plate to air dry.

  • Quantification:

    • Identify the triglyceride band by co-migration with a known standard.

    • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [¹⁴C]oleic acid incorporated into triglycerides for each treatment condition.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Lipid Droplet Staining Assay

This assay provides a qualitative and quantitative assessment of intracellular lipid accumulation by staining lipid droplets with fluorescent dyes.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Oleic acid

  • BODIPY 493/503 or Oil Red O stain

  • Paraformaldehyde (for fixing)

  • Isopropanol (for Oil Red O quantification)

  • Fluorescence microscope or high-content imaging system

  • Microplate reader (for Oil Red O quantification)

Protocol (using BODIPY 493/503):

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with oleic acid to induce lipid droplet formation, in the presence or absence of various concentrations of this compound, for 16-24 hours.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Incubate the cells with a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[10][11]

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~493/503 nm).

  • Image Analysis:

    • Capture images from multiple fields for each treatment condition.

    • Quantify the number, size, and total area of lipid droplets per cell using image analysis software (e.g., ImageJ).

Protocol (using Oil Red O):

  • Cell Seeding and Treatment: Follow the same procedure as for BODIPY staining.

  • Staining:

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

    • Wash with 60% isopropanol and then with water.

  • Quantification:

    • For qualitative analysis, visualize the stained lipid droplets under a light microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm using a microplate reader.[12]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytoprotective effect of this compound against fatty acid-induced lipotoxicity.

Materials:

  • Cell line (e.g., MIN6, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Palmitic acid or other saturated fatty acids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce lipotoxicity by adding palmitic acid (complexed to BSA) to the culture medium and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14][15]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine its protective effect.

Logical Relationship for Efficacy Measurement

The following diagram illustrates the logical flow of how the efficacy of this compound is determined through these cell-based assays.

Efficacy_Logic cluster_logic Efficacy Measurement Logic cluster_assays Measured by: A This compound B Inhibits DGAT1 Activity A->B C Reduced Triglyceride Synthesis B->C D Decreased Lipid Droplet Accumulation C->D Assay1 TG Synthesis Assay C->Assay1 E Protection from Lipotoxicity D->E Assay2 Lipid Droplet Staining D->Assay2 Assay3 Cell Viability (MTT) Assay E->Assay3

Figure 3: Logical flow demonstrating the measurement of this compound efficacy.

References

Troubleshooting & Optimization

PF-04620110 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common experimental challenges encountered when working with PF-04620110, a potent and selective DGAT-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable inhibitor of the enzyme acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1).[1][2][3] DGAT-1 is responsible for the final step in triglyceride synthesis. By inhibiting DGAT-1, this compound blocks the production of triglycerides.[3]

Q2: What is the reported potency (IC50) of this compound?

The in vitro IC50 for this compound against DGAT-1 is approximately 19 nM.[1][3] In cell-based assays, such as in HT-29 cells, it has been shown to inhibit triglyceride synthesis with an IC50 of 8 nM.

Q3: How selective is this compound?

This compound is highly selective for DGAT-1. It exhibits over 100-fold selectivity against a panel of other lipid processing enzymes, including DGAT-2, and has shown no significant activity against a broad range of other enzymes and receptors.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 Values

Researchers may observe variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Assay Format The IC50 value can differ between enzymatic assays (using isolated enzyme) and cell-based assays. Cell-based assays introduce complexities such as cell membrane permeability and the presence of cellular components that can influence the apparent potency of the inhibitor.Be consistent with the assay format. When comparing data, ensure the same assay type was used. Report the assay format clearly in your experimental records.
Cell Type Different cell lines have varying levels of DGAT-1 expression and may have different metabolic profiles, which can affect their sensitivity to DGAT-1 inhibition.Characterize the DGAT-1 expression level in your cell line of choice. Consider using a cell line with known high DGAT-1 expression for initial characterization.
Serum Concentration This compound may bind to serum proteins, reducing its free concentration and thus its apparent potency in cell culture media containing serum.If variability is high, consider reducing the serum concentration in your cell culture medium during the experiment, or using serum-free medium if the cells can tolerate it. Always maintain a consistent serum concentration across all experiments.
Substrate Concentration In enzymatic assays, the concentration of substrates (e.g., oleoyl-CoA and diacylglycerol) can influence the apparent IC50 of a competitive inhibitor.Use substrate concentrations at or below their Michaelis-Menten constant (Km) to obtain a more accurate IC50 value. Ensure substrate concentrations are consistent across all assays.
Incubation Time The duration of inhibitor incubation can affect the observed IC50 value.Optimize and standardize the incubation time for your specific assay. Ensure all experiments are conducted with the same incubation period.
Issue 2: Solubility and Compound Precipitation

This compound is a hydrophobic molecule, and solubility issues can lead to inaccurate concentrations and experimental variability.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Improper Dissolution This compound may not fully dissolve if the incorrect solvent or concentration is used.The recommended solvent for preparing stock solutions is DMSO, with a maximum concentration of 20 mM. Ensure the compound is fully dissolved by vortexing before making further dilutions.
Precipitation in Aqueous Media When diluting a DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate out of solution.To prepare a working solution for in vivo studies, one protocol suggests creating a suspended solution by adding the DMSO stock to PEG300 and Tween-80 before adding saline. For a clear solution, a 20% SBE-β-CD in saline solution can be used. For in vitro assays, avoid making large dilutions directly into aqueous buffers. Instead, perform serial dilutions in DMSO before the final dilution into the assay medium. Visually inspect for any precipitation after dilution.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects

At high concentrations or in certain sensitive cell types, off-target effects or cellular stress responses may be observed.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Inhibitor Concentration Using concentrations of this compound that are significantly higher than the IC50 can lead to off-target effects. Clinical studies have noted gastrointestinal side effects, which may be indicative of broader biological effects at high doses.Use the lowest effective concentration of this compound possible. A thorough dose-response curve should be generated to determine the optimal concentration for your experiment.
Cellular Stress Inhibition of triglyceride synthesis can lead to the accumulation of fatty acids and diacylglycerols, which can be lipotoxic to some cells.Monitor cell viability using assays such as MTT or LDH release. Consider co-treatment with an antioxidant if lipotoxicity is suspected.
Phototoxicity While this compound was designed to have low phototoxicity, related compounds have shown light-induced degradation and potential for phototoxicity.Although unlikely, if you observe unexpected compound degradation or cellular toxicity, consider protecting your experimental setup from direct light exposure.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Warm the vial of this compound to room temperature.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store aliquots at -20°C or -80°C.

In Vitro DGAT-1 Enzymatic Assay

This is a generalized protocol. Specific conditions may need to be optimized.

  • Reagents:

    • DGAT-1 enzyme source (e.g., microsomes from cells overexpressing DGAT-1)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

    • Substrates: Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol

    • This compound serially diluted in DMSO

    • Detection reagent (e.g., a fluorescent probe to detect the co-product CoASH)

  • Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add the this compound dilutions (and a DMSO vehicle control) to the appropriate wells.

    • Add the DGAT-1 enzyme preparation to all wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrates.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a stop solution or heating).

    • Add the detection reagent and measure the signal according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets PF04620110 This compound PF04620110->DGAT1 Inhibition

Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.

Experimental_Workflow_IC50 start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Buffer) start->prepare_reagents serial_dilution Prepare Serial Dilutions of this compound in DMSO start->serial_dilution add_inhibitor Add Inhibitor/Vehicle to Microplate prepare_reagents->add_inhibitor serial_dilution->add_inhibitor add_enzyme Add DGAT-1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrates pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal analyze_data Analyze Data (Calculate % Inhibition, Plot IC50 Curve) detect_signal->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Optimizing PF-04620110 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the DGAT-1 inhibitor, PF-04620110, in in vitro experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1).[][2][3][4] DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3][4][5] By inhibiting DGAT-1, this compound effectively blocks the production of triglycerides.[]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. For initial experiments, a dose-response curve is recommended, typically starting from a broad range of 1 nM to 10 µM. A sensible starting point for many cell lines is around the IC50 value for triglyceride synthesis inhibition, which is approximately 8 nM in HT-29 cells.[][6]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact the solubility of the product.[7] Store the stock solution at -20°C or -80°C for long-term stability.[][6]

Q4: What is the selectivity profile of this compound?

A4: this compound is a highly selective inhibitor of DGAT-1. It exhibits over 100-fold selectivity against a panel of other lipid processing enzymes, including DGAT-2, acyl-CoA:cholesterol acyltransferase-1 (ACAT1), and monoacylglycerol acyltransferase (MGAT) enzymes.[][6] This high selectivity minimizes the potential for off-target effects in your experiments.

Q5: Are there any known off-target effects of this compound in vitro?

A5: Studies have shown that this compound has a high degree of specificity for DGAT-1 with minimal activity against a wide range of other enzymes, ion channels, and receptors.[2][5] However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to monitor for any potential unexpected effects.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Effect Observed
Potential Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down to determine the IC50.
Poor Cell Permeability This compound has low passive permeability.[][5][6] Consider increasing the incubation time to allow for sufficient cellular uptake. Ensure the final DMSO concentration in your culture medium does not exceed 0.5% to avoid solvent-induced effects on cell membranes.
Compound Degradation Ensure the stock solution has been stored correctly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Incorrect Assay Conditions Verify that your assay is sensitive enough to detect changes in triglyceride synthesis or lipid droplet formation. Ensure all reagents are fresh and properly prepared.
Cell Health Use healthy, logarithmically growing cells for your experiments. Stressed or confluent cells may not respond optimally to the inhibitor.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your culture plates.
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the inhibitor and other reagents.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for critical measurements. Fill these wells with sterile PBS or culture medium.
Fluctuations in Incubator Conditions Maintain stable temperature, CO2, and humidity levels in your cell culture incubator.
Issue 3: Observed Cytotoxicity
Potential Cause Troubleshooting Steps
High Inhibitor Concentration High concentrations of any compound can lead to cytotoxicity. Determine the cytotoxic profile of this compound in your cell line using an MTT or similar cell viability assay (see Protocol 2). Use concentrations below the cytotoxic threshold for your experiments.
High DMSO Concentration Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%, as DMSO can be toxic to some cell lines at higher concentrations.
Cell Line Sensitivity Some cell lines may be more sensitive to DGAT-1 inhibition. Monitor cell morphology and viability closely during your experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Assay Species IC50 Reference
DGAT-1 Enzyme ActivityHuman19 nM[][2][3][4][5][6]
Triglyceride SynthesisHuman (HT-29 cells)8 nM[][6]
DGAT-2 Enzyme ActivityHuman>30,000 nM[2][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for triglyceride synthesis in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HT-29, HepG2)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for triglyceride quantification (see Protocol 3)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the assay. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24-48 hours).

  • Assay: Perform a triglyceride quantification assay as described in Protocol 3.

  • Data Analysis: Calculate the percentage of triglyceride synthesis inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol outlines the steps to evaluate the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration at which cell viability is reduced by 50% (CC50).

Protocol 3: In Vitro Triglyceride Synthesis Assay

This protocol provides a method to measure the rate of triglyceride synthesis in cultured cells treated with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • [¹⁴C]-oleic acid or a non-radioactive fatty acid substrate

  • Cell lysis buffer

  • Reagents for thin-layer chromatography (TLC) or a commercial triglyceride quantification kit

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Fatty Acid Labeling: Add the fatty acid substrate (e.g., [¹⁴C]-oleic acid complexed to BSA) to the culture medium and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into cellular lipids.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Lipid Extraction: Extract the total lipids from the cell lysate using a suitable solvent system (e.g., hexane:isopropanol).

  • Triglyceride Quantification:

    • TLC Method: Spot the lipid extract onto a TLC plate and separate the lipid classes using a mobile phase (e.g., hexane:diethyl ether:acetic acid). Visualize the lipid spots (e.g., by autoradiography for ¹⁴C) and quantify the triglyceride spot.

    • Kit-based Method: Use a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of synthesized triglycerides to the total protein content of the cell lysate. Compare the triglyceride synthesis rates in this compound-treated cells to the vehicle-treated control cells.

Protocol 4: Visualization of Lipid Droplets using BODIPY 493/503 Staining

This protocol allows for the qualitative and quantitative assessment of intracellular lipid droplets.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Formaldehyde or paraformaldehyde for fixation

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: Treat cells with this compound as required for your experiment.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Dilute the BODIPY 493/503 stock solution in PBS to a final working concentration of 1-2 µg/mL. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm) and DAPI.

Visualizations

DGAT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Fatty_Acids Fatty Acids Diacylglycerol Diacylglycerol DGAT1 DGAT-1 Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid_Droplet Lipid Droplet Triglycerides->Lipid_Droplet This compound This compound This compound->DGAT1 Inhibition

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution (10 mM in DMSO) B Determine Cytotoxicity (CC50) using MTT Assay A->B C Perform Dose-Response to Determine IC50 A->C D Select Non-Toxic Concentrations (below CC50 and around IC50) B->D C->D E Triglyceride Synthesis Assay D->E F Lipid Droplet Visualization (BODIPY/Oil Red O) D->F G Quantify Inhibition of Triglyceride Synthesis E->G H Analyze Changes in Lipid Droplet Phenotype F->H

Caption: Recommended experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start: No or Low Inhibition Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Perm Is incubation time sufficient for cell permeability? Check_Conc->Check_Perm Yes Optimize_Conc Action: Perform broader dose-response Check_Conc->Optimize_Conc No Check_Viability Is there evidence of cytotoxicity? Check_Perm->Check_Viability Yes Increase_Time Action: Increase incubation time Check_Perm->Increase_Time No Lower_Conc Action: Use lower, non-toxic concentrations Check_Viability->Lower_Conc Yes Check_Other Action: Investigate other factors (compound stability, assay conditions) Check_Viability->Check_Other No

Caption: A logical decision tree for troubleshooting common experimental issues.

References

overcoming PF-04620110 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04620110. The information is designed to address common issues, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] The DGAT-1 enzyme catalyzes the final step in triglyceride biosynthesis.[2] By inhibiting DGAT-1, this compound effectively blocks the synthesis of triglycerides.[3] It exhibits high selectivity for DGAT-1 over DGAT-2 and other enzymes, making it a precise tool for studying lipid metabolism.[1][4] Its IC50 (the concentration required to inhibit 50% of the enzyme's activity) for DGAT-1 is approximately 19 nM.[4][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

The solubility of this compound can vary between suppliers and even between different batches. The most commonly recommended solvent is Dimethyl sulfoxide (DMSO).[6][7] It is reported to be insoluble in water and ethanol.[7][8] Below is a summary of reported solubility data.

Solubility Data Summary

SolventConcentration (mg/mL)Concentration (mM)Source
DMSO49 mg/mL~123.6 mM[7]
DMSO12.5 mg/mL~31.5 mM[5]
DMSO~7.93 mg/mL20 mM[1]
DMSO10 mg/mL~25.2 mM
DMSO1 mg/mL~2.5 mM[6]
DMF0.2 mg/mL~0.5 mM[6]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL~1.26 mM[6]
WaterInsolubleInsoluble[7]
EthanolInsolubleInsoluble[7]

Note: Molecular Weight of this compound is 396.44 g/mol .[1][6]

Q3: My this compound is not fully dissolving in DMSO even at lower concentrations. What can I do?

This is a common issue that can be resolved with the following troubleshooting steps. It is often related to the quality of the solvent or the need for physical assistance to break down the solute.

  • Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of compounds like this compound.[5][7] Always use newly opened or properly stored anhydrous DMSO for the best results.[5][7]

  • Apply Gentle Heat: Gently warm the solution to 37°C for about 10 minutes.[4] This can help increase the kinetic energy and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Utilize Sonication: Use an ultrasonic bath to provide mechanical agitation.[4][5] This is a very effective method for breaking up particles and enhancing solubility.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

Below is a logical workflow to follow when encountering solubility issues.

G start Start: this compound undissolved check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Action: Use a new, anhydrous aliquot of DMSO check_dmso->use_new_dmso No warm Action: Warm solution gently to 37°C for 10 min check_dmso->warm Yes use_new_dmso->warm check_dissolved1 Is it dissolved? warm->check_dissolved1 sonicate Action: Place in ultrasonic bath check_dissolved2 Is it dissolved? sonicate->check_dissolved2 check_dissolved1->sonicate No success Success: Solution ready for experiment check_dissolved1->success Yes check_dissolved2->success Yes fail Issue persists: Consider a lower concentration or contact supplier check_dissolved2->fail No check_dissolved3 Is it dissolved?

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details how to prepare a concentrated stock solution of this compound for in vitro use.

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder (M.W. = 396.44).

  • Add Solvent: To the 1 mg of powder, add 252.2 µL of fresh, anhydrous DMSO.[5] This will yield a final concentration of 10 mM.

  • Facilitate Dissolution:

    • Vortex the vial thoroughly.

    • If particles are still visible, warm the vial in a 37°C water bath for 10-15 minutes.[4]

    • Follow up with sonication in an ultrasonic bath for 15-30 minutes or until the solution is clear.[4][5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]

Protocol 2: Preparation of an Oral Formulation for In Vivo Studies

This compound has been used in rodent models via oral administration.[2] This protocol provides an example of a vehicle for oral gavage.

  • Initial Dissolution: Prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 8 mg/mL).

  • Vehicle Preparation (Example for 1 mL total volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 8 mg/mL DMSO stock solution to the PEG300 and mix until clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Administration: The mixed solution should be used immediately for optimal results.[7] The final concentration in this example would be 0.4 mg/mL. Adjust volumes accordingly to achieve the desired final dosage for the animal model. Note: Another reported vehicle for oral administration in rats is 5% aqueous methylcellulose.[2]

Signaling Pathways

Primary Mechanism: DGAT-1 Inhibition

This compound directly inhibits the DGAT-1 enzyme, which is responsible for the final stage of triglyceride (TG) synthesis from diacylglycerol (DAG) and Acyl-CoA.

G cluster_0 Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT-1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Inhibitor This compound Inhibitor->DGAT1

Caption: this compound inhibits the DGAT-1 enzyme, blocking triglyceride synthesis.

Downstream Effect: NLRP3 Inflammasome Activation

In addition to its primary role in lipid metabolism, this compound has been shown to suppress fatty acid-induced activation of the NLRP3 inflammasome in macrophages. This involves inhibiting potassium (K+) efflux, which is a key step in inflammasome assembly.[9]

G FattyAcids Excess Fatty Acids K_efflux K+ Efflux FattyAcids->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly (ASC Speck Formation) K_efflux->NLRP3_assembly Casp1 Caspase-1 Activation NLRP3_assembly->Casp1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->Cytokines Inhibitor This compound Inhibitor->K_efflux Inhibits

Caption: this compound suppresses fatty acid-induced NLRP3 inflammasome activation.

References

Technical Support Center: Interpreting Off-Target Effects of PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, PF-04620110. The information is designed to help users interpret and mitigate potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] The on-target effect of this compound is the reduction of triglyceride production.

Q2: Is this compound a highly selective inhibitor?

A2: Yes, this compound is reported to be a highly selective inhibitor for DGAT-1. It exhibits greater than 100-fold selectivity against a panel of other lipid processing enzymes, including DGAT-2, and shows no significant activity (IC50 > 10 μM) against a broad panel of 200 other enzymes, ion channels, and receptors.[1]

Q3: What are the known or potential off-target effects of this compound?

A3: A significant known off-target effect of this compound is the suppression of fatty acid-induced NLRP3 inflammasome activation in macrophages. This effect appears to be independent of its DGAT-1 inhibitory activity. Additionally, as with many small molecule inhibitors, there is a potential for off-target interactions with other kinases or enzymes, especially at higher concentrations. In clinical trials, gastrointestinal side effects like nausea and diarrhea have been reported, which could be a result of either on-target or off-target effects.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response studies: Off-target effects often occur at higher concentrations than on-target effects.

  • Use of a structurally unrelated inhibitor: A second inhibitor with a different chemical scaffold that targets DGAT-1 should recapitulate the on-target effects.

  • Rescue experiments: Overexpression of the intended target (DGAT-1) may rescue the on-target phenotype but not the off-target effects.

  • Use of knockout/knockdown models: Cells lacking DGAT-1 should mimic the on-target effects of this compound.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You observe a cellular phenotype that is not readily explained by the inhibition of triglyceride synthesis.

Possible Cause Troubleshooting Step Expected Outcome
Off-target effect 1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known IC50 for DGAT-1 inhibition (~19 nM). 2. Use a structurally unrelated DGAT-1 inhibitor: Treat cells with another selective DGAT-1 inhibitor. 3. Conduct a rescue experiment: Overexpress DGAT-1 in your cell model.1. A significantly higher EC50 for the phenotype suggests an off-target effect. 2. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. If the phenotype is not reversed, it points towards an off-target mechanism.
Pathway Crosstalk Map the signaling pathway: Use techniques like phosphoproteomics to identify signaling pathways altered by this compound treatment.Identification of unexpected pathway activation or inhibition can reveal crosstalk between DGAT-1 inhibition and other signaling cascades.

Issue 2: Cellular Toxicity at High Concentrations

You observe significant cell death or reduced viability at concentrations of this compound higher than those required for DGAT-1 inhibition.

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicity 1. Determine the lowest effective concentration: Titrate this compound to find the minimal concentration that achieves the desired on-target effect. 2. Perform a counter-screen: Use a cell line that does not express DGAT-1.1. Using lower concentrations can minimize off-target toxicity. 2. If toxicity persists in DGAT-1 null cells, it is a confirmed off-target effect.
On-target toxicity Modulate DGAT-1 expression: Use siRNA or CRISPR to knockdown DGAT-1 and observe if it phenocopies the toxicity.If DGAT-1 knockdown results in similar toxicity, the effect is likely on-target.

Data Presentation

Table 1: Selectivity Profile of this compound Against Lipid-Processing Enzymes
TargetIC50 (nM)Selectivity (Fold) vs. DGAT-1
DGAT-1 (human) 19 -
DGAT-2 (human)>10,000>526
ACAT-1 (human)>10,000>526
AWAT-1 (human)>10,000>526
AWAT-2 (human)>10,000>526
MGAT-2 (human)>10,000>526
MGAT-3 (human)>10,000>526
MGAT-1 (mouse)>10,000>526
ACAT: Acyl-CoA:cholesterol acyltransferase; AWAT: Acyl-CoA:wax alcohol acyltransferase; MGAT: Monoacylglycerol acyltransferase.
(Data based on published reports indicating >100-fold selectivity)
Table 2: Hypothetical Off-Target Kinase Profile of this compound

This table presents a hypothetical kinase screening panel to illustrate how such data would be presented. Actual screening data for this compound against a broad kinase panel is not publicly available.

KinaseIC50 (nM)
AAK1>10,000
ABL1>10,000
AKT1>10,000
AURKA>10,000
CDK2>10,000
ERK2>10,000
JNK1>10,000
MEK1>10,000
PI3Kα>10,000
SRC>10,000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to its intended target (DGAT-1) and potential off-targets in a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HEK293T overexpressing DGAT-1, or a macrophage cell line like THP-1 for NLRP3 studies) to 80-90% confluency.
  • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

2. Heating and Lysis:

  • Harvest cells and resuspend in a buffered saline solution.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

3. Separation and Analysis:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
  • Collect the supernatant (soluble fraction).
  • Analyze the amount of the target protein (e.g., DGAT-1 or NLRP3) in the soluble fraction by Western blotting or ELISA.

4. Data Interpretation:

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding.

Protocol 2: Proteomic Profiling for Off-Target Identification

This protocol outlines a general workflow for identifying potential off-targets of this compound using quantitative proteomics.

1. Sample Preparation:

  • Culture a relevant cell line (e.g., a liver cell line like HepG2, or a macrophage line like RAW 264.7) and treat with this compound (e.g., 1 µM) and a vehicle control for a defined period (e.g., 6 or 24 hours).
  • Harvest cells, lyse, and extract proteins.
  • Quantify protein concentration using a BCA or Bradford assay.

2. Protein Digestion and Peptide Labeling:

  • Digest proteins into peptides using trypsin.
  • Label peptides from the treated and control samples with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Combine the labeled peptide samples and analyze by high-resolution LC-MS/MS.

4. Data Analysis:

  • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
  • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
  • Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify potentially affected off-target pathways.

Visualizations

on_off_target_pathways cluster_on_target On-Target Pathway cluster_off_target Known Off-Target Pathway PF04620110 This compound DGAT1 DGAT-1 PF04620110->DGAT1 Triglyceride Triglyceride Synthesis DGAT1->Triglyceride FattyAcids Fatty Acids NLRP3 NLRP3 Inflammasome FattyAcids->NLRP3 Inflammation Inflammation NLRP3->Inflammation PF04620110_off This compound PF04620110_off->NLRP3

Caption: On-target vs. known off-target pathways of this compound.

experimental_workflow cluster_cetsa CETSA Workflow cluster_proteomics Proteomics Workflow a Cell Treatment with This compound b Heat Treatment a->b c Cell Lysis b->c d Separation of Soluble and Aggregated Proteins c->d e Quantification of Target Protein d->e f Cell Treatment and Lysis g Protein Digestion and Peptide Labeling f->g h LC-MS/MS Analysis g->h i Data Analysis and Pathway Identification h->i

Caption: Experimental workflows for off-target identification.

logical_troubleshooting start Unexpected Phenotype Observed dose_response Dose-response curve match DGAT-1 IC50? start->dose_response secondary_inhibitor Replicated with structurally different DGAT-1 inhibitor? dose_response->secondary_inhibitor Yes off_target Likely Off-Target Effect dose_response->off_target No on_target Likely On-Target Effect secondary_inhibitor->on_target Yes secondary_inhibitor->off_target No

Caption: Troubleshooting logic for unexpected phenotypes.

References

troubleshooting PF-04620110 delivery in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04620110. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Question: We are observing inconsistent plasma concentrations of this compound after oral administration in our rat model. What could be the cause and how can we improve consistency?

Answer: Inconsistent plasma concentrations following oral gavage can stem from several factors related to the formulation and administration of this compound.

  • Formulation and Solubility: this compound is soluble in DMSO, but has low aqueous solubility.[1][2] For oral administration in rodents, it has been successfully delivered as a suspension in 0.5% or 5% methylcellulose.[3] It is crucial to ensure a homogenous suspension before each administration. Inadequate suspension can lead to variable dosing. Consider preparing fresh formulations regularly and vortexing vigorously before each use. For a clear solution, a formulation with DMSO, PEG300, Tween-80, and saline has been described.[4] Another option is using 20% SBE-β-CD in saline.[4]

  • Food Effects: The presence of food in the stomach can alter the absorption of orally administered compounds. To minimize variability, it is recommended to fast the animals overnight before dosing. A consistent fasting period across all animals in the study is critical.

  • Administration Technique: Ensure consistent oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to reflux or deposition in the esophagus, resulting in incomplete dosing.

2. Question: Our animal models are experiencing diarrhea and gastrointestinal distress after treatment with this compound. Is this a known side effect, and how can we manage it?

Answer: Yes, gastrointestinal adverse events, including diarrhea, are known potential side effects associated with DGAT-1 inhibition.[5][6] DGAT-1 plays a role in intestinal triglyceride absorption, and its inhibition can lead to an accumulation of lipids in the gut, causing diarrhea.[7]

  • Dose-Response Relationship: The severity of gastrointestinal side effects is often dose-dependent. Consider performing a dose-response study to identify the minimum effective dose that achieves the desired pharmacological effect with tolerable side effects. Studies in rats have shown efficacy at doses as low as 0.1 mg/kg.[3][8]

  • Dietary Considerations: The fat content of the diet can influence the severity of gastrointestinal side effects. A high-fat diet in combination with a DGAT-1 inhibitor may exacerbate diarrhea.[7] If your experimental design allows, consider the impact of dietary fat on the observed side effects.

  • Monitoring and Supportive Care: Closely monitor the animals for signs of dehydration and weight loss. Ensure they have free access to water and food. If severe diarrhea persists, you may need to adjust the dose or dosing frequency.

3. Question: We are concerned about the low passive permeability of this compound. How might this affect our in vivo outcomes, and are there strategies to address this?

Answer: this compound is described as having low passive permeability.[4][9] This characteristic can potentially limit its absorption from the gastrointestinal tract and its distribution to target tissues. However, despite this, the compound has demonstrated good oral bioavailability in rats (100% at 5 mg/kg).[3]

  • Focus on Pharmacodynamics: While permeability is a consideration, the most critical factor is whether the compound reaches the target tissue at a sufficient concentration to exert its pharmacological effect. In the case of this compound, a key target tissue is the enterocytes of the intestine. Even with lower systemic exposure, high local concentrations in the gut may be sufficient for efficacy in models where intestinal DGAT-1 inhibition is the primary goal.[3]

  • Alternative Formulations: While methylcellulose is a common vehicle, exploring other formulation strategies could potentially enhance absorption. The use of solubility enhancers like PEG300 and SBE-β-CD may improve the dissolution rate and subsequent absorption.[4]

  • Consider Alternative Bioisosteres: For medicinal chemistry efforts, it's noteworthy that research has been conducted to identify neutral bioisosteres of the carboxylic acid moiety in this compound to improve passive permeability while maintaining potency.[9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditionsReference
Oral Bioavailability 100%5 mg/kg in 0.5% methylcellulose[3]
Cmax 2130 ng/mL5 mg/kg, p.o. in 5% aqueous methylcellulose[3]
Tmax 3.2 h5 mg/kg, p.o. in 5% aqueous methylcellulose[3]
AUC0-inf 16700 ng·h/mL5 mg/kg, p.o. in 5% aqueous methylcellulose[3]
Clearance 6.7 mL/min/kg1 mg/mL, intravenous[3]
Volume of Distribution 1.8 L/kg1 mg/mL, intravenous[3]
Half-life 6.8 h5 mg/kg, oral dose[3]

Table 2: In Vitro Potency of this compound

Target/AssayIC50Cell Line/Enzyme SourceReference
DGAT-1 Inhibition 19 nM-[4][8]
Triglyceride Synthesis 8 nMHT-29 cells[4]
Rat DGAT-1 64 nMRecombinant rat DGAT-1[10]
Mouse DGAT-1 64 nMRecombinant mouse DGAT-1[10]
Human DGAT-1 38 nMRecombinant human DGAT-1[10]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Lipid Challenge Model

This protocol is adapted from studies demonstrating the in vivo efficacy of this compound.[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast animals overnight (approximately 16 hours) before the study, with free access to water.

  • Formulation Preparation:

    • Prepare a suspension of this compound in a vehicle of 5% methylcellulose in water.

    • Ensure the suspension is homogenous by vortexing vigorously before each administration.

  • Dosing:

    • Administer this compound or vehicle control via oral gavage at the desired doses (e.g., 0.1, 1, 10 mg/kg).

  • Lipid Challenge:

    • Thirty minutes after compound administration, administer a corn oil bolus (e.g., 5 mL/kg) via oral gavage to all animals.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein) at pre-dose and at 1, 2, and 4 hours post-lipid challenge for triglyceride and pharmacokinetic analysis.

  • Analysis:

    • Measure plasma triglyceride levels using a commercial assay kit.

    • Determine plasma concentrations of this compound using a validated LC-MS/MS method.[11]

Visualizations

DGAT1_Inhibition_Pathway Fatty_Acids Dietary Fats & Fatty Acids DAG Diacylglycerol (DAG) Fatty_Acids->DAG DGAT1 DGAT-1 DAG->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 TG Triglycerides (TG) Absorption Triglyceride Absorption TG->Absorption DGAT1->TG Final step in TG synthesis PF04620110 This compound PF04620110->DGAT1 Inhibits GI_Side_Effects Potential GI Side Effects (e.g., Diarrhea) PF04620110->GI_Side_Effects

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.

Troubleshooting_Workflow Start Experiment Start Issue Issue Encountered Start->Issue Inconsistent_PK Inconsistent Plasma Concentrations Issue->Inconsistent_PK e.g. GI_Distress GI Distress / Diarrhea Issue->GI_Distress e.g. Check_Formulation Check Formulation (Homogeneity, Freshness) Inconsistent_PK->Check_Formulation Dose_Response Perform Dose- Response Study GI_Distress->Dose_Response Check_Fasting Standardize Fasting Protocol Check_Formulation->Check_Fasting Check_Gavage Review Gavage Technique Check_Fasting->Check_Gavage Resolved Issue Resolved Check_Gavage->Resolved Monitor_Diet Assess Dietary Fat Content Dose_Response->Monitor_Diet Supportive_Care Provide Supportive Care Monitor_Diet->Supportive_Care Supportive_Care->Resolved

Caption: A logical workflow for troubleshooting common issues with this compound.

References

improving PF-04620110 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04620110. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and handling of this compound, with a focus on ensuring its stability in solution for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1][2] By inhibiting DGAT-1, this compound effectively blocks the production of triglycerides.[3][4] Its high selectivity for DGAT-1 over DGAT-2 and other enzymes makes it a valuable tool for studying lipid metabolism.[1] It has been investigated for its potential therapeutic effects in obesity and type 2 diabetes.[2][5]

Q2: What are the basic chemical and physical properties of this compound?

This compound is a small molecule with the following properties:

  • Molecular Formula: C₂₁H₂₄N₄O₄

  • Molecular Weight: 396.44 g/mol

  • Appearance: White to beige powder or crystalline solid[6]

  • Purity: Typically ≥98% (as determined by HPLC)[1]

Q3: What are the recommended solvents and solubility limits for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][6][7] However, solubility limits can vary between suppliers. It is important to note that the compound is considered insoluble in water and ethanol.[7] For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[7]

Q4: How should I prepare and store stock solutions of this compound?

To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration. To ensure complete dissolution, vortexing or brief sonication may be helpful.

For storage, solid this compound should be stored at +4°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[7][8] Always refer to the manufacturer's datasheet for specific storage recommendations.

Q5: Is this compound stable under normal experimental conditions?

One study has reported that this compound is stable in solution and solid state under photostability testing conditions.[2] Another study developing a method for its quantification in plasma noted its stability under various processing and handling conditions.[9] However, as with any small molecule, its stability in solution can be influenced by factors such as pH, temperature, and the presence of other chemical agents. For critical experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.

Quantitative Data Summary

For your convenience, key quantitative data for this compound from various sources are summarized in the table below.

ParameterValueSource(s)
IC₅₀ (DGAT-1) 19 nM[1][2][6][8]
IC₅₀ (HT-29 cells) 8 nM[2][8]
Molecular Weight 396.44 g/mol [1]
Solubility in DMSO 1 mg/mL[6]
10 mg/mL
up to 20 mM (approx. 7.93 mg/mL)[1]
49 mg/mL (123.6 mM)[7]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in solution.

Issue 1: Precipitate formation in my stock solution or experimental media.

  • Possible Cause 1: Exceeded solubility limit.

    • Solution: Ensure that the concentration of your stock solution or final experimental concentration does not exceed the recommended solubility limits in the chosen solvent. Refer to the table above for guidance.

  • Possible Cause 2: Use of old or hydrated DMSO.

    • Solution: Prepare fresh stock solutions using high-purity, anhydrous DMSO.[7]

  • Possible Cause 3: "Crashing out" of solution upon dilution in aqueous media.

    • Solution: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure rapid and thorough mixing. It is also advisable to perform serial dilutions to minimize the shock of solvent change. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts and precipitation.

Issue 2: Inconsistent or lower-than-expected activity in my experiments.

  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Solution: Ensure that stock solutions are stored in small aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[7][8] For sensitive experiments, use a fresh aliquot for each experiment.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Use low-adhesion polypropylene tubes and pipette tips for storing and handling stock solutions and dilutions.

  • Possible Cause 3: Chemical instability in your specific experimental buffer.

    • Solution: If you suspect instability in your buffer system (e.g., due to extreme pH), consider performing a pilot stability study. This can be done by incubating this compound in your buffer for the duration of your experiment and then analyzing its concentration by HPLC.

Issue 3: High background or off-target effects observed.

  • Possible Cause 1: High concentration of DMSO in the final assay.

    • Solution: Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect your experimental system (typically below 0.5%).

  • Possible Cause 2: Use of excessively high concentrations of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific assay. The IC₅₀ values provided in the table above can serve as a starting point.

Experimental Protocols

Representative Protocol for Assessing the Stability of this compound in an Aqueous Buffer using HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation:

    • Dilute the this compound stock solution into the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., 1%).

    • Prepare a control sample by diluting the stock solution to 100 µM in a solvent where it is known to be stable (e.g., a mixture of acetonitrile and water). This will serve as the time-zero (T₀) reference.

    • Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stop further reactions.

    • Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated reverse-phase HPLC method with UV detection. A C18 column is a suitable choice.[9]

    • The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.[9]

    • Monitor the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage remaining versus time to determine the stability profile of the compound in the tested buffer.

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets DGAT1->Triglycerides Catalyzes PF04620110 This compound PF04620110->DGAT1 Inhibits

Caption: The DGAT-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (this compound in anhydrous DMSO) start->prep_stock store_stock Aliquot and Store Stock (-80°C) prep_stock->store_stock thaw_aliquot Thaw a Single Aliquot store_stock->thaw_aliquot prep_working Prepare Working Dilution (in cell media/buffer) thaw_aliquot->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze end End analyze->end

Caption: Recommended workflow for preparing and using this compound in experiments.

Troubleshooting_Logic issue Issue Observed (e.g., precipitation, low activity) check_solubility Check Concentration vs. Solubility Limit issue->check_solubility check_solvent Check Solvent Quality (anhydrous DMSO?) check_solubility->check_solvent OK adjust_conc Adjust Concentration check_solubility->adjust_conc Exceeded check_storage Check Storage Conditions (aliquoted, temp, freeze-thaw) check_solvent->check_storage OK use_fresh_dmso Use Fresh Anhydrous DMSO check_solvent->use_fresh_dmso Not Anhydrous check_dilution Review Dilution Protocol (rapid mixing, final DMSO %) check_storage->check_dilution Proper use_new_aliquot Use a New Aliquot check_storage->use_new_aliquot Improper optimize_dilution Optimize Dilution Method check_dilution->optimize_dilution Suboptimal resolution Problem Resolved adjust_conc->resolution use_fresh_dmso->resolution use_new_aliquot->resolution optimize_dilution->resolution

Caption: A logical troubleshooting guide for this compound stability issues.

References

Technical Support Center: Addressing PF-04620110 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cellular resistance to PF-04620110, a potent and selective DGAT-1 inhibitor. As direct documented cases of resistance to this compound in cell lines are not extensively reported in the public domain, this guide is based on established principles of drug resistance, particularly metabolic reprogramming, observed with other metabolic inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT-1). DGAT-1 catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT-1, this compound effectively reduces the production of triglycerides.[1][2] This mechanism has been explored for its therapeutic potential in metabolic diseases such as type II diabetes and obesity.[1][2]

Q2: My cell line is showing decreased sensitivity to this compound over time. What could be the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been widely documented, resistance to metabolic inhibitors often involves cellular reprogramming. Potential mechanisms could include:

  • Metabolic Pathway Rerouting: Cells may upregulate alternative pathways for triglyceride synthesis or utilize other lipid metabolic pathways to compensate for DGAT-1 inhibition.

  • Target Alteration: Mutations in the DGAT1 gene could potentially alter the drug binding site, reducing the inhibitory effect of this compound.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, lowering its intracellular concentration.

  • Activation of Pro-survival Signaling: Cells might activate signaling pathways that promote survival and proliferation, overriding the metabolic stress induced by DGAT-1 inhibition.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance.

Q4: What are the initial steps I should take to investigate the mechanism of resistance in my cell line?

A multi-pronged approach is recommended:

  • Gene Expression Analysis: Compare the gene expression profiles of the sensitive and resistant cell lines using techniques like RNA sequencing or targeted qPCR. Look for differential expression of genes involved in lipid metabolism, drug transport, and cell survival signaling pathways.

  • Lipidomic Analysis: Perform a comprehensive lipidomic analysis to identify changes in the lipid composition between sensitive and resistant cells. This can reveal alterations in triglyceride synthesis and other lipid metabolic pathways.

  • Metabolic Flux Analysis: Use techniques like stable isotope tracing to map the flow of metabolites through different metabolic pathways. This can directly show how resistant cells have rewired their metabolism to bypass DGAT-1 inhibition.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell line.
Possible Cause Troubleshooting Suggestion
Cell passage number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Cell density The "cell-density effect" can influence drug efficacy. Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of drug treatment.
Drug stability This compound may degrade over time, especially if not stored correctly. Prepare fresh drug dilutions for each experiment from a properly stored stock solution.
Assay variability Inconsistent incubation times, reagent concentrations, or detection methods can lead to variable results. Standardize your experimental protocol and ensure all steps are performed consistently.
Problem 2: My attempt to generate a this compound-resistant cell line is unsuccessful.
Possible Cause Troubleshooting Suggestion
Initial drug concentration is too high Starting with a high concentration of this compound can lead to widespread cell death before resistance can develop. Begin with a concentration around the IC20-IC30 and gradually increase the dose as the cells adapt.
Insufficient duration of drug exposure Developing stable resistance is a long-term process. Continue the dose-escalation protocol for several months, passaging the cells as they become confluent.
Parental cell line heterogeneity The parental cell line may lack clones with the intrinsic ability to develop resistance. Consider trying to generate resistant lines from different parental cell lines.
Drug is too potent In some cases, a drug may be so effective at its target that compensatory mechanisms are insufficient to confer resistance.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineAssayIC50 (nM)Reference
Human DGAT-1 (recombinant enzyme)Enzymatic Assay19[1]
HT-29 (human colon adenocarcinoma)Triglyceride Synthesis8[2]
Hep 3B2 (human hepatocellular carcinoma)Not Specified90[3]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 or IC30.

  • Monitor and Passage: Monitor the cells for signs of growth. When the cells reach 80-90% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating at a rate similar to the untreated parental cells, increase the concentration of this compound in the culture medium. A common approach is to double the concentration.

  • Repeat and Adapt: Continue this process of gradual dose escalation. It may be necessary to maintain the cells at a particular concentration for several passages before they adapt and can tolerate a higher dose.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.

Protocol 2: Lipidomic Analysis of Sensitive vs. Resistant Cells

This protocol outlines a general workflow for comparing the lipid profiles of this compound-sensitive and -resistant cell lines using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Sensitive and resistant cell lines

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (LC-MS grade)

  • Internal lipid standards

  • Glass tubes

  • Nitrogen gas evaporator or vacuum concentrator

  • LC-MS system

Procedure:

  • Cell Harvesting: Grow sensitive and resistant cells to ~80% confluency. Harvest the cells by scraping and wash them twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). Add an internal lipid standard mix to each sample for normalization. Vortex vigorously and incubate on ice.

  • Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS Analysis: Analyze the lipid extracts using a high-resolution LC-MS system.

  • Data Analysis: Process the raw data using specialized lipidomics software to identify and quantify the different lipid species. Compare the lipid profiles of the sensitive and resistant cell lines to identify significant differences.

Visualizations

DGAT1_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT-1 Acyl_CoA->DGAT1 Substrate DAG Diacylglycerol (DAG) DAG->DGAT1 Substrate TAG Triglyceride (TAG) DGAT1->TAG Product Lipid_Droplet Lipid Droplet Storage TAG->Lipid_Droplet PF04620110 This compound PF046201le0 PF046201le0 PF046201le0->DGAT1 Inhibition

Caption: The DGAT-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Decreased sensitivity to This compound observed confirm_resistance Confirm Resistance: IC50 Determination (Sensitive vs. Resistant) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism gene_expression Gene Expression Analysis (RNA-Seq, qPCR) investigate_mechanism->gene_expression lipidomics Lipidomic Analysis (LC-MS) investigate_mechanism->lipidomics metabolic_flux Metabolic Flux Analysis investigate_mechanism->metabolic_flux data_integration Integrate Data & Formulate Hypothesis gene_expression->data_integration lipidomics->data_integration metabolic_flux->data_integration validation Hypothesis Validation (e.g., gene knockdown, pathway inhibition) data_integration->validation

Caption: A logical workflow for investigating this compound resistance in cell lines.

Logical_Relationship resistance This compound Resistance metabolic_reprogramming Metabolic Reprogramming resistance->metabolic_reprogramming is a result of target_mutation DGAT1 Gene Mutation resistance->target_mutation can be caused by drug_efflux Increased Drug Efflux resistance->drug_efflux can be caused by alt_pathways Upregulation of Alternative Lipid Synthesis Pathways metabolic_reprogramming->alt_pathways altered_enzyme Altered Drug Binding Site target_mutation->altered_enzyme efflux_pumps Increased Expression of Efflux Pumps (e.g., MDR1) drug_efflux->efflux_pumps

Caption: Potential mechanisms leading to this compound resistance.

References

Technical Support Center: PF-04620110 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04620110, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1).[1][2][3] DGAT-1 is a key enzyme that catalyzes the final step in the biosynthesis of triglycerides from diacylglycerol and acyl-CoA.[4][5][6] By inhibiting DGAT-1, this compound effectively blocks the production of triglycerides.[2][4]

Q2: What is the reported IC50 of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound for DGAT-1 is approximately 19 nM.[1][3][6][7][8] In cell-based assays, such as in HT-29 cells, it has been shown to inhibit triglyceride synthesis with an IC50 of about 8 nM.[3]

Q3: What is the solubility of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][5][7] It is generally recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your experimental medium.

Q4: What is the recommended starting concentration range for a dose-response experiment?

A4: Based on its IC50 value of 19 nM, a good starting point for a dose-response curve would be to test a range of concentrations spanning several orders of magnitude around this value. A suggested range could be from 0.1 nM to 10 µM. This wide range will help to capture the full sigmoidal dose-response curve, including the baseline, the steep inhibitory phase, and the plateau.

Q5: How selective is this compound for DGAT-1 over DGAT-2?

A5: this compound is highly selective for DGAT-1. It exhibits over 1000-fold selectivity for DGAT-1 compared to DGAT-2.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak inhibition at expected concentrations 1. Compound inactivity: The compound may have degraded. 2. Incorrect assay conditions: Sub-optimal substrate concentrations, pH, or temperature. 3. Low enzyme activity: The DGAT-1 enzyme may not be sufficiently active. 4. Cell permeability issues: In cell-based assays, the compound may not be efficiently entering the cells.1. Verify compound integrity: Use a fresh batch of this compound or verify the concentration and purity of your stock. 2. Optimize assay parameters: Ensure substrate (e.g., oleoyl-CoA, 1,2-dioleoylglycerol) concentrations are near the Km value. Verify the pH (typically around 7.5) and temperature (room temperature or 37°C) of your assay buffer. 3. Check enzyme source: Use a reliable source of active DGAT-1 enzyme or microsomal preparations. Perform a positive control with a known DGAT-1 inhibitor. 4. Increase incubation time or use permeabilizing agents: For cell-based assays, increasing the pre-incubation time with this compound may help. In biochemical assays with microsomes, detergents like Triton X-100 can be used to ensure compound access to the enzyme.
High variability between replicates 1. Inconsistent pipetting: Inaccurate dispensing of compound, substrates, or enzyme. 2. Compound precipitation: this compound may be precipitating at higher concentrations in the aqueous assay buffer. 3. Cell plating inconsistency: Uneven cell density across wells in cell-based assays.1. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 2. Check for precipitation: Visually inspect the wells for any signs of compound precipitation. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤0.5%). Consider using a solubility-enhancing agent if necessary. 3. Optimize cell seeding: Ensure a homogenous cell suspension and use a consistent seeding protocol to achieve uniform cell density.
Steep or flat dose-response curve 1. Inappropriate concentration range: The selected concentrations are either too high or too low to define the sigmoidal curve. 2. Off-target effects or cytotoxicity: At high concentrations, the compound may be causing cellular toxicity, leading to a steep drop in the signal.1. Expand the concentration range: Perform a broader range of serial dilutions to capture the full curve. 2. Assess cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine if the observed effect is due to specific inhibition or cell death.
Inconsistent results between experiments 1. Reagent variability: Differences in lots of reagents, especially substrates and enzyme preparations. 2. Cell passage number: In cell-based assays, using cells at a high passage number can lead to altered phenotypes and responses. 3. Incubation time variations: Inconsistent incubation times with the compound or substrates.1. Standardize reagents: Use the same lot of critical reagents for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. 2. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 3. Maintain consistent timing: Use a timer to ensure consistent incubation periods for all steps of the assay.

Experimental Protocols

In Vitro DGAT-1 Inhibition Assay (Biochemical)

This protocol is a general guideline for determining the dose-response of this compound on DGAT-1 activity using a microsomal preparation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DGAT-1 expressing microsomes (e.g., from Sf9 cells or mammalian cells)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 0.625 mg/mL BSA

  • Substrate 1: [14C]oleoyl-CoA

  • Substrate 2: 1,2-dioleoylglycerol (DOG)

  • Stop Solution: Chloroform:Methanol (2:1)

  • Scintillation fluid and vials

Procedure:

  • Prepare this compound dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). Then, dilute these further into the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is constant across all wells and is typically below 0.5%.

  • Pre-incubation with inhibitor: In a microcentrifuge tube or a well of a microplate, add the DGAT-1 microsomes to the assay buffer. Add the diluted this compound or vehicle (DMSO) and pre-incubate for 30 minutes at 37°C.

  • Initiate the reaction: Start the enzymatic reaction by adding the substrates, [14C]oleoyl-CoA and 1,2-dioleoylglycerol.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 10-20 minutes) at 37°C. The reaction time should be within the linear range of the assay.

  • Stop the reaction: Terminate the reaction by adding the stop solution (chloroform:methanol).

  • Lipid extraction: Vortex the samples and centrifuge to separate the organic and aqueous phases. The newly synthesized [14C]-triglycerides will be in the lower organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Triglyceride Synthesis Assay

This protocol provides a general method for assessing the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

  • A suitable cell line (e.g., HT-29, HepG2)

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [14C]oleic acid complexed to BSA

  • Lysis buffer

  • Reagents for lipid extraction (e.g., hexane:isopropanol)

  • Triglyceride quantification kit or method (e.g., thin-layer chromatography)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).

  • Radiolabeling: Add [14C]oleic acid to the medium and incubate for a further period (e.g., 4-6 hours) to allow for its incorporation into triglycerides.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Lipid Extraction: Extract the total lipids from the cell lysate using an organic solvent mixture.

  • Triglyceride Quantification: Separate the triglycerides from other lipid species (e.g., using thin-layer chromatography) and quantify the amount of [14C] incorporated into the triglyceride fraction using a scintillation counter. Alternatively, total triglyceride content can be measured using a colorimetric assay kit.

  • Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound compared to the vehicle control. Plot the data and determine the IC50 value as described in the biochemical assay.

Data Presentation

Parameter This compound Reference
Target Diacylglycerol Acyltransferase-1 (DGAT-1)[1][2][3]
IC50 (Enzymatic) 19 nM[1][3][6][7][8]
IC50 (Cell-based, HT-29) 8 nM[3]
Selectivity >1000-fold over DGAT-2[7]
Solubility Soluble in DMSO[1][5][7]

Visualizations

DGAT1_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT-1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes final step PF04620110 This compound PF04620110->DGAT1 Inhibits

Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare this compound Serial Dilutions Assay_Setup Set up Assay (Enzyme/Cells + Buffer) Dilutions->Assay_Setup Preincubation Pre-incubate with this compound Assay_Setup->Preincubation Reaction_Start Add Substrates to Start Reaction Preincubation->Reaction_Start Incubation Incubate for a Defined Time Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Extraction Lipid Extraction Reaction_Stop->Extraction Quantification Quantify Triglycerides Extraction->Quantification Data_Analysis Plot Dose-Response Curve & Calculate IC50 Quantification->Data_Analysis

Caption: General experimental workflow for generating a this compound dose-response curve.

Troubleshooting_Logic Start Unexpected Dose-Response Result Check_Inhibition Is there any inhibition? Start->Check_Inhibition Check_Variability Is there high variability? Check_Inhibition->Check_Variability Yes No_Inhibition Verify Compound Activity Optimize Assay Conditions Check Enzyme Activity Check_Inhibition->No_Inhibition No Check_Curve_Shape Is the curve shape unusual? Check_Variability->Check_Curve_Shape No High_Variability Review Pipetting Technique Check for Compound Precipitation Ensure Consistent Cell Plating Check_Variability->High_Variability Yes Unusual_Curve Expand Concentration Range Assess for Cytotoxicity Check_Curve_Shape->Unusual_Curve Yes End Optimized Results Check_Curve_Shape->End No No_Inhibition->End Low_Inhibition Increase Concentration Range Check Cell Permeability High_Variability->End Unusual_Curve->End

Caption: A logical troubleshooting guide for this compound dose-response experiments.

References

Technical Support Center: PF-04620110 Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-04620110 in long-term studies. The information is designed to help anticipate and mitigate potential toxicities associated with this potent and selective diacylglycerol acyltransferase-1 (DGAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] By inhibiting DGAT1, this compound blocks the esterification of diacylglycerol to form triglycerides, thereby reducing triglyceride levels. DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats.[3][4]

Q2: What is the most common toxicity observed with this compound and other DGAT1 inhibitors in long-term studies?

A2: The most significant and dose-limiting toxicity associated with this compound and other DGAT1 inhibitors is gastrointestinal (GI) in nature, primarily presenting as diarrhea.[5][6][7][8] This adverse effect is considered mechanism-based, arising from the inhibition of triglyceride synthesis in the enterocytes of the small intestine.

Q3: What is the underlying cause of DGAT1 inhibitor-induced diarrhea?

A3: The diarrhea is thought to be caused by an accumulation of unabsorbed dietary fats and fatty acids in the intestinal lumen. This can lead to an osmotic effect, drawing water into the intestines and resulting in loose stools.[9][10] Furthermore, studies suggest that the accumulation of fatty acids may cause intestinal injury and increase intestinal permeability, contributing to the severity of the diarrhea.[9][10] This effect is often exacerbated by high-fat diets.[9][10]

Q4: Are there any dietary recommendations to mitigate the gastrointestinal side effects of this compound?

A4: Yes, dietary fat restriction is the primary strategy for managing diarrhea associated with DGAT1 inhibition. Clinical experience with congenital DGAT1 deficiency in humans has shown that a very low-fat diet can significantly alleviate symptoms.[11][12][13][14] For preclinical studies, it is advisable to use a low-fat chow and to carefully control the fat content of any specialized diets.

Q5: Can this compound affect the gut microbiome?

A5: The direct impact of this compound on the gut microbiome has not been extensively studied. However, given that alterations in dietary fat intake and lipid absorption can influence the composition of the gut microbiota, it is plausible that long-term administration of a DGAT1 inhibitor could lead to changes in the gut microbial community.[15][16][17][18][19] Researchers conducting long-term studies may consider monitoring the gut microbiome as a secondary endpoint.

Troubleshooting Guides

Issue 1: Severe Diarrhea and Weight Loss in Study Animals

Symptoms:

  • Loose, watery, or unformed stools.

  • Perianal soiling.

  • Significant and progressive weight loss.

  • Dehydration (sunken eyes, decreased skin turgor).

Potential Causes:

  • High dose of this compound.

  • High-fat content in the diet.

  • Impaired intestinal barrier function.

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose of this compound. The gastrointestinal side effects of DGAT1 inhibitors are generally dose-dependent.[5]

  • Dietary Modification: Immediately switch to a low-fat diet. If a high-fat diet is essential for the study model, a pair-fed control group on a low-fat diet should be included to differentiate between drug- and diet-induced effects.

  • Supportive Care: Provide supportive care to affected animals, including supplemental hydration (e.g., subcutaneous fluids) and nutritional support with a low-fat, easily digestible diet.

  • Assess Intestinal Permeability: Conduct an in vivo intestinal permeability assay (see Experimental Protocols section) to determine if there is a breach in the intestinal barrier.

  • Histopathological Analysis: At the end of the study, or if animals are euthanized due to severity of symptoms, perform a thorough histopathological examination of the entire gastrointestinal tract to assess for intestinal injury.

Issue 2: Inconsistent or Unexpected Results in Intestinal Permeability Assays

Potential Causes:

  • Improper gavage technique.

  • Incorrect timing of sample collection.

  • Issues with the fluorescent probe (e.g., FITC-dextran).

  • Variability in animal fasting times.

Troubleshooting Steps:

  • Gavage Technique: Ensure that the gavage needle is correctly placed in the esophagus and does not cause trauma, which could independently increase permeability. Practice the technique on non-study animals if necessary.

  • Timing of Collection: Adhere strictly to the recommended time points for blood or tissue collection after probe administration, as the concentration of the probe in the circulation will change over time.

  • Probe Preparation and Storage: Prepare the FITC-dextran solution fresh for each experiment and protect it from light to prevent degradation. Store the stock solution as recommended by the manufacturer.[20][21]

  • Fasting: Ensure a consistent fasting period for all animals before the assay, as food in the GI tract can affect the absorption of the probe.

  • Standard Curve: Always run a standard curve with each assay to ensure accurate quantification of the fluorescent probe in the plasma samples.[22]

Data Presentation

Table 1: Dose-Dependent Gastrointestinal Adverse Events of a DGAT1 Inhibitor (AZD7687) in a 1-Week Human Clinical Trial.

Dose of AZD7687 (mg/day)Number of SubjectsNumber of Subjects with DiarrheaPercentage of Subjects with DiarrheaNumber of Subjects Who Discontinued Due to Diarrhea
Placebo2000%0
1600%0
2.56117%0
512542%2
1066100%5
201212100%6

Data adapted from a study on the DGAT1 inhibitor AZD7687, which demonstrates a clear dose-response relationship for gastrointestinal side effects. Similar dose-dependent effects would be anticipated for this compound.[5]

Table 2: Monitoring Parameters for Gastrointestinal Toxicity in Long-Term Preclinical Studies.

ParameterFrequencyRationale
Clinical Observations DailyMonitor for signs of diarrhea, dehydration, and general well-being.
Body Weight At least twice weeklyDetect weight loss, a key indicator of toxicity.
Food Consumption At least twice weeklyAssess for anorexia or changes in eating habits.
Fecal Scoring Daily or as neededQuantify the severity of diarrhea using a standardized scoring system.
Intestinal Permeability Assay At interim and terminal time pointsTo directly measure intestinal barrier function.
Serum Biomarkers (e.g., Citrulline, Diamine Oxidase) At interim and terminal time pointsPotential exploratory biomarkers of enterocyte mass and integrity.[23][24]
Histopathology of GI Tract TerminalMicroscopic examination to identify cellular damage and inflammation.

Experimental Protocols

Protocol 1: In Vivo Intestinal Permeability Assessment using FITC-Dextran

This protocol is adapted from established methods for measuring intestinal permeability in mice.[20][21][22][25]

Materials:

  • FITC-dextran (4 kDa)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Gavage needles

  • Blood collection tubes (e.g., heparinized capillary tubes)

  • Microcentrifuge

  • 96-well black opaque plates

  • Fluorometer/plate reader (Excitation ~485 nm, Emission ~528 nm)

Procedure:

  • Fasting: Fast mice for 4-6 hours with free access to water. Transfer them to a clean cage without bedding to prevent coprophagy.

  • Baseline Blood Sample: Collect a small volume of blood (e.g., via tail nick) to serve as a baseline for background fluorescence.

  • FITC-Dextran Administration: Prepare an 80 mg/mL solution of FITC-dextran in sterile PBS. Administer the solution to each mouse by oral gavage at a volume of 150 µL.

  • Timed Blood Collection: After 4 hours, collect a terminal blood sample via cardiac puncture or from the retro-orbital sinus.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Dilute the plasma samples (e.g., 1:4 in PBS) and load them into a 96-well black plate. Prepare a standard curve using known concentrations of FITC-dextran. Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the concentration of FITC-dextran in the plasma samples by interpolating from the standard curve. An increase in plasma FITC-dextran concentration in the treated group compared to the control group indicates increased intestinal permeability.

Mandatory Visualizations

DGAT1_Signaling_Pathway Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte Acyl_CoA Fatty Acyl-CoA Enterocyte->Acyl_CoA Activation DAG Diacylglycerol (DAG) Acyl_CoA->DAG Re-esterification DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides PF04620110 This compound PF04620110->DGAT1 Inhibits Fatty_Acid_Accumulation Fatty Acid Accumulation PF04620110->Fatty_Acid_Accumulation Chylomicrons Chylomicrons Triglycerides->Chylomicrons Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics Secretion Diarrhea Diarrhea & Intestinal Injury Fatty_Acid_Accumulation->Diarrhea

Caption: DGAT1 signaling pathway and the mechanism of this compound-induced toxicity.

Experimental_Workflow Start Start of Long-Term Study Dosing Chronic Dosing with This compound or Vehicle Start->Dosing Monitoring Daily/Weekly Monitoring: - Clinical Signs (Diarrhea) - Body Weight - Food Intake Dosing->Monitoring Interim Interim Assessment (e.g., monthly) Monitoring->Interim Endpoint Study Endpoint Monitoring->Endpoint Interim->Monitoring No Permeability_Assay Intestinal Permeability Assay (FITC-Dextran) Interim->Permeability_Assay Yes Biomarkers Serum Biomarker Analysis (e.g., Citrulline) Interim->Biomarkers Yes Data_Analysis Data Analysis and Interpretation Permeability_Assay->Data_Analysis Biomarkers->Data_Analysis Necropsy Necropsy and Tissue Collection Endpoint->Necropsy Histopathology Histopathology of Gastrointestinal Tract Necropsy->Histopathology Histopathology->Data_Analysis

Caption: Experimental workflow for a preclinical long-term toxicity study of this compound.

References

challenges in replicating PF-04620110 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04620110. This resource is designed to assist researchers, scientists, and drug development professionals in successfully replicating and building upon published findings related to this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol Acyltransferase-1 (DGAT-1).[1][2][3] DGAT-1 is responsible for the final step in triglyceride biosynthesis.[2][3] By inhibiting DGAT-1, this compound effectively reduces the production of triglycerides. It is important to note that this compound is highly selective for DGAT-1 over DGAT-2 and a wide range of other enzymes and receptors.[1][2]

Q2: Is this compound a ghrelin receptor agonist?

A2: No, this compound is not a direct ghrelin receptor agonist. Its primary target is DGAT-1.[1][2][3] While DGAT-1 inhibition can influence gut peptide secretion, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), this is considered a downstream effect of altering lipid metabolism in the gut, rather than a direct interaction with the ghrelin receptor.[4] Challenges in replicating results may arise from a misunderstanding of its primary mechanism of action.

Q3: What are the reported in vitro potencies of this compound?

A3: The in vitro potency of this compound has been characterized in various assays. The following table summarizes key quantitative data:

Assay TypeTarget/Cell LineSpeciesIC50
Enzymatic AssayDGAT-1Human19 nM[1][2]
Enzymatic AssayDGAT-1Rat64 nM[4]
Enzymatic AssayDGAT-1Mouse64 nM[4]
Triglyceride SynthesisHT-29 cellsHuman8 nM[1][2]
Triglyceride SynthesisHT-29 cellsHuman~39 nM[4]

Q4: What are the typical in vivo effects observed with this compound administration?

A4: In vivo studies have demonstrated that oral administration of this compound leads to a reduction in plasma triglyceride levels following a lipid challenge in rodents.[1][2][3] Additionally, studies in high-fat diet-fed mice have shown that this compound treatment can suppress the production of pro-inflammatory cytokines IL-1β and IL-18 and reduce blood glucose levels.[5]

Animal ModelDosing RegimenObserved Effects
Sprague-Dawley Rats0.1, 1, or 10 mg/kg (p.o.)Statistically significant reduction in plasma triglyceride excursion at 2 hours post-lipid challenge.[2]
C57BL/6J Mice (High-Fat Diet)3 mg/kg/day (p.o.) for 4 weeksLower plasma levels of IL-1β and IL-18; reduced fasting blood glucose levels.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in vitro DGAT-1 inhibition assays.

  • Question: We are observing significant variability in our IC50 measurements for this compound in our DGAT-1 enzymatic assays. What could be the cause?

  • Answer: Several factors can contribute to variability in IC50 values for DGAT-1 inhibitors. Consider the following:

    • Compound Solubility and Stability: this compound has low aqueous solubility. Ensure that your stock solutions are fully dissolved and avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock in an appropriate solvent like DMSO.

    • Enzyme Source and Purity: The source and purity of the recombinant DGAT-1 enzyme can impact inhibitor potency. Ensure you are using a validated and highly purified enzyme preparation.

    • Substrate Concentrations: The concentrations of the substrates, diacylglycerol and acyl-CoA, can influence the apparent potency of competitive inhibitors. Maintain consistent substrate concentrations across experiments, ideally at or below their Km values.

    • Assay Buffer Composition: The composition of the assay buffer, including detergent concentrations, can affect enzyme activity and inhibitor binding. Use a consistent and optimized buffer system.

Issue 2: Lack of expected reduction in triglyceride synthesis in cell-based assays.

  • Question: We are not seeing the reported decrease in triglyceride synthesis in HT-29 cells after treatment with this compound. What are we doing wrong?

  • Answer: Replicating cell-based lipid metabolism assays can be challenging. Here are some troubleshooting steps:

    • Cell Line Authenticity and Passage Number: Confirm the identity of your HT-29 cells and use them at a low passage number. Cell lines can exhibit phenotypic drift over time, which may alter their metabolic characteristics.

    • Pre-incubation Time: Ensure an adequate pre-incubation time with this compound to allow for cellular uptake and target engagement before the addition of lipid precursors (e.g., radiolabeled glycerol or fatty acids).

    • Lipid Precursor Concentration: The concentration of the lipid precursor used can impact the observed effect. High concentrations may overwhelm the inhibitory capacity of the compound.

    • Serum in Culture Media: The presence of lipids in fetal bovine serum (FBS) can interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the experiment.

Issue 3: High variability in plasma triglyceride levels in our in vivo lipid challenge model.

  • Question: Our in vivo lipid challenge studies with this compound in rats are showing high variability in plasma triglyceride levels, making it difficult to see a clear dose-response. How can we reduce this variability?

  • Answer: In vivo lipid challenge models are inherently variable. To improve reproducibility, consider the following:

    • Fasting Period: Strictly control the fasting period before the lipid challenge. Variations in fasting time can significantly impact baseline triglyceride levels.

    • Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing of both the compound and the lipid bolus.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals in the experimental environment to reduce stress-induced metabolic changes.

    • Blood Sampling: Standardize the blood sampling time points and technique. Hemolysis can interfere with triglyceride measurements.

Experimental Protocols

1. In Vitro DGAT-1 Enzymatic Assay

This protocol is based on the methodology for measuring the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides.[4]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).

  • Enzyme and Substrate Preparation: Dilute recombinant human, rat, or mouse DGAT-1 to the desired concentration in the reaction buffer. Prepare a solution of diacylglycerol and [3H]n-decanoyl Coenzyme A.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add the DGAT-1 enzyme solution to a microplate.

    • Add the this compound dilutions or vehicle control (DMSO).

    • Pre-incubate for a specified time at a controlled temperature.

    • Initiate the reaction by adding the diacylglycerol and [3H]n-decanoyl Coenzyme A mixture.

    • Incubate for a defined period.

    • Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water).

  • Detection:

    • Extract the lipids using an organic solvent.

    • Separate the triglyceride fraction using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting model.

2. In Vivo Oral Lipid Challenge in Rats

This protocol is adapted from studies evaluating the effect of this compound on postprandial triglyceride levels.[2]

  • Animal Model: Use male Sprague-Dawley rats.

  • Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the experiment. Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 5% methylcellulose). Administer the compound or vehicle via oral gavage at doses ranging from 0.1 to 10 mg/kg.

  • Lipid Challenge: 30 minutes after compound administration, administer a bolus of corn oil via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (pre-dose) and at 1, 2, and 4 hours post-lipid challenge.

  • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma for triglyceride concentrations using a commercial assay kit.

  • Data Analysis: Calculate the change in plasma triglyceride levels from baseline for each treatment group and time point. Perform statistical analysis to determine the significance of the compound's effect compared to the vehicle control.

Visualizations

DGAT1_Inhibition_Pathway Diacylglycerol Diacylglycerol DGAT1 DGAT-1 Enzyme Diacylglycerol->DGAT1 + Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 + Triglyceride Triglyceride (Lipid Droplet Formation) DGAT1->Triglyceride Catalyzes Metabolic_Effects Downstream Metabolic Effects (e.g., Altered Gut Peptide Secretion) Triglyceride->Metabolic_Effects PF04620110 This compound PF04620110->DGAT1 Inhibits Experimental_Workflow start Start: Hypothesis invitro In Vitro Studies (DGAT-1 Enzymatic & Cell-Based Assays) start->invitro invivo_prep In Vivo Model Preparation (Acclimatization & Fasting) invitro->invivo_prep dosing Compound Administration (this compound or Vehicle) invivo_prep->dosing challenge Lipid Challenge (Oral Gavage of Corn Oil) dosing->challenge sampling Blood Sampling (Time Course) challenge->sampling analysis Plasma Analysis (Triglyceride Measurement) sampling->analysis data Data Analysis & Interpretation analysis->data

References

Technical Support Center: Refining PF-04620110 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-04620110. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which are the main form of stored energy in cells. This mechanism makes it a valuable tool for studying lipid metabolism and related diseases such as obesity and type 2 diabetes.[3]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in DMSO up to 20 mM.[2][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical working concentration for treating primary cells with this compound?

A3: The optimal working concentration of this compound can vary depending on the primary cell type and the specific experimental goals. Based on available literature, a starting concentration range of 1 µM to 10 µM is often used in primary cell culture. For instance, studies have used 1 µM of a DGAT1 inhibitor in primary cultured mouse islets and 10 µM in human primary podocytes. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental setup.

Q4: Is this compound cytotoxic to primary cells?

A4: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold can vary between different primary cell types. It is crucial to determine the non-toxic concentration range for your specific cells by performing a cell viability assay (e.g., MTT or resazurin assay) with a range of this compound concentrations. Also, ensure the final DMSO concentration in your culture medium is not exceeding 0.5%, as higher concentrations can be toxic to cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration might be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.1%). Gentle warming and vortexing of the final solution before adding to cells may help.
No Observable Effect on Triglyceride Synthesis The concentration of this compound is too low. The incubation time is not sufficient. The primary cells have low DGAT1 expression or activity.Perform a dose-response experiment to find the optimal concentration. Increase the incubation time with the inhibitor. Confirm DGAT1 expression in your primary cells using Western blot or qPCR.
High Cell Death or Unexpected Changes in Cell Morphology The concentration of this compound is too high, leading to cytotoxicity. The final DMSO concentration is too high. The compound has off-target effects at the concentration used.Perform a cell viability assay to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is below 0.1%. Lower the concentration of this compound and consider using a more specific DGAT1 inhibitor if off-target effects are suspected.
Variability in Experimental Results Inconsistent preparation of this compound working solutions. Variation in primary cell health and passage number. Inconsistent incubation times.Prepare fresh working solutions from a single, well-mixed stock solution for each experiment. Use primary cells with consistent passage numbers and ensure they are healthy before treatment. Standardize all incubation times precisely.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Line/System Reference
IC50 (DGAT1 Inhibition) 19 nMRecombinant Human DGAT1[1][2][3][4]
IC50 (Triglyceride Synthesis Inhibition) 8 nMHT-29 cells[1][3]
IC50 (DGAT1 Inhibition) 0.09 µMHep 3B2 cell lysate[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Triglyceride Synthesis Assay

This protocol measures the effect of this compound on triglyceride synthesis in primary cells.

Materials:

  • Primary cells (e.g., primary hepatocytes or macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • Fatty acid solution (e.g., oleic acid complexed to BSA)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Cell lysis buffer (compatible with the triglyceride kit)

  • PBS

Procedure:

  • Seed primary cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.

  • Induce triglyceride synthesis by adding a fatty acid solution (e.g., 100 µM oleic acid) to the medium and incubate for the desired time (e.g., 6-24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using the lysis buffer provided in the triglyceride quantification kit or a compatible buffer.

  • Collect the cell lysates and centrifuge to pellet any debris.

  • Measure the triglyceride content in the supernatant using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Normalize the triglyceride content to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

Western Blot for DGAT1 Pathway Analysis

This protocol allows for the analysis of DGAT1 protein levels and downstream signaling pathways.

Materials:

  • Primary cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against DGAT1 and other proteins of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • After treating primary cells with this compound for the desired time, wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-DGAT1) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

DGAT1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Cellular Effects Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Insulin_Sensitivity Insulin Sensitivity DGAT1->Insulin_Sensitivity Modulates Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets VLDL_Assembly VLDL Assembly Triglycerides->VLDL_Assembly Energy_Storage Energy Storage Lipid_Droplets->Energy_Storage PF04620110 This compound PF04620110->DGAT1 Insulin Insulin Signaling SREBP1c SREBP-1c Insulin->SREBP1c SREBP1c->DGAT1 Upregulates transcription

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Primary Cell Culture Cell_Seeding Seed Primary Cells in Multi-well Plate Start->Cell_Seeding Adherence Allow Cells to Adhere (Overnight) Cell_Seeding->Adherence Treatment Treat with this compound or Vehicle Control Adherence->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Option 1 TG_Assay Triglyceride Synthesis Assay Assay->TG_Assay Option 2 Western_Blot Western Blot Analysis Assay->Western_Blot Option 3

Caption: General experimental workflow for this compound treatment in primary cells.

Troubleshooting_Logic Start Problem Encountered No_Effect No Observable Effect? Start->No_Effect High_Toxicity High Cell Toxicity? Start->High_Toxicity Precipitation Compound Precipitation? Start->Precipitation Increase_Conc Increase this compound Concentration Increase Incubation Time No_Effect->Increase_Conc Yes Check_DGAT1 Verify DGAT1 Expression in Cells No_Effect->Check_DGAT1 If still no effect Decrease_Conc Decrease this compound Concentration Run Viability Assay High_Toxicity->Decrease_Conc Yes Check_DMSO Check Final DMSO Concentration (≤0.1%) High_Toxicity->Check_DMSO Also check Adjust_Solvent Adjust Solvent/Stock Concentration Gently Warm/Vortex Solution Precipitation->Adjust_Solvent Yes

Caption: A troubleshooting decision tree for common issues with this compound.

References

Quality Control for PF-04620110: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PF-04620110, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, ensuring the quality and integrity of the compound purchased from suppliers is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quality control process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which plays a crucial role in lipid metabolism.

Q2: What are the typical specifications I should expect on a Certificate of Analysis (CoA) from a supplier?

A2: A Certificate of Analysis for this compound should provide key quality control parameters. While the exact values may vary slightly between batches and suppliers, you should expect to see the following information:

ParameterTypical Specification
Appearance White to off-white solid powder[1]
Purity (by HPLC) ≥98%[1][4]
Molecular Formula C₂₁H₂₄N₄O₄[1][4]
Molecular Weight 396.44 g/mol [1][4]
Solubility Soluble in DMSO (e.g., to 10 mg/mL or 20 mM)[1][4]
Identity Confirmation Conforms to structure (verified by ¹H-NMR and/or Mass Spectrometry)

Q3: How should I properly store this compound to ensure its stability?

A3: For long-term storage, this compound powder should be stored at +4°C.[4] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%). For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween 80.[5]

Troubleshooting Guide

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Issue 1: Inconsistent or weaker than expected biological activity.

Possible CauseTroubleshooting Steps
Compound Purity is Lower than Specified 1. Verify Purity: Perform an independent purity analysis using High-Performance Liquid Chromatography (HPLC). A significant deviation from the supplier's reported purity could indicate a quality issue. 2. Check for Impurities: Analyze the compound by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential impurities that might interfere with the assay.
Compound Degradation 1. Review Storage Conditions: Ensure the compound has been stored correctly (powder at +4°C, solutions at -20°C or -80°C and protected from light). 2. Prepare Fresh Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the powder.
Incorrect Concentration 1. Verify Weighing and Dilution Calculations: Double-check all calculations for preparing stock and working solutions. 2. Confirm Stock Solution Concentration: If possible, use a spectrophotometric method or a validated analytical technique to confirm the concentration of the stock solution.
Experimental Assay Issues 1. Optimize Assay Conditions: Review and optimize your experimental protocol, including cell density, incubation times, and reagent concentrations. 2. Include Positive and Negative Controls: Ensure appropriate controls are included in every experiment to validate the assay's performance.

Issue 2: Poor solubility or precipitation of the compound in experimental media.

Possible CauseTroubleshooting Steps
Exceeding Solubility Limit 1. Consult Solubility Data: Refer to the supplier's datasheet for solubility information. Do not attempt to prepare solutions at concentrations exceeding the known solubility limit in a particular solvent. 2. Use of an Inappropriate Solvent
Precipitation in Aqueous Media 1. Prepare Concentrated Stock in DMSO: Dissolve this compound in 100% DMSO at a high concentration. 2. Serial Dilution: Perform serial dilutions of the DMSO stock in your aqueous experimental media, ensuring vigorous mixing after each addition. The final DMSO concentration should be kept low to avoid solvent effects. 3. Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 15-20 minutes. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm. This compound has UV absorbance maxima at approximately 220, 244, and 293 nm.[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

2. Identity Confirmation by Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 397.4.

Visualizations

Signaling Pathway of DGAT1 Inhibition

DGAT1_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT1 Enzyme Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides PF04620110 This compound PF04620110->DGAT1 Inhibition Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets VLDL VLDL Assembly & Secretion Triglycerides->VLDL Fat_Absorption Intestinal Fat Absorption Triglycerides->Fat_Absorption

Caption: Inhibition of DGAT1 by this compound blocks triglyceride synthesis.

Experimental Workflow for Quality Control Verification

QC_Workflow Start Receive this compound from Supplier CoA_Review Review Certificate of Analysis (CoA) Start->CoA_Review Visual_Inspection Visual Inspection (Color, Form) CoA_Review->Visual_Inspection Solubility_Test Solubility Test (e.g., in DMSO) Visual_Inspection->Solubility_Test Purity_Analysis Purity Analysis (HPLC) Solubility_Test->Purity_Analysis Identity_Verification Identity Verification (LC-MS) Purity_Analysis->Identity_Verification Decision Does it meet specifications? Identity_Verification->Decision Accept Accept for Experimental Use Decision->Accept Yes Reject Contact Supplier/ Return Product Decision->Reject No

Caption: A logical workflow for the quality control of purchased this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent or Weak Experimental Results Check_Compound Verify Compound Integrity Start->Check_Compound Check_Assay Review Experimental Assay Start->Check_Assay Purity_Degradation Check Purity & Degradation (HPLC, LC-MS) Check_Compound->Purity_Degradation Concentration Verify Concentration Check_Compound->Concentration Solubility Assess Solubility in Media Check_Compound->Solubility Protocol Review Protocol & Controls Check_Assay->Protocol Reagents Check Reagents & Cell Lines Check_Assay->Reagents Identify_Issue Identify Root Cause Purity_Degradation->Identify_Issue Concentration->Identify_Issue Solubility->Identify_Issue Protocol->Identify_Issue Reagents->Identify_Issue

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Guide to PF-04620110 and Other DGAT-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor PF-04620110 against other notable inhibitors. The following sections detail the mechanism of action, comparative efficacy, and key experimental data, supported by detailed protocols and visual diagrams to facilitate understanding and replication of pivotal experiments.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1] This process is crucial for the absorption of dietary fats in the small intestine and the storage of energy in adipose tissue. Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia.[1][2] By blocking DGAT-1, these inhibitors aim to reduce the synthesis and secretion of triglycerides, thereby lowering plasma lipid levels and improving insulin sensitivity. Several small molecule inhibitors of DGAT-1 have been developed and investigated, including this compound (also known as pradigastat), T-863, AZD7687, and A-922500.

Comparative Analysis of DGAT-1 Inhibitors

The following tables summarize the in vitro potency and in vivo effects of this compound and other selected DGAT-1 inhibitors based on available preclinical and clinical data.

In Vitro Potency and Selectivity
InhibitorTargetIC50 (nM)SelectivityReference
This compound Human DGAT-119>100-fold vs. DGAT-2 and other acyltransferases[3][4]
T-863 Human DGAT-115No activity against human MGAT3, DGAT2, or MGAT2[5]
AZD7687 Human DGAT-180>400-fold vs. hACAT1
A-922500 Human DGAT-19Excellent selectivity over DGAT-2 (IC50 = 53 µM) and ACAT-1/2 (IC50 = 296 µM)
Preclinical In Vivo Efficacy
InhibitorAnimal ModelDoseKey FindingsReference
This compound Rat≥0.1 mg/kg (p.o.)Reduced plasma triglyceride levels following a lipid challenge.[4]
T-863 Diet-induced obese mice30 mg/kg (p.o.) for 2 weeksCaused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity.[5]
AZD7687 Mouse0.1, 1, or 3 mg/kg (p.o.)Dose-dependent reduction in postprandial plasma triacylglycerol excursion.[6]
A-922500 Zucker fatty rat and dyslipidemic hamster3 mg/kg (p.o.) for 14 daysSignificantly reduced serum triglycerides and free fatty acids.
Clinical Trial Outcomes
InhibitorStudy PopulationDoseEfficacyAdverse EventsReference
Pradigastat (this compound) Patients with Familial Chylomicronemia Syndrome (FCS)20 mg and 40 mg daily for 21 days41% and 70% reduction in fasting triglycerides, respectively. Substantial reductions in postprandial triglycerides and apoB48.Mild, transient gastrointestinal events.[7][8][9]
AZD7687 Overweight or obese men1-20 mg/day for 1 weekDose-dependent reductions in postprandial serum triglycerides. Significant increases in GLP-1 and PYY.Intolerable gastrointestinal side effects, particularly diarrhea, at doses >5 mg/day.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

DGAT-1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_circulation Circulation Dietary_Fats Dietary Fats (Triglycerides) Fatty_Acids Fatty_Acids Dietary_Fats->Fatty_Acids Lipolysis Plasma_TG Plasma Triglycerides Acyl_CoA Acyl_CoA Fatty_Acids->Acyl_CoA Activation DAG DAG Acyl_CoA->DAG Esterification DGAT1 DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides DAG->Triglycerides Esterification DAG->DGAT1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons Chylomicrons->Plasma_TG Secretion ApoB48 ApoB48 ApoB48->Chylomicrons DGAT1->Triglycerides Catalyzes PF04620110 PF04620110 PF04620110->DGAT1 Inhibits

Experimental Workflow for In Vivo Oral Lipid Tolerance Test

Oral_Lipid_Tolerance_Test_Workflow start Start fasting Fast Animals (e.g., 12-16 hours) start->fasting baseline_blood Collect Baseline Blood Sample (t=0) fasting->baseline_blood treatment Administer Vehicle or DGAT-1 Inhibitor (p.o.) baseline_blood->treatment lipid_challenge Administer Lipid Bolus (p.o.) (e.g., corn oil) treatment->lipid_challenge blood_collection Collect Blood Samples at Timed Intervals (e.g., 0.5, 1, 2, 4, 8 hours) lipid_challenge->blood_collection tg_measurement Measure Plasma Triglyceride Levels blood_collection->tg_measurement data_analysis Data Analysis: Plot TG concentration vs. Time Calculate AUC tg_measurement->data_analysis end End data_analysis->end

Detailed Experimental Protocols

In Vitro DGAT-1 Enzyme Inhibition Assay

This protocol is a representative method synthesized from various sources to determine the in vitro inhibitory activity of compounds against DGAT-1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DGAT-1.

Materials:

  • Recombinant human DGAT-1 expressed in a suitable system (e.g., Sf9 insect cells) and prepared as a microsomal fraction.

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DOG) and [1-14C]Oleoyl-CoA.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mg/mL BSA (fatty acid-free).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Thin Layer Chromatography (TLC) plates (silica gel G).

  • TLC developing solvent: Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v).

Procedure:

  • Prepare a reaction mixture containing assay buffer, microsomal protein (e.g., 5-10 µg), and the test compound at various concentrations (typically in a 10-point dose-response curve). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrates: 1,2-Dioleoyl-sn-glycerol (e.g., 200 µM final concentration) and [1-14C]Oleoyl-CoA (e.g., 20 µM final concentration, ~50,000 dpm).

  • Incubate the reaction for 15-30 minutes at 37°C.

  • Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).

  • Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.

  • Transfer the upper organic phase containing the lipids to a new tube and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).

  • Scrape the triglyceride spot into a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents

This protocol is a generalized procedure for evaluating the effect of DGAT-1 inhibitors on postprandial hypertriglyceridemia in mice or rats.

Objective: To assess the in vivo efficacy of a DGAT-1 inhibitor in reducing the rise in plasma triglycerides following an oral lipid challenge.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats, fasted overnight (12-16 hours) with free access to water.

  • Test compound (e.g., this compound) formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • Lipid challenge: Corn oil or olive oil.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Triglyceride assay kit.

Procedure:

  • Fast the animals overnight but allow free access to water.

  • Record the body weight of each animal.

  • Collect a baseline blood sample (t=0) from the tail vein or another appropriate site.

  • Administer the test compound or vehicle by oral gavage at the desired dose (e.g., 0.1, 1, 10 mg/kg).

  • After a set pre-treatment time (e.g., 30-60 minutes), administer the lipid challenge by oral gavage (e.g., 10 mL/kg of corn oil).

  • Collect blood samples at specified time points after the lipid challenge (e.g., 0.5, 1, 2, 4, and 8 hours).

  • Process the blood samples to obtain plasma by centrifugation.

  • Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.

  • Plot the mean plasma triglyceride concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the plasma triglyceride excursion to quantify the total lipid exposure.

  • Statistically compare the triglyceride levels and AUC between the treated and vehicle control groups.

Cellular Triglyceride Synthesis Assay

This protocol outlines a method to measure the effect of DGAT-1 inhibitors on triglyceride synthesis in a cell-based model.

Objective: To determine the inhibitory effect of a test compound on the incorporation of a labeled precursor into triglycerides in cultured cells.

Materials:

  • A suitable cell line expressing DGAT-1 (e.g., HT-29 or HEK293 cells).

  • Cell culture medium and supplements.

  • [14C]-oleic acid or [3H]-glycerol.

  • Test compound dissolved in DMSO.

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v).

  • TLC plates and developing solvent as described in the enzyme assay protocol.

  • Scintillation counter.

Procedure:

  • Plate the cells in multi-well plates and grow them to near confluency.

  • Pre-incubate the cells with the test compound at various concentrations or vehicle (DMSO) in serum-free medium for 1-2 hours.

  • Add the labeled precursor ([14C]-oleic acid complexed to BSA or [3H]-glycerol) to the medium and incubate for a defined period (e.g., 2-4 hours).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated label.

  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Dry the lipid extract and resuspend it in a small volume of solvent.

  • Separate the lipids by TLC as described in the enzyme assay protocol.

  • Identify and scrape the triglyceride band.

  • Quantify the amount of radioactivity in the triglyceride fraction by scintillation counting.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Calculate the percent inhibition of triglyceride synthesis for each compound concentration and determine the IC50 value.

Conclusion

This compound (pradigastat) demonstrates potent and selective inhibition of DGAT-1 both in vitro and in vivo.[3][4] It has shown clinical efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, a severe genetic disorder of lipid metabolism.[7][8][9] However, a common challenge for DGAT-1 inhibitors as a class is the occurrence of gastrointestinal side effects, which has been a limiting factor in the development of some compounds like AZD7687. The data presented in this guide suggest that while DGAT-1 remains a viable target for the treatment of metabolic diseases, achieving a therapeutic window that balances efficacy with tolerability is a critical consideration for future drug development efforts. The provided protocols and diagrams offer a foundational resource for researchers to further investigate and compare the pharmacological profiles of novel DGAT-1 inhibitors.

References

A Head-to-Head Efficacy Comparison of PF-04620110 and PF-06424439 in Modulating Triglyceride Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two key inhibitors of triglyceride synthesis, PF-04620110 and PF-06424439. By targeting distinct enzymes in the final step of triglyceride synthesis, these compounds offer different approaches to modulating lipid metabolism. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), while PF-06424439 is a potent and selective inhibitor of Diacylglycerol Acyltransferase-2 (DGAT-2). Both enzymes catalyze the final step of triglyceride synthesis but have distinct tissue expression patterns and physiological roles. Experimental data demonstrates that both compounds effectively reduce plasma triglyceride levels in rodent models. This compound has been shown to significantly decrease postprandial triglyceride excursion in a rat lipid challenge model. PF-06424439 has demonstrated efficacy in reducing plasma triglycerides in various dyslipidemic rodent models. Direct comparison studies in mice reveal that simultaneous inhibition of both DGAT-1 and DGAT-2 can lead to a more drastic reduction in intestinal triglyceride secretion.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy data for this compound and PF-06424439.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)Cell-Based Triglyceride Synthesis Inhibition (HT-29 cells) IC50 (nM)Selectivity
This compoundDGAT-119[1][2]8[1]>1500-fold vs DGAT-2[1]
PF-06424439DGAT-214Not explicitly found in a comparable cell lineHighly selective over DGAT-1 and other acyltransferases

Table 2: In Vivo Efficacy in Rodent Models

CompoundSpecies/ModelDosingKey Findings
This compound Sprague-Dawley Rats (Oral Lipid Tolerance Test)0.1, 1, and 10 mg/kg (oral gavage)Statistically significant reduction in plasma triglyceride excursion at 2 hours post-lipid challenge at all doses.[1]
PF-06424439 Mice (Lipid Gavage)Not specifiedDrastically decreased intestinal triglyceride secretion into the blood circulatory system 60 minutes after lipid gavage when co-administered with this compound.[3]
This compound & PF-06424439 (Combined) Mice (High-Fat Diet)5 mg/kg eachInduced a striking reduction in plasma fatty acids in both lean and obese mice.[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Triglyceride Synthesis Pathway cluster_0 Glycerol-3-Phosphate Pathway cluster_1 Final Step of Triglyceride Synthesis Glycerol-3-P Glycerol-3-P Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-P->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 DGAT2 DGAT2 Diacylglycerol (DAG)->DGAT2 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) DGAT2->Triglyceride (TG) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT1 Fatty Acyl-CoA->DGAT2 PF04620110 This compound PF04620110->DGAT1 inhibits PF06424439 PF-06424439 PF06424439->DGAT2 inhibits

Caption: Triglyceride synthesis pathway highlighting the roles of DGAT1 and DGAT2.

Rat Oral Lipid Tolerance Test Workflow Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Standard housing Compound Administration Compound Administration Fasting->Compound Administration Overnight Lipid Challenge Lipid Challenge Compound Administration->Lipid Challenge 30 min post-dose Blood Sampling Blood Sampling Lipid Challenge->Blood Sampling Time points (e.g., 1, 2, 4h) Triglyceride Analysis Triglyceride Analysis Blood Sampling->Triglyceride Analysis

Caption: Workflow for a typical rat oral lipid tolerance test.

Experimental Protocols

In Vivo Efficacy: Rat Oral Lipid Tolerance Test (for this compound)

This protocol is based on the methodology described for testing the efficacy of this compound.[1]

1. Animals:

  • Male Sprague-Dawley rats are used.

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum before the experiment.

2. Acclimation and Fasting:

  • Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Prior to dosing, rats are fasted overnight to ensure a baseline triglyceride level.

3. Compound Administration:

  • This compound is formulated in a vehicle of 5% methylcellulose in water.[1]

  • The compound is administered via oral gavage at doses of 0.1, 1, or 10 mg/kg.[1] A vehicle control group receives 5% methylcellulose only.

  • The volume administered is typically between 10-20 ml/kg.[6]

4. Lipid Challenge:

  • Thirty minutes after compound or vehicle administration, a lipid challenge is administered.

  • The lipid challenge consists of corn oil, administered via oral gavage.

5. Blood Sampling:

  • Blood samples are collected at specific time points post-lipid challenge, typically at 1, 2, and 4 hours.[1]

  • Blood is collected via a suitable method (e.g., tail vein sampling) into tubes containing an anticoagulant (e.g., EDTA).

6. Triglyceride Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • Plasma triglyceride levels are measured using a standard enzymatic assay.

7. Data Analysis:

  • The change in plasma triglyceride levels from baseline is calculated for each time point.

  • The area under the curve (AUC) for the triglyceride excursion is often calculated to determine the overall effect of the compound.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control group.

General Procedure for Oral Gavage in Rats

The following is a general procedure for oral gavage in rats, a common technique for oral administration of compounds in preclinical studies.[6][7][8]

1. Preparation:

  • Select an appropriately sized gavage needle (feeding needle) based on the rat's weight. The needle should have a ball tip to prevent injury.

  • Measure the correct insertion length by holding the needle alongside the rat, with the tip at the last rib and the hub at the mouth. Mark the needle at the level of the incisors.

  • Prepare the dosing solution and draw it into a syringe.

2. Restraint:

  • The rat is restrained firmly but gently to immobilize the head and body. The head and body should be in a vertical line with the esophagus.

3. Insertion:

  • The gavage needle is inserted into the mouth, directed over the tongue, and into the pharynx.

  • The animal will typically swallow, allowing the needle to slide easily into the esophagus. The needle should never be forced.

  • If the animal coughs or struggles, the needle may be in the trachea and should be immediately withdrawn and reinserted.

4. Administration:

  • Once the needle is correctly positioned in the stomach (up to the pre-measured mark), the substance is administered slowly and smoothly.

5. Withdrawal and Monitoring:

  • The gavage needle is withdrawn in a straight, smooth motion.

  • The animal is returned to its cage and monitored for any signs of distress, such as labored breathing.

Conclusion

Both this compound and PF-06424439 are effective inhibitors of triglyceride synthesis, acting on the distinct but related enzymes DGAT-1 and DGAT-2. The choice between targeting DGAT-1, DGAT-2, or both may depend on the specific therapeutic goal, considering their different tissue distributions and physiological roles. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds in metabolic diseases.

References

PF-04620110: A Potent and Highly Selective Inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of PF-04620110's selectivity for DGAT1 over DGAT2, supported by experimental data and detailed protocols.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the inhibitory activity of this compound against Diacylglycerol Acyltransferase-1 (DGAT1) and Diacylglycerol Acyltransferase-2 (DGAT2). The data presented herein demonstrates the compound's high potency and remarkable selectivity for DGAT1, a key enzyme in triglyceride synthesis.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory potency of this compound against human DGAT1 and DGAT2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

EnzymeThis compound IC50 (nM)Selectivity (DGAT2 IC50 / DGAT1 IC50)Reference
Human DGAT119>526[1][2][3]
Human DGAT2>10,000[3]

Note: The IC50 for DGAT2 is reported as greater than 10,000 nM, indicating a lack of significant activity at this concentration. This results in a selectivity of over 526-fold for DGAT1. Some sources state a selectivity of over 1000-fold.

Experimental Protocols

The selectivity of this compound was determined using robust in vitro and cell-based assays. Below are detailed methodologies representative of those used in the cited studies.

In Vitro DGAT1 and DGAT2 Inhibition Assay

This assay directly measures the enzymatic activity of DGAT1 and DGAT2 in the presence of the inhibitor.

Objective: To determine the IC50 values of this compound for DGAT1 and DGAT2.

Materials:

  • Recombinant human DGAT1 and DGAT2 enzymes

  • This compound

  • Diacylglycerol (DAG)

  • Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or [3H]n-decanoyl-CoA)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a reaction vessel, combine the recombinant DGAT enzyme (either DGAT1 or DGAT2), DAG, and the diluted this compound or vehicle control.

  • Initiate the enzymatic reaction by adding the radiolabeled fatty acyl-CoA.

  • Incubate the reaction mixture at 37°C for a predetermined period, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).

  • Extract the lipid products, including the radiolabeled triglycerides, using an organic solvent.

  • Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular DGAT Activity Assay

This assay measures the effect of the inhibitor on triglyceride synthesis within a cellular context.

Objective: To assess the ability of this compound to inhibit triglyceride synthesis in cells.

Materials:

  • A suitable cell line expressing DGAT1 and DGAT2 (e.g., HT-29 or HepG2 cells)

  • This compound

  • Radiolabeled precursor for triglyceride synthesis (e.g., [14C]glycerol or [14C]oleic acid) or a stable isotope-labeled fatty acid (e.g., [13C18]oleic acid)

  • Cell culture medium and reagents

  • Lysis buffer

  • Scintillation cocktail or LC-MS/MS system

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period.

  • Add the radiolabeled or stable isotope-labeled precursor to the cell culture medium and incubate for a period to allow for its incorporation into triglycerides.

  • Wash the cells to remove any unincorporated precursor.

  • Lyse the cells and extract the total lipids.

  • Separate the triglycerides from other lipid species using thin-layer chromatography (TLC) if using a radiolabeled precursor.

  • Quantify the amount of labeled triglyceride using a scintillation counter or by LC-MS/MS for stable isotope-labeled lipids.

  • Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound and determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Triglyceride Synthesis

The following diagram illustrates the final step of triglyceride synthesis, which is catalyzed by both DGAT1 and DGAT2. This compound selectively inhibits the action of DGAT1.

DGAT_Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_product Product cluster_inhibitor Inhibitor DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 DGAT2 DGAT2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 AcylCoA->DGAT2 TG Triglyceride (TG) DGAT1->TG Catalyzes DGAT2->TG Catalyzes PF04620110 This compound PF04620110->DGAT1 Inhibits

Caption: Final step of triglyceride synthesis catalyzed by DGAT1 and DGAT2.

Experimental Workflow for In Vitro Inhibition Assay

The diagram below outlines the key steps in the in vitro assay used to determine the inhibitory potency of this compound.

Assay_Workflow start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor prep_reaction Prepare Reaction Mix (DGAT1/2, DAG) prep_inhibitor->prep_reaction initiate_reaction Initiate Reaction (Add Radiolabeled Acyl-CoA) prep_reaction->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Lipid Extraction stop_reaction->extraction quantification Quantify Radiolabeled Triglyceride extraction->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the in vitro DGAT inhibition assay.

References

Unraveling the Cellular Impact of PF-04620110: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Diacylglycerol Acyltransferase-1 (DGAT1) inhibitor, PF-04620110, with alternative compounds across various cell types. The following sections detail its performance, supported by experimental data, and provide comprehensive methodologies for key experiments.

This compound is a potent and selective inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1][2] Its effects have been investigated in a range of cell types, revealing its potential in metabolic and inflammatory diseases. This guide will compare its activity with the DGAT2 inhibitor, PF-06424439, and another DGAT1 inhibitor, T-863, in hepatocytes, macrophages, intestinal cells, and breast cancer cells.

Performance Comparison in Different Cell Types

The efficacy of this compound and its counterparts varies depending on the cellular context and the specific DGAT enzymes expressed. The following tables summarize the quantitative data from comparative studies.

Hepatocytes (HepG2 Cells)

In the context of metabolic dysfunction-associated steatotic liver disease (MASLD), the inhibition of triglyceride synthesis in hepatocytes is a key therapeutic strategy. A study on HepG2 human hepatocellular carcinoma cells provides a direct comparison of this compound and the DGAT2 inhibitor PF-06424439.

InhibitorTargetConcentrationEffect on Triglyceride Content in PAOA-treated HepG2 cells
This compoundDGAT125 µMModerate reduction
PF-06424439DGAT225 µMModerate reduction
This compound + PF-06424439DGAT1/225 µM eachGreater reduction compared to single inhibitors

PAOA: Palmitic and Oleic Acids. Data adapted from a study on metabolic dysfunction-associated steatotic liver disease models.[1]

The combined inhibition of both DGAT1 and DGAT2 demonstrated a synergistic effect in reducing lipid accumulation in hepatocytes, suggesting that both enzymes play a role in triglyceride synthesis in these cells.[1]

Macrophages

Chronic inflammation is a hallmark of type 2 diabetes, and fatty acids can activate the NLRP3 inflammasome in macrophages. This compound has been shown to suppress this activation.

TreatmentCell TypeEffect on Fatty Acid-Induced NLRP3 Inflammasome Activation
This compoundBone Marrow-Derived Macrophages (BMDMs)Suppressed activation, inhibited K+ efflux and ASC speck formation
Genetic Inhibition of DGAT1Bone Marrow-Derived Macrophages (BMDMs)Suppressed NLRP3 inflammasome activation

Data from a study investigating the anti-inflammatory effects of this compound.[3][4]

These findings indicate that the anti-inflammatory effect of this compound in macrophages is directly linked to its inhibition of DGAT1.

Intestinal Cells (HT-29 and in vivo mouse models)

The intestine is a primary site for dietary fat absorption, a process heavily reliant on DGAT1.

InhibitorCell Line/ModelIC50 for Triglyceride Synthesis Inhibition
This compoundHT-298 nM
Compound 1 (another DGAT1 inhibitor)HT-2916 nM

Data from the discovery and characterization of this compound.[5]

In vivo studies in mice have shown that while individual inhibition of DGAT1 (with this compound) or DGAT2 (with PF-06424439) did not cause significant adverse effects, the simultaneous administration of both inhibitors led to severe watery diarrhea and intestinal barrier failure under a high-fat diet.[6] This highlights the critical and redundant roles of DGAT1 and DGAT2 in maintaining intestinal lipid homeostasis.

Breast Cancer Cells (MCF-7)

Lipid metabolism is increasingly recognized as a key player in cancer biology. In breast cancer cells, DGAT1 has been implicated in the formation of lipid droplets, which can serve as energy reservoirs for tumor growth.

InhibitorCell LineEffect on Lipid Droplets
T-863 (DGAT1 inhibitor)MCF-7Significantly decreased the total number of small and large lipid droplets
PF-06424439 (DGAT2 inhibitor)MCF-7Reduced lipid droplet formation

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

DGAT1_Inhibition_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets This compound This compound This compound->DGAT1

Caption: DGAT1 Inhibition by this compound.

Inflammasome_Activation_Workflow cluster_priming Priming Step cluster_activation Activation Step LPS LPS BMDMs BMDMs LPS->BMDMs Pro-IL-1β Pro-IL-1β BMDMs->Pro-IL-1β Caspase-1 Caspase-1 Pro-IL-1β->Caspase-1 Fatty Acids Fatty Acids NLRP3 Inflammasome NLRP3 Inflammasome Fatty Acids->NLRP3 Inflammasome NLRP3 Inflammasome->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β This compound This compound This compound->NLRP3 Inflammasome

Caption: NLRP3 Inflammasome Activation Workflow.

Experimental Protocols

Triglyceride Synthesis Inhibition Assay in HT-29 Cells

This protocol is adapted from the methodology used in the initial characterization of this compound.[5]

  • Cell Culture: HT-29 human colorectal adenocarcinoma cells are cultured in a suitable medium until confluent.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or other inhibitors for a specified time.

  • Lipid Challenge: A mixture of oleic acid and [14C]-glycerol is added to the culture medium.

  • Incubation: Cells are incubated for 5 hours to allow for the incorporation of the radioactive label into triglycerides.

  • Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., hexane/isopropanol).

  • Quantification: The amount of [14C]-labeled triglycerides is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Macrophage Inflammasome Activation Assay

This protocol is based on studies investigating the effect of this compound on fatty acid-induced inflammation.[3][4]

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.

  • Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: BMDMs are pre-treated with this compound.

  • Activation: Cells are then stimulated with a fatty acid, such as palmitic acid, to activate the NLRP3 inflammasome.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The levels of secreted IL-1β and IL-18 in the supernatant are measured by ELISA.

  • Cell Lysis and Western Blot: Cell lysates are prepared to analyze the cleavage of caspase-1 by Western blotting.

  • ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) speck formation can be visualized by immunofluorescence microscopy.

This guide provides a comparative overview of this compound's performance in different cellular contexts. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of DGAT1 inhibition.

References

A Cross-Study Validation of PF-04620110: A DGAT-1 Inhibitor for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of PF-04620110 with alternative therapies, supported by experimental data for researchers, scientists, and drug development professionals.

This compound is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] Developed by Pfizer, this compound has been investigated as a potential therapeutic agent for type 2 diabetes and obesity due to the role of DGAT-1 in lipid metabolism.[1][3] This guide provides a comprehensive cross-validation of the effects of this compound observed in multiple studies and compares its performance with alternative DGAT inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity of DGAT Inhibitors

CompoundTargetIC50 (nM)SelectivityReference
This compound Human DGAT-1 19 >100-fold vs. DGAT-2 and other lipid processing enzymes [1][3]
Rat DGAT-164[3]
HT-29 Cell TG Synthesis8[3]
AZD7687DGAT-1-Selective[4]
Ervogastat (PF-06865571)DGAT-2-Selective[5]
IONIS-DGAT2RxDGAT-2 (antisense)-Selective[6]

Table 2: Preclinical Efficacy of this compound in Rodent Models

SpeciesModelDose (mg/kg)EffectReference
RatAcute Lipid Challenge≥0.1 (oral)Statistically significant reduction in plasma triglyceride excursion[1][3]
Mouse (db/db)Diabetic Model0.3, 3, 15 (21 days)Significant reduction in hepatic triglycerides[4]
Mouse (HFD)Diet-Induced Obesity3 (4 weeks)Reduced plasma IL-1β and IL-18, and blood glucose levels[7]

Table 3: Clinical Efficacy and Safety of DGAT Inhibitors

CompoundTargetPhaseKey Efficacy FindingsCommon Adverse EventsReference
This compound DGAT-1 Phase 1 (Healthy Volunteers) Data on triglyceride and glucose lowering not publicly available in detail.Nausea, vomiting, diarrhea (common gastrointestinal events for the class)[5]
AZD7687DGAT-1Phase 1Dose-dependent reduction in postprandial triglycerides.Nausea, vomiting, diarrhea (led to discontinuation at higher doses)[4]
Ervogastat (PF-06865571)DGAT-2Phase 1Reduced liver fat in NAFLD patients.Well-tolerated safety profile.[5]
IONIS-DGAT2RxDGAT-2 (antisense)Phase 2Significant reduction in liver fat in NAFLD patients with type 2 diabetes.Well-tolerated.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams were generated.

DGAT1_Inhibition_Pathway cluster_GutLumen Gut Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Digestion Diacylglycerol Diacylglycerol (DAG) Fatty_Acids->Diacylglycerol Re-esterification Triglycerides Triglycerides (TG) Diacylglycerol->Triglycerides Acyl-CoA Chylomicrons Chylomicrons Triglycerides->Chylomicrons Circulating_TG Circulating Triglycerides Chylomicrons->Circulating_TG Secretion DGAT1 DGAT-1 DGAT1->Triglycerides Catalyzes PF04620110 This compound PF04620110->DGAT1 Inhibits

Mechanism of this compound in inhibiting triglyceride synthesis.

NLRP3_Inflammasome_Pathway Fatty_Acids Elevated Fatty Acids NLRP3_Activation NLRP3 Inflammasome Activation Fatty_Acids->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b_IL18 Mature IL-1β & IL-18 Caspase1->IL1b_IL18 Cleavage Inflammation Chronic Inflammation IL1b_IL18->Inflammation PF04620110 This compound PF04620110->NLRP3_Activation Suppresses Experimental_Workflow_Lipid_Challenge Start Fasted Rodents Dosing Oral Gavage: This compound or Vehicle Start->Dosing Lipid_Load Corn Oil Bolus Dosing->Lipid_Load 30 min post-dose Blood_Sampling Blood Sampling (Multiple Time Points) Lipid_Load->Blood_Sampling Analysis Plasma Triglyceride Measurement Blood_Sampling->Analysis

References

A Comparative Analysis of Pharmacological Inhibition and Genetic Knockout of DGAT-1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative effects of the DGAT-1 inhibitor PF-04620110 and genetic DGAT-1 knockout on lipid metabolism and related phenotypes.

This guide provides a comprehensive comparison of two key methodologies used to study the function of Diacylglycerol Acyltransferase-1 (DGAT-1), a critical enzyme in triglyceride synthesis. We will explore the pharmacological inhibition of DGAT-1 using the potent and selective inhibitor this compound, and the systemic effects of genetic DGAT-1 knockout. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Introduction to DGAT-1 and its Inhibition

Diacylglycerol Acyltransferase-1 (DGAT-1) is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] Its role in lipid metabolism has made it an attractive target for therapeutic interventions aimed at treating metabolic disorders such as obesity and type 2 diabetes.[3][4] Two primary approaches to investigate the physiological roles of DGAT-1 are through pharmacological inhibition with small molecules like this compound and through the study of genetic knockout models.

This compound is a potent, selective, and orally bioavailable inhibitor of DGAT-1.[4][5] It has been shown to effectively reduce plasma triglyceride levels in preclinical studies.[4]

Genetic DGAT-1 knockout in animal models, particularly mice, has provided invaluable insights into the systemic effects of long-term DGAT-1 deficiency. These mice exhibit a distinct metabolic phenotype characterized by resistance to diet-induced obesity and improved insulin sensitivity.[6][7]

Mechanism of Action: A Head-to-Head Comparison

Both this compound and genetic DGAT-1 knockout target the same enzyme, but their modes of action and the temporal nature of their effects differ significantly.

This compound acts as a competitive or non-competitive inhibitor, binding to the DGAT-1 enzyme and preventing its catalytic activity. This inhibition is acute and reversible, with the extent and duration of the effect dependent on the dose and pharmacokinetic properties of the compound.[4]

Genetic DGAT-1 knockout results in a complete and lifelong absence of the DGAT-1 protein. This leads to chronic adaptation and potential compensatory mechanisms involving other metabolic pathways.[6]

Figure 1. Conceptual difference between pharmacological inhibition and genetic knockout of DGAT-1.

Comparative Quantitative Data

The following tables summarize the key quantitative findings from studies investigating this compound and genetic DGAT-1 knockout.

ParameterThis compoundGenetic DGAT-1 KnockoutReference
In Vitro Potency IC50 = 19 nMNot Applicable[4]
Selectivity >1000-fold selective for DGAT-1 over DGAT-2Not Applicable[8]

Table 1: In Vitro Characteristics of this compound

ParameterAnimal ModelTreatment/ConditionResultReference
Plasma Triglycerides Rat0.1 mg/kg this compound + lipid challengeSignificant reduction in plasma triglyceride excursion[4]
Rat1 mg/kg this compound + lipid challengeSignificant reduction in plasma triglyceride excursion[4]
Rat10 mg/kg this compound + lipid challengeSignificant reduction in plasma triglyceride excursion[4]
Body Weight db/db mice10 mg/kg/day H128 (another DGAT-1 inhibitor) for 5 weeksReduced body weight gain[9]
DGAT-1 KO miceHigh-fat dietResistant to diet-induced obesity[6][7]
Insulin Sensitivity DGAT-1 KO miceHigh-fat dietIncreased insulin sensitivity[6][7]
Hepatic Steatosis db/db mice10 mg/kg/day H128 for 5 weeksImproved hepatic steatosis[9]
DGAT-1 KO miceHigh-fat dietProtected from hepatic steatosis[10]

Table 2: Comparative Effects on Metabolic Parameters in Animal Models

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the effects of this compound and DGAT-1 knockout.

In Vitro DGAT-1 Activity Assay

Objective: To determine the inhibitory potency of a compound on DGAT-1 enzyme activity.

Methodology:

  • Enzyme Source: Microsomes are prepared from cells overexpressing human DGAT-1.

  • Substrates: The reaction mixture includes [14C]-labeled oleoyl-CoA as the acyl donor and 1,2-dioleoyl-sn-glycerol as the acyl acceptor.

  • Incubation: The enzyme, substrates, and varying concentrations of the test compound (e.g., this compound) are incubated at 37°C.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[10]

start Start enzyme Prepare Microsomes (DGAT-1 source) start->enzyme reaction Set up Reaction: - Microsomes - [14C]oleoyl-CoA - Diacylglycerol - Inhibitor (e.g., this compound) enzyme->reaction incubation Incubate at 37°C reaction->incubation extraction Stop Reaction & Extract Lipids incubation->extraction tlc Separate Lipids by TLC extraction->tlc quantify Quantify Radioactivity in Triglyceride Band tlc->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Figure 2. Workflow for an in vitro DGAT-1 activity assay.

In Vivo Oral Lipid Tolerance Test

Objective: To assess the effect of DGAT-1 inhibition on postprandial plasma triglyceride levels.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Fasting: Animals are fasted overnight to establish a baseline.

  • Compound Administration: A single oral dose of the DGAT-1 inhibitor (e.g., this compound) or vehicle is administered.

  • Lipid Challenge: After a set period (e.g., 30-60 minutes), an oral bolus of a lipid source, such as corn oil, is given.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) post-lipid challenge.

  • Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between the treated and vehicle groups.[4]

Signaling Pathways and Cellular Effects

DGAT-1 plays a central role in the final step of triglyceride synthesis. Its inhibition or absence has cascading effects on lipid metabolism and cellular signaling.

cluster_pathway Triglyceride Synthesis Pathway cluster_downstream Downstream Consequences of Inhibition/Knockout Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglyceride Triglyceride (TG) Lipid_Droplet Lipid Droplet Formation Triglyceride->Lipid_Droplet DGAT1->Triglyceride Reduced_TG Reduced Triglyceride Synthesis Inhibition This compound or Genetic Knockout Inhibition->DGAT1 Reduced_LD Decreased Lipid Droplet Formation Reduced_TG->Reduced_LD Increased_DAG Potential Increase in DAG Reduced_TG->Increased_DAG Reduced_Obesity Resistance to Diet-Induced Obesity Reduced_TG->Reduced_Obesity Improved_Insulin Improved Insulin Sensitivity Reduced_TG->Improved_Insulin Altered_Signaling Altered Cellular Signaling (e.g., PKC activation) Increased_DAG->Altered_Signaling

Figure 3. Signaling pathway illustrating the role of DGAT-1 and the consequences of its inhibition or knockout.

Inhibition or knockout of DGAT-1 leads to a reduction in triglyceride synthesis and, consequently, decreased formation of lipid droplets. This can lead to an accumulation of diacylglycerol (DAG), a signaling molecule that can activate protein kinase C (PKC) and other pathways, potentially influencing insulin signaling. The overall systemic effect is a shift away from lipid storage and towards fatty acid oxidation, contributing to the observed phenotypes of resistance to diet-induced obesity and improved insulin sensitivity.[7]

Discussion and Conclusion

The comparative analysis of this compound and genetic DGAT-1 knockout reveals both similarities and key distinctions in their effects on lipid metabolism.

Similarities:

  • Both approaches lead to a reduction in triglyceride synthesis.

  • Both result in a beneficial metabolic phenotype in animal models, including resistance to diet-induced obesity and improved insulin sensitivity.[6][9]

Differences:

  • Temporal Effects: this compound induces an acute and reversible inhibition of DGAT-1, while genetic knockout causes a chronic and irreversible absence of the enzyme.

  • Compensatory Mechanisms: The lifelong absence of DGAT-1 in knockout models may lead to the development of compensatory metabolic pathways that might not be observed with acute pharmacological inhibition.

  • Off-Target Effects: While this compound is highly selective for DGAT-1, the possibility of off-target effects, however minimal, cannot be entirely excluded. Genetic knockout offers a more targeted approach to studying the specific role of the DGAT-1 gene.

References

Unveiling the In Vivo Power of PF-04620110: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of PF-04620110 against other lipid-lowering agents. The information is supported by experimental data to confirm its therapeutic potential.

This compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), an enzyme responsible for the final step in triglyceride synthesis.[1][2] Its inhibition is a promising strategy for treating metabolic diseases like obesity and type 2 diabetes.[1][2] In vivo studies have demonstrated the efficacy of this compound in reducing plasma triglyceride levels.[1][2][3]

Comparative Efficacy of Lipid-Lowering Agents

The following table summarizes the in vivo performance of this compound in comparison to other DGAT inhibitors.

CompoundTargetAnimal ModelKey FindingsReference
This compound DGAT-1Sprague-Dawley RatsOral administration at ≥0.1 mg/kg significantly reduced plasma triglyceride levels after a lipid challenge. Showed 100% oral bioavailability.[1]
This compound DGAT-1 / NLRP3 InflammasomeC57BL/6J MiceSuppressed high-fat diet-induced production of IL-1β and IL-18, indicating anti-inflammatory effects.[4]
AZD7687 DGAT-1Humans (overweight/obese men)Dose-dependent reductions in postprandial serum triglycerides were observed. However, significant gastrointestinal side effects, including diarrhea, were reported at doses >5 mg/day.[5]
PF-06424439 DGAT-2MiceWhen administered with this compound, it drastically decreased intestinal triglyceride secretion and accumulation. On its own, it did not induce the same phenotypic changes.[6]
IONIS-DGAT2Rx DGAT-2Humans (type 2 diabetes and NAFLD)Showed efficacy in reducing liver fat.[7]

Experimental Protocols

Rat Triglyceride Tolerance Test for this compound

This experiment was designed to evaluate the in vivo efficacy of this compound in an acute lipid challenge model.[1]

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Groups:

    • Vehicle control (0.5% methylcellulose)

    • This compound at 0.1 mg/kg

    • This compound at 1 mg/kg

    • This compound at 10 mg/kg

    • (n=7 per group)

  • Procedure:

    • Rats were orally administered with either the vehicle or one of the this compound doses.[1]

    • 30 minutes after the initial treatment, a corn oil bolus was administered.[1]

    • Blood samples for triglyceride and pharmacokinetic analyses were collected at 1, 2, and 4 hours post-lipid challenge.[1]

  • Endpoint: Measurement of plasma triglyceride excursion.[1]

  • Results: All three doses of this compound produced a statistically significant reduction in plasma triglyceride excursion at 2 hours, bringing the levels close to those before the lipid load.[1]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the DGAT-1 signaling pathway and the experimental workflow of the rat triglyceride tolerance test.

DGAT1_Signaling_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes This compound This compound This compound->DGAT1 Inhibits

DGAT-1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Grouping Vehicle Control This compound (0.1, 1, 10 mg/kg) Dosing Oral Administration of This compound or Vehicle Lipid_Challenge Corn Oil Bolus (30 mins post-dosing) Dosing->Lipid_Challenge Blood_Sampling Blood Collection at 1, 2, and 4 hours Lipid_Challenge->Blood_Sampling Measurement Measure Plasma Triglyceride Levels Blood_Sampling->Measurement

Workflow for the Rat Triglyceride Tolerance Test.

References

Independent Investigations of PF-04620110: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from independent research utilizing PF-04620110, a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1). The information is compiled from various studies to offer a comprehensive overview of its biological activities and to compare its performance with alternative DGAT inhibitors.

Performance and Efficacy of this compound

This compound is a well-characterized, orally bioavailable inhibitor of DGAT-1 with an IC50 of 19 nM.[1][2][3] Its primary mechanism of action is the inhibition of the final step in triglyceride synthesis.[2][3] This activity has been independently verified and explored in various preclinical and clinical settings.

In Vitro Efficacy

Independent studies have consistently demonstrated the potent inhibitory effect of this compound on DGAT-1 activity and triglyceride synthesis in cell-based assays.

ParameterCell LineConcentrationEffectSource
Triglyceride Synthesis InhibitionHT-29IC50 of 8 nMInhibition of triglyceride synthesis[1]
NLRP3 Inflammasome ActivationBMDMs-Suppresses fatty acid-induced activation[4]
Viral-Induced Lipid Droplet ProductionHEK293T-ACE210 µMPrevents increase in lipid droplets[5]
In Vivo Efficacy

Animal studies have corroborated the in vitro findings, showcasing the ability of this compound to modulate lipid metabolism and related inflammatory responses.

Animal ModelDosageRouteKey FindingsSource
Rat≥0.1 mg/kgp.o.Reduction in plasma triglyceride levels following a lipid challenge[1][2][3]
Mouse (High-Fat Diet)--Suppression of HFD-derived IL-1β and IL-18 production and blood glucose levels[4]
Mouse10 mg/kgp.o.Increased postprandial plasma glucagon-like peptide-1 (GLP-1) levels[6]

Comparison with Alternative DGAT Inhibitors

This compound's effects have been compared to other inhibitors targeting triglyceride synthesis, notably DGAT-2 inhibitors. While both DGAT-1 and DGAT-2 catalyze the same final step in triglyceride synthesis, their inhibitors exhibit distinct pharmacological profiles and physiological effects.

A key differentiator is the gastrointestinal side effects observed with DGAT-1 inhibition. Clinical data from Phase I trials of this compound in healthy volunteers revealed common gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which have limited its further clinical development.[7] In contrast, DGAT-2 inhibitors are being explored for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[8][9]

FeatureThis compound (DGAT-1 Inhibitor)Ervogastat (PF-06865571) (DGAT-2 Inhibitor)IONIS-DGAT2Rx (Antisense DGAT-2 Inhibitor)
Primary Target DGAT-1DGAT-2DGAT-2
Therapeutic Indication (Investigated) Type 2 Diabetes, ObesityNon-alcoholic fatty liver disease (NAFLD)NAFLD, NASH
Reported Side Effects Nausea, vomiting, diarrhea--
Clinical Development Status Limited further development due to GI side effectsPhase I trials completedPhase 2 trial completed

Experimental Protocols

In Vitro DGAT-1 Inhibition Assay

The inhibitory activity of this compound on recombinant human, rat, and mouse DGAT-1 can be determined by measuring the incorporation of a radiolabeled substrate into triglycerides.

Protocol:

  • Incubate recombinant DGAT-1 enzyme with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding [3H]n-decanoyl Coenzyme A and diacylglycerol (DG).

  • After a defined incubation period, stop the reaction.

  • Extract the lipids and separate them using thin-layer chromatography.

  • Quantify the amount of radiolabeled triglyceride formed to determine the extent of inhibition and calculate the IC50 value.[6]

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of this compound on triglyceride synthesis in a cellular context.

Protocol:

  • Culture intestinal-derived HT-29 cells.

  • Pre-incubate the cells with different concentrations of this compound.

  • Add [3H]-glycerol to the culture medium.

  • After incubation, lyse the cells and extract the lipids.

  • Separate the lipids by thin-layer chromatography and quantify the incorporation of [3H]-glycerol into triglycerides.[6]

In Vivo Triglyceride Tolerance Test in Rats

This protocol assesses the in vivo efficacy of this compound in reducing postprandial hypertriglyceridemia.

Protocol:

  • Fast Sprague-Dawley rats overnight.

  • Administer this compound or vehicle orally.

  • After 30 minutes, administer a bolus of corn oil via oral gavage.

  • Collect blood samples at specified time points (e.g., 0, 1, 2, and 4 hours) post-lipid challenge.

  • Measure plasma triglyceride concentrations to evaluate the effect of the inhibitor.[2]

Signaling Pathways and Experimental Workflows

DGAT1_Inhibition_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT-1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglycerides (TG) DGAT1->TG Catalyzes PF04620110 This compound PF04620110->DGAT1 Inhibits Lipid_Droplets Lipid Droplet Formation TG->Lipid_Droplets Plasma_TG Plasma TG Levels TG->Plasma_TG NLRP3 NLRP3 Inflammasome Lipid_Droplets->NLRP3 Activates Inflammation Inflammation (IL-1β, IL-18) NLRP3->Inflammation

Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis and inflammation.

Experimental_Workflow_In_Vivo Start Start: Fasted Animal Model (e.g., Rat or Mouse) Dosing Oral Administration: This compound or Vehicle Start->Dosing Challenge Lipid Challenge (e.g., Corn Oil Gavage) Dosing->Challenge Blood_Collection Serial Blood Sampling Challenge->Blood_Collection Analysis Measure Plasma Parameters: - Triglycerides - GLP-1 - Cytokines Blood_Collection->Analysis Endpoint Endpoint: Assess Efficacy Analysis->Endpoint

Caption: General workflow for in vivo evaluation of this compound.

References

A Head-to-Head Battle for DGAT-1 Inhibition: PF-04620110 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic diseases, oncology, and related fields, the precise modulation of Diacylglycerol O-Acyltransferase 1 (DGAT-1) activity is a critical experimental need. This enzyme plays a pivotal role in the final step of triglyceride synthesis, making it a key target for understanding and potentially treating conditions like obesity, type 2 diabetes, and certain cancers.[1][2][3] Two powerful tools have emerged for inhibiting DGAT-1 function in the laboratory: the selective small molecule inhibitor PF-04620110 and the gene-silencing technique of siRNA knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific research questions.

At a Glance: Comparing Two Key Methodologies

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown of DGAT-1
Mechanism of Action Potent and selective, reversible, competitive inhibition of the DGAT-1 enzyme's active site.[2][3][4]Post-transcriptional gene silencing by targeted degradation of DGAT-1 mRNA.[5]
Mode of Delivery Direct addition to cell culture media or oral gavage for in vivo studies.[2][4]Transfection into cells using lipid-based reagents or electroporation.[5][6]
Onset and Duration Rapid onset of action (minutes to hours), with duration dependent on compound half-life and metabolism. Reversible upon removal.Slower onset (typically 24-72 hours to achieve maximal knockdown), with effects lasting for several days depending on cell division rate and siRNA stability.[5]
Specificity Highly selective for DGAT-1 over DGAT-2 and a broad panel of other enzymes.[2][4] However, potential for off-target effects at high concentrations.Highly sequence-specific to the target DGAT-1 mRNA. Potential for off-target effects due to partial complementarity with other mRNAs.[7]
Typical Efficacy IC50 of ~19 nM for DGAT-1 inhibition.[2][3][4]Knockdown efficiency can vary (e.g., 41.6% to over 77.5%) depending on the siRNA sequence, cell type, and transfection efficiency.[5][8]
Key Advantages Ease of use, rapid and reversible action, dose-dependent control of inhibition.High specificity for the target gene product, long-lasting effects from a single treatment.
Key Disadvantages Potential for off-target pharmacological effects, requires continuous presence for sustained inhibition.Requires optimization of transfection protocols, potential for off-target gene silencing, slower to take effect, and can induce cellular stress responses.

Delving into the Data: A Quantitative Comparison

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and DGAT-1 siRNA. It is important to note that these data are collated from different studies with varying experimental conditions, and direct comparisons should be made with caution.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationResultReference
DGAT-1 Inhibition (IC50)Not specified (enzymatic assay)19 nM50% inhibition of DGAT-1 activity[2][3][4]
Triglyceride Synthesis Inhibition (IC50)HT-298 nM50% reduction in triglyceride synthesis[4]
NLRP3 Inflammasome ActivationBone marrow-derived macrophages (BMDMs)10 µMSuppression of fatty acid-induced activation[9]

Table 2: Efficacy of siRNA-mediated DGAT-1 Knockdown

ParameterCell LinesiRNA DetailsResultReference
DGAT-1 mRNA KnockdownBovine Mammary Epithelial CellsshRNA vector41.6% reduction in mRNA levels[5]
DGAT-1 Protein KnockdownBovine Mammary Epithelial CellsshRNA vectorSignificant downregulation of protein expression[5]
Intracellular Triglyceride ContentBovine Mammary Epithelial CellsshRNA vectorSignificant decrease in triglyceride content[5]
DGAT-1 mRNA KnockdownBovine PreadipocytessiRNA-DGAT1-115777.5% reduction in mRNA levels[8]

Visualizing the Approaches

To further clarify the mechanisms and workflows, the following diagrams are provided.

DGAT1_Signaling_Pathway Diacylglycerol (DAG) Diacylglycerol (DAG) DGAT-1 DGAT-1 Diacylglycerol (DAG)->DGAT-1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT-1 Triglyceride (TG) Triglyceride (TG) DGAT-1->Triglyceride (TG) Lipid Droplet Formation Lipid Droplet Formation Triglyceride (TG)->Lipid Droplet Formation

DGAT-1 Catalyzes the Final Step in Triglyceride Synthesis.

Experimental_Workflows cluster_PF04620110 This compound Workflow cluster_siRNA siRNA Knockdown Workflow A1 Prepare this compound Stock Solution A2 Add to Cell Culture Medium at Desired Concentration A1->A2 A3 Incubate for a Defined Period (e.g., 1-24 hours) A2->A3 A4 Assay for DGAT-1 Inhibition and Downstream Effects A3->A4 B1 Design or Select Validated DGAT-1 siRNA B2 Transfect Cells with siRNA using a Transfection Reagent B1->B2 B3 Incubate for 24-72 hours to Allow for mRNA Degradation B2->B3 B4 Assay for DGAT-1 Knockdown and Phenotypic Changes B3->B4

Comparative Experimental Workflows.

Logical_Comparison cluster_Inhibitor This compound (Inhibitor) cluster_siRNA siRNA Knockdown Target DGAT-1 Inhibitor_Action Directly Binds and Inhibits Enzyme Activity Target->Inhibitor_Action Pharmacological siRNA_Action Degrades DGAT-1 mRNA Target->siRNA_Action Genetic Inhibitor_Effect Rapid and Reversible Inhibition Inhibitor_Action->Inhibitor_Effect siRNA_Effect Prevents Protein Synthesis siRNA_Action->siRNA_Effect siRNA_Outcome Sustained Reduction of Enzyme Levels siRNA_Effect->siRNA_Outcome

Conceptual Differences in Targeting DGAT-1.

Detailed Experimental Protocols

This compound Treatment Protocol (In Vitro)

  • Preparation of Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 nM to 10 µM). Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as enzymatic assays, lipid quantification, or protein analysis.

siRNA Knockdown Protocol for DGAT-1 (General)

  • siRNA Preparation: Obtain pre-designed and validated siRNA molecules targeting DGAT-1. Resuspend the lyophilized siRNA in RNase-free buffer to a stock concentration of, for example, 20 µM.

  • Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to achieve 30-50% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the DGAT-1 siRNA in an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

  • Analysis: After the incubation period, harvest the cells to assess knockdown efficiency (via qPCR or Western blot) and perform phenotypic assays.

Choosing the Right Tool for the Job

The decision to use this compound or siRNA knockdown for DGAT-1 inhibition depends heavily on the specific experimental goals.

  • For acute, dose-dependent, and reversible inhibition studies, this compound is the superior choice. Its rapid action is ideal for investigating the immediate cellular consequences of DGAT-1 inhibition.

  • For studies requiring long-term and highly specific suppression of DGAT-1 expression, siRNA knockdown is more appropriate. This method is particularly useful for elucidating the roles of DGAT-1 in chronic processes and for validating phenotypes observed with small molecule inhibitors.

References

A Comparative Guide to the Metabolic Effects of PF-04620110 and Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of PF-04620110, a novel Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, with established lipid-lowering agents. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development professionals.

Overview of Mechanisms of Action

The landscape of lipid-lowering therapeutics is diverse, with agents targeting various pathways of lipid metabolism. This compound introduces a distinct mechanism focused on triglyceride synthesis.

  • This compound: A potent and selective inhibitor of DGAT-1, an enzyme that catalyzes the final step in triglyceride biosynthesis.[1][2][3][4] By inhibiting DGAT-1, this compound primarily aims to reduce triglyceride levels.[1][2][3][4] DGAT-1 knockout mice have shown resistance to diet-induced obesity and increased insulin sensitivity, suggesting a potential role for its inhibitors in treating type 2 diabetes and obesity.[3][4]

  • Statins (e.g., Atorvastatin): Competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5][6][7] This leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol (LDL-C) from the circulation.[5][6][7]

  • Fibrates (e.g., Fenofibrate, Gemfibrozil): Act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα).[8][9] Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting in decreased triglyceride levels and a modest increase in HDL cholesterol (HDL-C).[8][10][11][12]

  • Ezetimibe: Selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[13][14] This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors and subsequent lowering of LDL-C.[13]

  • PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab): Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9).[15] PCSK9 normally promotes the degradation of LDL receptors.[15] By inhibiting PCSK9, these agents increase the number of LDL receptors on the surface of hepatocytes, leading to a significant reduction in LDL-C levels.[15][16]

Comparative Metabolic Effects: A Tabular Summary

The following tables summarize the quantitative effects of this compound and other lipid-lowering agents on key metabolic parameters as reported in various studies. It is important to note that these values are not from direct head-to-head comparative trials and may vary based on patient population, dosage, and study duration.

Table 1: Effects on Lipid Profile

Drug ClassAgentLDL-CHDL-CTriglycerides (TG)
DGAT-1 Inhibitor This compound--↓↓↓ (Significant reduction post-lipid challenge)[1][3]
Statins Atorvastatin↓↓↓ (Dose-dependent reduction)[5][6][7]↑ (Modest increase)[5][6][7]↓ (Dose-dependent reduction)[5][6][7]
Fibrates Fenofibrate↓ (Variable, may increase in hypertriglyceridemia)[17]↑↑ (Significant increase)[17][18]↓↓↓ (Significant reduction)[17][18]
Gemfibrozil↓ (Variable)↑↑ (Significant increase)[10]↓↓↓ (Significant reduction)[10]
Cholesterol Absorption Inhibitor Ezetimibe↓↓ (When added to statin)[13]↑ (Modest increase)[13]↓ (Modest reduction)[13]
PCSK9 Inhibitors Alirocumab/Evolocumab↓↓↓↓ (Profound reduction)[15][19]↑ (Modest increase)↓ (Modest reduction)

Arrow count is indicative of the relative magnitude of the effect.

Table 2: Other Notable Metabolic Effects

Drug ClassAgentEffects on Glucose MetabolismEffects on InflammationOther Pleiotropic Effects
DGAT-1 Inhibitor This compoundImproved insulin sensitivity and reduced blood glucose in preclinical models and early studies.[2][3][20]Suppresses fatty acid-induced NLRP3 inflammasome activation.[20]Potential for weight loss.[3]
Statins AtorvastatinPotential for increased risk of new-onset diabetes with high-dose therapy.[21]Reduction in C-reactive protein (CRP).Improved endothelial function, antioxidant effects.
Fibrates FenofibrateMay improve insulin sensitivity.[22]Reduction in CRP.[17]Reduction in serum uric acid.[23]
GemfibrozilDoes not significantly affect insulin sensitivity to glucose.[24]--
Cholesterol Absorption Inhibitor EzetimibeMay improve insulin resistance and reduce adipocyte inflammation in some studies.[21]Reduction in adipocytic inflammation.[21]-
PCSK9 Inhibitors Alirocumab/EvolocumabGenerally neutral effect on glucose metabolism in major clinical trials, though some studies suggest a modest increase in glycemia.[16][19]Potential beneficial effects on metabolic-associated fatty liver disease (MAFLD).[25][26]-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (DGAT-1 Inhibition)

DGAT1_Inhibition Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes PF04620110 This compound PF04620110->DGAT1 VLDL_Assembly VLDL Assembly Triglycerides->VLDL_Assembly

Caption: Mechanism of this compound in inhibiting triglyceride synthesis.

Comparative Signaling Pathways of Lipid-Lowering Agents

Lipid_Lowering_Mechanisms cluster_Statin Statins (e.g., Atorvastatin) cluster_Fibrate Fibrates (e.g., Fenofibrate) cluster_Ezetimibe Ezetimibe cluster_PCSK9i PCSK9 Inhibitors HMG_CoA_Reductase HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Statin Atorvastatin Statin->HMG_CoA_Reductase LDL_Receptor_Upregulation LDL Receptor Upregulation Cholesterol_Synthesis->LDL_Receptor_Upregulation leads to PPARa PPARα Gene_Expression ↑ LPL, ↑ Fatty Acid Oxidation PPARa->Gene_Expression Fibrate Fenofibrate Fibrate->PPARa Triglyceride_Clearance ↑ Triglyceride Clearance Gene_Expression->Triglyceride_Clearance NPC1L1 NPC1L1 Cholesterol_Absorption Intestinal Cholesterol Absorption NPC1L1->Cholesterol_Absorption mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 PCSK9 PCSK9 LDL_Receptor_Degradation LDL Receptor Degradation PCSK9->LDL_Receptor_Degradation PCSK9i PCSK9 Inhibitor PCSK9i->PCSK9

Caption: Simplified mechanisms of action for major classes of lipid-lowering drugs.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of typical methodologies used in the evaluation of these lipid-lowering agents.

In Vivo Assessment of this compound in Rodent Models
  • Objective: To determine the effect of this compound on plasma triglyceride levels following a lipid challenge.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted overnight.

    • A baseline blood sample is collected.

    • Animals are orally administered with either vehicle (e.g., 5% methylcellulose) or this compound at varying doses (e.g., 0.1, 1, 10 mg/kg).

    • After a set time (e.g., 30 minutes), an oral lipid challenge (e.g., corn oil) is administered.

    • Blood samples are collected at various time points post-lipid challenge (e.g., 1, 2, 4 hours).

    • Plasma is isolated, and triglyceride concentrations are measured using a commercial assay kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated and compared between vehicle and this compound-treated groups.[3]

Assessment of Statin Efficacy in Humans
  • Objective: To evaluate the percentage change in LDL-C from baseline after treatment with a statin.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Individuals with hypercholesterolemia.

  • Procedure:

    • After a screening and washout period, baseline lipid profiles are determined after an overnight fast.

    • Participants are randomized to receive either a placebo or a specific dose of a statin (e.g., atorvastatin 10 mg/day) for a defined period (e.g., 6 weeks).

    • Fasting blood samples are collected at the end of the treatment period.

    • LDL-C, HDL-C, total cholesterol, and triglycerides are measured.

  • Data Analysis: The mean percentage change in LDL-C from baseline is calculated for both the statin and placebo groups and compared using appropriate statistical tests.

Evaluation of Fibrate Effects on Lipid Metabolism
  • Objective: To investigate the effects of a fibrate on triglyceride and HDL-C metabolism.

  • Study Design: Crossover study in patients with hypertriglyceridemia.

  • Procedure:

    • Participants undergo a baseline metabolic study after a stabilization period on a controlled diet.

    • A stable isotope tracer (e.g., deuterated leucine) is infused to measure the kinetics of apolipoproteins (e.g., ApoA-I in HDL, ApoB in VLDL).

    • Participants are then treated with a fibrate (e.g., fenofibrate 200 mg/day) for a specified duration (e.g., 8 weeks).

    • The metabolic study with tracer infusion is repeated.

  • Data Analysis: The fractional catabolic rate (FCR) and production rate (PR) of the apolipoproteins are calculated from the tracer enrichment data to determine the mechanism of lipid changes (i.e., increased clearance vs. decreased production).

Conclusion

This compound represents a novel approach to lipid management by directly targeting triglyceride synthesis through DGAT-1 inhibition. Its metabolic profile, particularly its potent triglyceride-lowering effect and potential benefits for glucose metabolism, distinguishes it from other classes of lipid-lowering agents. While statins and PCSK9 inhibitors are the cornerstones for LDL-C reduction, and fibrates are primarily used for hypertriglyceridemia, this compound may offer a new therapeutic option, especially for patients with severe hypertriglyceridemia and metabolic syndrome. Further clinical trials are necessary to fully elucidate its comparative efficacy and safety profile against established therapies.

References

Comparative Analysis of PF-04620110's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Groton, CT – November 20, 2025 – This guide provides a comprehensive comparison of the anti-inflammatory properties of PF-04620110, a selective Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, with alternative anti-inflammatory agents. The primary focus is on its recently discovered role in modulating the NLRP3 inflammasome pathway, a key driver in sterile inflammation associated with metabolic diseases. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and methodologies.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects by selectively suppressing the fatty acid-induced activation of the NLRP3 inflammasome.[1] This novel mechanism positions this compound as a potential therapeutic agent for chronic inflammatory conditions linked to metabolic dysregulation. This guide will compare its efficacy with other compounds targeting similar inflammatory pathways, including other DGAT inhibitors and direct NLRP3 inflammasome inhibitors.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of DGAT-1, an enzyme responsible for the final step in triglyceride synthesis.[2][3] Its anti-inflammatory action is not a primary result of its DGAT-1 inhibition but rather a downstream consequence. In the context of metabolic stress, excess fatty acids can trigger the activation of the NLRP3 inflammasome in macrophages. This compound, by inhibiting DGAT-1, reduces triglyceride synthesis, which in turn suppresses potassium (K+) efflux and the subsequent formation of the ASC speck, a critical step in NLRP3 inflammasome assembly.[1] This leads to a reduction in the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Notably, this compound's inhibitory action is specific to the NLRP3 inflammasome and does not affect the NLRC4 or AIM2 inflammasome pathways.[1]

PF-04620110_Mechanism_of_Action cluster_0 Macrophage Fatty Acids Fatty Acids DGAT-1 DGAT-1 Fatty Acids->DGAT-1 Activates Triglyceride Synthesis Triglyceride Synthesis DGAT-1->Triglyceride Synthesis Catalyzes This compound This compound This compound->DGAT-1 Inhibits K+ Efflux K+ Efflux Triglyceride Synthesis->K+ Efflux Promotes NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly K+ Efflux->NLRP3 Inflammasome Assembly Triggers Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation IL-1β / IL-18 Release IL-1β / IL-18 Release Caspase-1 Activation->IL-1β / IL-18 Release Cleaves pro-forms to active forms

Caption: this compound Signaling Pathway.

Comparative Efficacy

The anti-inflammatory efficacy of this compound is compared with other DGAT inhibitors and direct NLRP3 inflammasome inhibitors. The following tables summarize the available quantitative data.

Table 1: Comparison with other DGAT Inhibitors

CompoundTarget(s)Key Anti-Inflammatory DataTolerability
This compound DGAT-1 Dose-dependent suppression of fatty acid-induced IL-1β and IL-18 secretion in macrophages.[1] Gastrointestinal side effects reported in clinical trials.[4]
Ervogastat (PF-06865571)DGAT-2Investigated for NASH, a disease with a significant inflammatory component; shown to reduce liver fat.[5][6][7][8] Preclinical studies suggest improvements in markers of inflammation and fibrosis.[9]Generally well-tolerated in clinical trials.[10]
Clesacostat (PF-05221304) & ErvogastatACC & DGAT-2Combination therapy improved markers of inflammation and fibrosis in preclinical models of NASH.[9]Favorable safety and tolerability profile in a Phase 2a clinical study.[5]

Table 2: Comparison with Direct NLRP3 Inflammasome Inhibitors

CompoundTargetIn Vitro IL-1β Inhibition (IC50)Key Clinical Findings
This compound DGAT-1 (indirect NLRP3 inhibition) Dose-dependent inhibition observed.[1] Phase I trials completed for metabolic indications.[11]
MCC950NLRP3~7.5 nM (mouse BMDM), ~8.1 nM (human MDM)[12]Development halted due to liver toxicity in Phase II.[13]
OLT1177 (Dapansutrile)NLRP3~1 nM (J774 macrophages)[14]Reduced circulating IL-1β and IL-6 in a Phase 2 trial for gout flares.[2]
ZYIL1 (Usnoflast)NLRP310-13 nM (THP-1 cells), 4.5 nM (hPBMCs)[15]Showed >90% ex vivo IL-1β inhibition in Phase 1.[16] Positive proof-of-concept in a Phase 2 trial for CAPS.
GDC-2394NLRP30.40 µM (human whole blood), 0.10 µM (mouse whole blood)Showed near-complete inhibition of IL-1β and IL-18 in a Phase 1 trial, but development was stopped due to drug-induced liver injury.[1]

Experimental Protocols

Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method to assess the potency of a compound in inhibiting the NLRP3 inflammasome in macrophages.

1. Cell Culture and Priming:

  • Culture murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells differentiated into macrophages.

  • Seed cells in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere.

  • Prime the cells with lipopolysaccharide (LPS) at a concentration of 200-500 ng/mL for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

2. Compound Incubation:

  • After priming, remove the LPS-containing medium and replace it with fresh medium containing the test compound (e.g., this compound) at various concentrations.

  • Incubate for 1 hour to allow for cell penetration and target engagement.

3. NLRP3 Inflammasome Activation:

  • Add a second stimulus to activate the NLRP3 inflammasome. Common activators include:

    • ATP (2-5 mM) for 30-45 minutes.

    • Nigericin (5-20 µM) for 45-60 minutes.

4. Sample Collection and Analysis:

  • After the activation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Analyze the concentration of secreted IL-1β and IL-18 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell lysates can also be prepared to measure the levels of pro-IL-1β and caspase-1 by Western blot to assess the extent of processing and activation.

5. Data Interpretation:

  • Compare the levels of secreted cytokines in compound-treated wells to vehicle-treated control wells to determine the percentage of inhibition.

  • Plot a dose-response curve to calculate the IC50 value of the test compound.

Experimental_Workflow cluster_workflow In Vitro NLRP3 Inhibition Assay start Start: Macrophage Seeding priming Step 1: Priming with LPS (3-4h) start->priming treatment Step 2: Incubate with Test Compound (1h) priming->treatment activation Step 3: Activation with ATP or Nigericin (30-60 min) treatment->activation collection Step 4: Collect Supernatant activation->collection analysis Step 5: Cytokine Measurement (ELISA) collection->analysis end End: Determine IC50 analysis->end

Caption: Experimental Workflow Diagram.

Logical Relationships of Compared Compounds

The compounds discussed in this guide can be categorized based on their mechanism of action in relation to the inflammatory pathway.

Logical_Relationships cluster_targets Therapeutic Targets cluster_compounds Compounds Lipid Metabolism Lipid Metabolism NLRP3 Inflammasome NLRP3 Inflammasome Lipid Metabolism->NLRP3 Inflammasome Modulates This compound This compound This compound->Lipid Metabolism Directly Inhibits (DGAT-1) Ervogastat Ervogastat Ervogastat->Lipid Metabolism Directly Inhibits (DGAT-2) MCC950 MCC950 MCC950->NLRP3 Inflammasome Directly Inhibits OLT1177 OLT1177 OLT1177->NLRP3 Inflammasome Directly Inhibits ZYIL1 ZYIL1 ZYIL1->NLRP3 Inflammasome Directly Inhibits

Caption: Logical Relationships of Compounds.

Conclusion

This compound presents a unique, indirect mechanism for inhibiting the NLRP3 inflammasome through the modulation of lipid metabolism. This dual functionality as a DGAT-1 inhibitor and an anti-inflammatory agent makes it a compelling candidate for further investigation in the context of metabolically-driven inflammatory diseases. While direct NLRP3 inhibitors show high potency, their development has been challenged by safety and tolerability issues. The anti-inflammatory profile of this compound, coupled with a deeper understanding of its therapeutic window, could pave the way for novel treatment strategies for a range of chronic inflammatory conditions. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these different approaches.

References

Safety Operating Guide

Proper Disposal of PF-04620110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the handling and disposal of PF-04620110, a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1). Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Protocols

When handling this compound, it is imperative to follow standard laboratory safety procedures. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent accidental spills or degradation. The following table summarizes the recommended storage conditions based on the compound's form.

FormStorage TemperatureStabilitySpecial Instructions
Lyophilized Powder -20°CUp to 36 monthsKeep desiccated.
In Solution -20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles to prevent loss of potency.

Disposal Procedures for this compound

While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed disposal instructions, the following are general best-practice procedures for the disposal of research-grade chemical compounds of this nature. These guidelines are based on established protocols for laboratory chemical waste management.[1][2][3][4][5][6][7][8][9]

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. [2][3][7] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Segregate solid waste (e.g., contaminated consumables, unused powder) from liquid waste (e.g., solutions in solvents like DMSO).[2]

  • Halogenated and non-halogenated solvent wastes should generally be collected separately.[3][6][7]

Step 2: Container Selection and Labeling

  • Use appropriate, leak-proof, and chemically compatible containers for waste collection.[1][2][3][6] For solutions of this compound in organic solvents, a high-density polyethylene (HDPE) or glass container is typically suitable.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Include the concentration and solvent if it is a solution.

  • Keep waste containers securely closed except when adding waste.[1][3]

Step 3: On-site Accumulation and Storage

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[1]

  • Ensure secondary containment (such as a spill tray) is in place to contain any potential leaks.[2]

Step 4: Disposal Pathway

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1][4] This compound's ecotoxicity has not been fully characterized, and discharge into the sanitary sewer system is not permissible.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[1] They will ensure that the waste is managed and disposed of in accordance with all federal, state, and local regulations.

Step 5: Decontamination and Empty Container Disposal

  • Decontaminate any labware that has come into contact with this compound by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5][7] The rinsate from this process must also be collected as hazardous waste. Once properly decontaminated, the defaced container may be disposed of as regular lab glass or plastic, in accordance with institutional policies.

Experimental Workflow: Inhibition of Triglyceride Synthesis

This compound acts as a potent inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), a key enzyme in the triglyceride synthesis pathway. The following diagram illustrates the logical flow of this pathway and the point of inhibition by this compound.

DGAT1_Pathway Glycerol3Phosphate Glycerol-3-Phosphate LysophosphatidicAcid Lysophosphatidic Acid Glycerol3Phosphate->LysophosphatidicAcid AcylCoA1 Acyl-CoA AcylCoA1->LysophosphatidicAcid AcylCoA2 Acyl-CoA PhosphatidicAcid Phosphatidic Acid LysophosphatidicAcid->PhosphatidicAcid AcylCoA2->PhosphatidicAcid AcylCoA3 Acyl-CoA Diacylglycerol Diacylglycerol (DAG) PhosphatidicAcid->Diacylglycerol Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride DGAT-1 AcylCoA3->Triglyceride DGAT1 DGAT-1 PF04620110 This compound PF04620110->DGAT1 Inhibits

Caption: Triglyceride synthesis pathway and inhibition by this compound.

References

Personal protective equipment for handling PF-04620110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of PF-04620110.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective DGAT-1 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential when working with this compound.

Compound Identification and Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Weight 396.44 g/mol [1]
Formula C₂₁H₂₄N₄O₄[1][2]
CAS Number 1109276-89-2[2]
Appearance White to off-white solidMedchemExpress
IC₅₀ (DGAT-1) 19 nM[1][3][4]
Solubility Soluble to 20 mM in DMSOTocris Bioscience
1 mg/mL in DMSO[2]
0.2 mg/mL in DMF[2]
0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1)[2]
Storage Store at +4°C[1]
Stock solution: -20°C for 1 year, -80°C for 2 years[3]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its form as a fine powder, appropriate personal protective equipment must be worn at all times to prevent inhalation, ingestion, and skin contact.[5] The required level of PPE depends on the procedure being performed.

ProcedureRequired Personal Protective Equipment (PPE)
Handling of closed containers (e.g., transport, inventory) - Standard laboratory coat- Safety glasses- Nitrile gloves
Weighing and preparing solutions of the solid compound - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant clothing (e.g., disposable coveralls)- Double-gloving with nitrile gloves- Safety goggles or a face shield
Handling of solutions - Laboratory coat- Safety glasses with side shields- Nitrile gloves

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store the compound in a designated, well-ventilated, and secure area at +4°C for the solid form.[1]

  • For stock solutions, store at -20°C for up to one year or -80°C for up to two years.[3]

Weighing and Solution Preparation: All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Preparation: Don the appropriate PPE for handling potent powders as detailed in the PPE table.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static weighing dishes if available.

  • Dissolving: Add the solvent to the solid in the fume hood. Ensure the container is securely capped before removing it from the controlled environment.

  • Cleaning: Decontaminate all surfaces and equipment used in the weighing and dissolution process.

Disposal Plan

Proper disposal of this compound and associated waste is critical. As this compound is a research chemical with limited environmental impact data, it should be treated as potentially hazardous waste.

Solid Waste:

  • Unused Compound: Unwanted solid this compound should be disposed of through a licensed chemical waste disposal service. Do not dispose of it in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the solid compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, sealed hazardous waste container.

Liquid Waste:

  • Solutions: Unused solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste.

  • Rinsate: When rinsing glassware that contained this compound, the initial rinsate should be collected as hazardous waste. Subsequent rinses with a suitable solvent can be managed according to your institution's guidelines for non-hazardous chemical waste.

Empty Containers:

  • Empty containers must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when using this compound:

  • Cell-Based Assays: When treating cells with this compound, perform all steps in a biological safety cabinet. Media and consumables containing the compound should be treated as chemical waste.

  • Animal Studies: For in vivo experiments, ensure that all animal handling and dosing procedures are approved by the Institutional Animal Care and Use Committee (IACUC). Bedding and waste from treated animals may need to be handled as hazardous waste, depending on institutional policies.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store at +4°C inspect->store don_ppe Don Appropriate PPE store->don_ppe Prepare for Use weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Solid Waste (Unused Compound, Contaminated PPE) experiment->solid_waste liquid_waste Liquid Waste (Unused Solutions, Rinsate) experiment->liquid_waste dispose Dispose via Licensed Chemical Waste Service solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-04620110
Reactant of Route 2
Reactant of Route 2
PF-04620110

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.